Methapyrilene Hydrochloride
描述
This compound is a hydrochloride that is the monohydrochloride salt of methapyrilene. It has a role as a H1-receptor antagonist, an anti-allergic agent, a sedative and a carcinogenic agent. It is functionally related to a methapyrilene.
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.
Structure
3D Structure of Parent
属性
IUPAC Name |
N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S.ClH/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;/h3-8,11H,9-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONORRGKLJBGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S.ClH, C14H20ClN3S | |
| Record name | METHAPYRILENE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020818 | |
| Record name | Methapyrilene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methapyrilene hydrochloride appears as white crystalline powder or solid with a faint odor. Bitter taste. pH (aqueous solution) 5.5. (NTP, 1992) | |
| Record name | METHAPYRILENE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) | |
| Record name | SID11533035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | METHAPYRILENE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
135-23-9 | |
| Record name | METHAPYRILENE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Blue Line | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methapyrilene hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHAPYRILENE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-2-pyridinyl-N2-(2-thienylmethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methapyrilene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methapyrilene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHAPYRILENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00S42N58OM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
324 °F (NTP, 1992) | |
| Record name | METHAPYRILENE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Physicochemical properties of Methapyrilene Hydrochloride
An In-depth Technical Guide on the Physicochemical Properties of Methapyrilene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the monohydrochloride salt of Methapyrilene, an antihistamine and sedative that acts as a H1-receptor antagonist.[1] It was previously used in over-the-counter sleep aids but was voluntarily withdrawn from the market in 1979 after studies indicated it was a potent carcinogen.[2] Despite its withdrawal from therapeutic use, its well-documented physicochemical properties make it a valuable compound for research, particularly in the fields of toxicology, analytical chemistry, and drug metabolism. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows to aid in research and development.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below.
Table 1: General and Structural Information
| Property | Value | Source |
| CAS Number | 135-23-9 | [1][3] |
| Molecular Formula | C₁₄H₂₀ClN₃S | [1][3] |
| Molecular Weight | 297.85 g/mol | [3][4] |
| IUPAC Name | N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride | [1] |
| Synonyms | Methapyrilene HCl, Histadyl | [5][6] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Description | White crystalline powder or solid with a faint odor and bitter taste.[1][5] | [1][5] |
| Melting Point | 162 °C (324 °F) | [1][4][5] |
| pKa (Strongest Basic) | 8.76 - 8.85 | [6][7] |
| pH (Aqueous Solution) | Approximately 5.5 | [1][2] |
| Stability | Light sensitive.[8] Solutions in water, DMSO, 95% ethanol (B145695), or acetone (B3395972) are reported to be stable for 24 hours under normal lab conditions.[8] | [8] |
Table 3: Solubility Data
| Solvent | Solubility | Source |
| Water | Soluble (1 g in ~0.5 mL) | [4][5] |
| Ethanol | Soluble (1 g in ~5 mL); ~1 mg/mL | [4][5][9] |
| Chloroform | Soluble (1 g in ~3 mL) | [4][5] |
| Dimethylformamide (DMF) | ~15 mg/mL | [9][10] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [9][10] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [9][10] |
| Ether | Practically Insoluble | [4] |
| Benzene | Practically Insoluble | [4] |
Table 4: Spectroscopic Data
| Technique | Data | Source |
| UV/Vis (λmax) | 238 - 241 nm | [2][4][9] |
| ¹³C NMR | Spectral data available | [1] |
| Mass Spectrometry | Experimental GC-MS and MS-MS data available | [2] |
Experimental Protocols
The determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[11]
Protocol:
-
Preparation: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, PBS at various pH levels).[11] The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[11]
-
Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 37 ± 1 °C for physiological relevance) for a predetermined period (typically 24-48 hours) to reach equilibrium.[12][13]
-
Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15]
-
Replication: The experiment should be performed in triplicate for each solvent and condition to ensure reproducibility.[12]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[16][17]
Protocol:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically purified water.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.[17] The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[17]
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is useful for both qualitative identification and quantitative analysis.[18][19]
Protocol:
-
Instrument Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up for at least 20 minutes to ensure lamp stability.[20]
-
Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or water). A series of dilutions are made to find a concentration that gives an absorbance reading within the instrument's linear range (typically 0.2-1.0).
-
Baseline Correction: A cuvette is filled with the pure solvent (the "blank") and placed in the spectrophotometer to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[20]
-
Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution. The absorbance is scanned over a wavelength range (e.g., 200-400 nm).[20]
-
Data Analysis: The resulting spectrum (a plot of absorbance vs. wavelength) is analyzed to identify the λmax, the wavelength at which the highest absorbance occurs.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.[22]
Protocol:
-
Sample Preparation: Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[23] The use of deuterated solvents prevents solvent signals from obscuring the analyte peaks in a ¹H NMR spectrum.[24]
-
Transfer to NMR Tube: The solution is transferred to a clean, unscratched NMR tube using a Pasteur pipette. If any solid particles are present, the solution should be filtered first.[23]
-
Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0 ppm).[24]
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The desired NMR experiment (e.g., ¹H, ¹³C) is then run.
-
Spectral Processing: The acquired data (Free Induction Decay) is Fourier transformed and processed to generate the final NMR spectrum for structural interpretation.
Mass Spectrometry (MS)
MS is a powerful analytical technique used for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.[25]
Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).[26] This allows for the analysis of individual components in a mixture.
-
Ionization: The this compound molecules are ionized in the ion source. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[25]
-
Mass Analysis: The resulting ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The spectrum is analyzed to determine the molecular weight from the molecular ion peak. Fragmentation patterns can be further analyzed (e.g., using MS/MS) to provide structural information.[27]
Visualizations
The following diagrams illustrate key experimental and logical workflows related to the physicochemical characterization of this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. This compound | C14H20ClN3S | CID 8667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methapyrilene | C14H19N3S | CID 4098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Methapyrilene [drugfuture.com]
- 5. This compound | 135-23-9 [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 17. pKa and log p determination | PPTX [slideshare.net]
- 18. longdom.org [longdom.org]
- 19. ej-eng.org [ej-eng.org]
- 20. m.youtube.com [m.youtube.com]
- 21. ejournal.upi.edu [ejournal.upi.edu]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methapyrilene Hydrochloride (CAS No. 135-23-9): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methapyrilene (B1676370) hydrochloride is a first-generation antihistamine of the ethylenediamine (B42938) class that was once widely used in over-the-counter sleep aids and cold remedies for its sedative and anticholinergic properties.[1] However, its use was discontinued (B1498344) in the late 1970s after studies demonstrated its potent hepatocarcinogenicity in rats.[1] This technical guide provides a comprehensive overview of Methapyrilene Hydrochloride, including its chemical and physical properties, mechanism of action, pharmacokinetics, toxicology, and detailed experimental protocols relevant to its study. The information is intended to support researchers in understanding the compound's toxicological profile and in developing safer pharmaceutical alternatives.
Chemical and Physical Properties
This compound is a white crystalline powder with a faint odor and a bitter taste.[2] It is highly soluble in water and alcohol.[3]
| Property | Value | Reference |
| CAS Number | 135-23-9 | [4] |
| Molecular Formula | C₁₄H₂₀ClN₃S | [2] |
| Molecular Weight | 297.85 g/mol | [4] |
| Appearance | White crystalline powder | [2][5] |
| Solubility | Water: Soluble (1:0.5) | [3] |
| Alcohol: Soluble (1:5) | [3] | |
| Chloroform: Soluble (1:3) | [3] | |
| DMSO: ~10 mg/mL | [6] | |
| Ethanol: ~1 mg/mL | [6] | |
| pH (aqueous solution) | ~5.5 | [2][3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Mechanism of Action
Antihistaminic Activity
As a histamine (B1213489) H1 receptor antagonist, methapyrilene competitively inhibits the binding of histamine to H1 receptors. This action blocks the effects of histamine, such as increased capillary permeability, vasodilation, and bronchial smooth muscle contraction, which are characteristic of allergic reactions.[7] The Ki value for methapyrilene's binding to the H1 receptor is 4.5 nM.[8]
Sedative Effects
The sedative properties of methapyrilene are attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.[7] This central antihistaminic activity leads to drowsiness, which was the primary reason for its inclusion in sleep-aid formulations.[1]
Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in humans have shown that methapyrilene has low and variable systemic bioavailability, ranging from 4% to 46%.[9] The terminal plasma half-life is between 1.1 and 2.1 hours.[9] Less than 2% of the administered dose is recovered as unchanged drug in the urine within 24 hours.[9]
In rats, the major metabolic pathway is aliphatic N-oxidation, leading to the formation of methapyrilene N-oxide as the primary metabolite.[10] Other minor metabolites are formed through side-chain cleavage and demethylation. Approximately 35-40% of the administered dose is excreted in the urine and 38-44% in the feces within 24 hours in rats.[11]
Toxicology
Carcinogenicity
The most significant toxicological finding for methapyrilene is its potent hepatocarcinogenicity in rats.[12] Chronic oral administration of this compound has been shown to induce a high incidence of liver tumors, including hepatocellular carcinomas and cholangiocarcinomas, in a dose-dependent manner.[11][13] Interestingly, this carcinogenic effect appears to be species-specific, as it has not been observed in hamsters or guinea pigs.[12] Structurally similar antihistamines that lack the thiophene (B33073) ring, such as mepyramine and pyribenzamine, did not show carcinogenic effects under similar experimental conditions.[11]
Genotoxicity
Methapyrilene is generally considered a non-genotoxic carcinogen.[12] It has shown little to no genotoxic activity in a variety of short-term tests, including the unscheduled DNA synthesis (UDS) assay in rat hepatocytes.[12] However, it did produce a significant increase in small colony mutants in the mouse lymphoma L5178Y mutagenesis assay, suggesting some potential for chromosomal damage.[12]
Hepatotoxicity
Acute high doses of methapyrilene can cause periportal hepatic necrosis in rats.[14] The mechanism of this acute hepatotoxicity is believed to involve metabolic activation by cytochrome P450 enzymes, leading to oxidative stress, mitochondrial dysfunction, and a loss of mitochondrial Ca²⁺ homeostasis.[12]
Signaling Pathways Implicated in Toxicity
Methapyrilene-induced toxicity involves the modulation of several key cellular signaling pathways. Its non-genotoxic carcinogenicity is thought to be related to a significant increase in hepatic cell proliferation.[10] Furthermore, methapyrilene has been shown to cause target organ-specific epigenetic alterations, including changes in histone lysine (B10760008) acetylation and methylation. A notable effect is the deacetylation of histone H3 lysine 9 (H3K9), which is associated with the reduced expression of critical cancer-related genes. The hepatotoxicity of methapyrilene is also linked to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response.
Experimental Protocols
In Vivo Rodent Carcinogenicity Bioassay (NTP TR-001 General Protocol)
This protocol is a general guideline based on the National Toxicology Program's approach for a 2-year carcinogen bioassay.
Methodology:
-
Animal Model: Fischer 344 rats are a commonly used strain. Both male and female animals should be included.
-
Group Size: A sufficient number of animals per group (typically 50) is required to achieve statistical power.
-
Dose Selection: Dose levels are determined from subchronic toxicity studies. Typically, a control group and at least two dose groups are used.
-
Administration: this compound is administered in the diet or drinking water for a period of up to two years.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Necropsy: A complete necropsy is performed on all animals. All organs and tissues are examined macroscopically.
-
Histopathology: A comprehensive histopathological examination is conducted on all tissues from the control and high-dose groups. Target organs from lower dose groups are also examined.
-
Data Analysis: The incidence of neoplasms in the dosed groups is compared to the control group using appropriate statistical methods.
Salmonella typhimurium Reverse Mutation Assay (Ames Test)
Methodology:
-
Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: a. Prepare a top agar (B569324) containing a trace amount of histidine and biotin. b. Add the bacterial tester strain, the test compound (this compound) at various concentrations, and either S9 mix or a buffer to the top agar. c. Pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Analysis of Methapyrilene and Metabolites by HPLC
The following is a general protocol for the analysis of methapyrilene and its metabolites in biological matrices. Specific parameters may require optimization.
Sample Preparation (Plasma/Urine):
-
Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or mass spectrometric detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program (example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection:
-
UV: 245 nm
-
MS/MS (for higher sensitivity and specificity): Monitor specific parent-daughter ion transitions for methapyrilene and its metabolites (e.g., methapyrilene N-oxide).
-
Conclusion
This compound serves as a critical case study in drug safety and toxicology. Its potent, non-genotoxic hepatocarcinogenicity in rats led to its withdrawal from the market and has since made it a model compound for studying mechanisms of chemical carcinogenesis. For researchers and drug development professionals, understanding the toxicological profile of methapyrilene, including the signaling pathways it perturbs and the experimental methods used to assess its effects, is invaluable for the development of safer pharmaceuticals and for advancing our knowledge of chemical-induced liver injury and cancer. This technical guide provides a foundational resource for further investigation into this important compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The activity of antiepileptic drugs as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Chemical and biochemical aspects of drug-induced liver injury - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 5. nacalai.com [nacalai.com]
- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faa.gov [faa.gov]
- 8. graphviz.org [graphviz.org]
- 9. Methapyrilene kinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Genes Implicated in Methapyrilene-Induced Hepatotoxicity by Comparing Differential Gene Expression in Target and Nontarget Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early stages of chemically induced liver carcinogenesis by oral administration of the antihistaminic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. devtoolsdaily.com [devtoolsdaily.com]
The Rise and Fall of a First-Generation Antihistamine: A Technical History of Methapyrilene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methapyrilene, a first-generation antihistamine of the pyridine (B92270) chemical class, emerged in the early 1950s as a therapeutic agent for allergic conditions.[1] Belonging to the ethylenediamine (B42938) group of H1-receptor antagonists, it was widely used in over-the-counter allergy medications, cold remedies, and sleep aids due to its notable sedative properties.[1][2] However, its promising therapeutic journey was cut short in the late 1970s when studies revealed its potent hepatocarcinogenic effects in rats, leading to its voluntary withdrawal from the market.[3][4] This technical guide provides a comprehensive overview of the historical development of Methapyrilene, detailing its synthesis, mechanism of action, pharmacological properties, and the pivotal experimental findings that led to its discontinuation.
Chemical Synthesis and Properties
Methapyrilene, chemically known as N,N-dimethyl-N'-(2-pyridyl)-N'-(2-thienyl)ethane-1,2-diamine, was synthesized through a multi-step process. The general synthetic pathway involves the condensation of 2-(2-thenyl)aminopyridine with 2-(dimethylamino)ethyl chloride in the presence of a strong base like sodamide. The resulting free base is then typically converted to its hydrochloride salt for pharmaceutical use.[5]
Table 1: Physicochemical Properties of Methapyrilene Hydrochloride
| Property | Value |
| Molecular Formula | C₁₄H₁₉N₃S · HCl |
| Molecular Weight | 297.85 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 161-165 °C |
| Solubility | Soluble in water, chloroform, and alcohol |
| pH (in solution) | ~5.5 |
Mechanism of Action as an Antihistamine
Methapyrilene functions as a competitive antagonist at the histamine (B1213489) H1 receptor.[6] During an allergic response, histamine released from mast cells and basophils binds to H1 receptors, initiating a signaling cascade that leads to allergic symptoms. Methapyrilene, by binding to the H1 receptor, prevents histamine from exerting its effects.[6] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to significant sedative effects by antagonizing H1 receptors in the central nervous system.[3][4]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon histamine binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to downstream cellular responses characteristic of an allergic reaction. Methapyrilene blocks the initial step of this cascade by preventing histamine binding to the H1 receptor.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine-induced inositol phospholipid breakdown in the longitudinal smooth muscle of guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. scielo.isciii.es [scielo.isciii.es]
- 6. researchgate.net [researchgate.net]
Methapyrilene Hydrochloride-Induced Hepatotoxicity in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methapyrilene (B1676370) hydrochloride, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1] This technical guide provides an in-depth analysis of the mechanisms underlying methapyrilene-induced hepatotoxicity in this species. It synthesizes findings from numerous studies, focusing on the metabolic activation, cellular and molecular alterations, and the subsequent development of liver tumors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathological pathways.
Introduction
Methapyrilene hydrochloride (MP) presents a unique case in toxicology as a non-genotoxic carcinogen that induces a high incidence of liver tumors, including hepatocellular carcinomas and cholangiocarcinomas, in F344/N rats.[2] Understanding the intricate mechanisms of its hepatotoxicity is crucial for evaluating the carcinogenic risk of other compounds and for the development of safer pharmaceuticals. This guide will explore the multifaceted nature of MP-induced liver damage, from its initial metabolic processing to the resulting oxidative stress, mitochondrial dysfunction, and promotion of neoplastic lesions.
Metabolic Activation and Pathways
The hepatotoxicity of methapyrilene is intrinsically linked to its biotransformation in the liver. Rat hepatocytes metabolize MP more rapidly than mouse hepatocytes, which may contribute to the higher susceptibility of rats.[2] The primary metabolic pathways include N-oxidation, glucuronidation, N-dealkylation, and side-chain oxidation.[2]
The cytochrome P450 (CYP) system, specifically the CYP2C11 isoform, plays a critical role in the metabolic activation of MP to toxic intermediates.[3] Inhibition of CYP activity with metyrapone (B1676538) has been shown to protect against MP-mediated toxicity in cultured rat hepatocytes.[3][4]
Key Metabolic Pathways:
-
Major Pathway: Aliphatic N-oxidation to methapyrilene N-oxide.[2]
-
Minor Pathways:
-
Side-chain cleavage[2]
-
Demethylation[2]
-
Glucuronic acid conjugation[2]
-
Hydroxylation of the pyridine (B92270) ring (3- and 6-hydroxylpyridyl metabolites)[1]
-
Core Mechanisms of Hepatotoxicity
The hepatotoxic effects of methapyrilene appear to be mediated through a combination of non-genotoxic mechanisms, primarily oxidative stress and mitochondrial dysfunction, which promote a cellular environment conducive to carcinogenesis.
Oxidative Stress
Treatment of rat hepatocytes with toxic concentrations of MP leads to significant oxidative stress. This is characterized by:
-
An increase in NADP+ levels within 2 hours of exposure.[3][4]
-
A reduction in glutathione (B108866) levels, indicating cellular thiol oxidation.[3][4]
Mitochondrial Dysfunction
A critical and early event in MP-induced hepatotoxicity is the impairment of mitochondrial function.[3][4] This is evidenced by:
-
Significant losses in cellular ATP within 2 hours of treatment.[3][4]
-
An increase in the number of mitochondria per hepatocyte in portal areas during chronic treatment.[2]
The opening of the mitochondrial permeability transition pore (mPTP) is a key step in this process, as inhibitors like cyclosporin (B1163) A can abrogate cell death.[3]
Genotoxicity and DNA Interaction
The genotoxicity of methapyrilene is a subject of debate, with most evidence pointing towards a non-genotoxic mechanism of carcinogenesis.
-
Methapyrilene stimulates DNA-repair synthesis and causes alkaline-labile lesions in hepatocellular DNA in primary cultures of rat hepatocytes, suggesting it can be a DNA-damaging agent.[5]
-
However, other studies using the unscheduled DNA synthesis (UDS) assay in Fischer-344 rat hepatocytes found that methapyrilene failed to induce DNA repair.[6]
-
Crucially, studies using the 32P postlabeling method found no evidence of covalent DNA adduct formation in the liver of rats treated with MP.[7]
-
While MP exposure can lead to hypermethylation of liver DNA, this was not directly correlated with the expression of several oncogenes.[8]
This collective evidence strongly suggests that methapyrilene acts primarily as a tumor promoter rather than a direct initiator of carcinogenesis.[2]
Histopathological Alterations and Carcinogenesis
Chronic administration of this compound to rats induces a well-defined sequence of histopathological changes leading to the formation of liver tumors.
Sequential Pathological Changes:
-
Early Changes (1-4 weeks): Periportal lesions characterized by inflammation, nuclear and nucleolar enlargement, bile duct hyperplasia, and hepatocellular necrosis.[9] Eosinophilic foci of altered hepatocytes, caused by mitochondrial proliferation, appear in portal areas.[10]
-
Preneoplastic Foci (5-15 weeks): Development of hepatocellular eosinophilic foci and adenomas.[11] A decrease in ATPase activity and an increase in γ-glutamyltranspeptidase (γ-GT) activity are observed in the periportal zone.[12]
-
Neoplastic Nodules (16-29 weeks): Eosinophilic neoplastic nodules develop from the earlier foci.[10] Basophilic foci and adenomas also appear.[11]
-
Carcinomas (from 40 weeks): Development of hepatocellular carcinomas, which can be trabecular, adenocarcinoma, mixed, or solid poorly differentiated types.[11] Cholangiocarcinomas are also observed, particularly in long-term studies.[2][11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on methapyrilene hepatotoxicity in rats.
Table 1: Biochemical Changes in Rat Liver Following Methapyrilene Administration
| Parameter | Treatment Details | Fold Change vs. Control | Reference |
|---|---|---|---|
| Microsomal Epoxide Hydrolase | 3 daily oral doses up to 300 mg/kg/day | Up to 4.2-fold increase | [9] |
| Cytosolic DT-Diaphorase | 3 daily oral doses up to 300 mg/kg/day | Up to 2.3-fold increase | [9] |
| Cytochrome P-450 Content | 3 daily oral doses up to 300 mg/kg/day | Decrease to 35-50% of control | [9] |
| Benzphetamine-N-demethylase | 3 daily oral doses up to 300 mg/kg/day | Decrease to 35-50% of control | [9] |
| Ethoxycoumarin-O-deethylase | 3 daily oral doses up to 300 mg/kg/day | Decrease to 35-50% of control | [9] |
| Serum γ-Glutamyl Transpeptidase | 3 daily oral doses up to 300 mg/kg/day | 22- to 27-fold increase | [9] |
| Serum Alanine Aminotransferase | 3 daily oral doses up to 300 mg/kg/day | 22- to 27-fold increase | [9] |
| Serum Bile Acids | 3 daily oral doses up to 300 mg/kg/day | 36-fold increase | [9] |
| DNA-Repair Synthesis | Treatment of primary hepatocyte cultures | Up to 7-fold stimulation |[5] |
Table 2: Carcinogenicity of this compound in F344/N Rats
| Treatment | Duration | Tumor Incidence | Tumor Types | Reference |
|---|---|---|---|---|
| 1,000 ppm in feed | 83 weeks | 48/50 rats | Hepatocellular carcinomas, Cholangiocarcinomas | [2] |
| 1,000 ppm in feed | Up to 89 weeks (lifespan) | 19/19 rats | Hepatocellular carcinomas, Cholangiocarcinomas |[11] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature.
In Vivo Hepatotoxicity and Carcinogenicity Studies
-
Dosing Regimen: this compound administered in the feed at concentrations ranging from 250 to 1,000 ppm or in drinking water.[2][11][13] For acute studies, single gavage doses of up to 225 mg/kg have been used.[2]
-
Duration: Studies range from short-term (e.g., 14 weeks with interim evaluations) to long-term carcinogenicity bioassays (up to 89 weeks or lifespan).[2][11]
-
Endpoints:
-
Histopathology: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for bile duct hyperplasia, hepatocyte necrosis, mitosis, and hypertrophy.[2] Special stains like Regaud's mitochondrial stain can be used to visualize mitochondrial proliferation.[11]
-
Immunohistochemistry: Staining for markers such as γ-glutamyl transpeptidase (γ-GT) and alpha-fetoprotein to identify preneoplastic and neoplastic lesions.[11]
-
Serum Biochemistry: Analysis of serum levels of liver enzymes (e.g., ALT, AST, SDH) and bilirubin.[2][14]
-
In Vitro Hepatocyte Culture for Mechanistic Studies
-
Cell Source: Primary hepatocytes isolated from male rats (e.g., F344 or Wistar) by collagenase perfusion.[3][5]
-
Treatment: Hepatocytes are cultured and treated with varying concentrations of this compound.
-
Endpoints:
-
Cell Viability: Assessed by measuring the leakage of cellular enzymes like lactate (B86563) dehydrogenase (LDH).[3][15]
-
Oxidative Stress: Measured by quantifying cellular levels of NADP+ and glutathione.[3][4]
-
Mitochondrial Function: Assessed by measuring cellular ATP levels and observing mitochondrial morphology (e.g., swelling) via electron microscopy.[3][4]
-
DNA Damage/Repair: Evaluated using the unscheduled DNA synthesis (UDS) assay by measuring the incorporation of [3H]thymidine via autoradiography.[5][6]
-
Visualizations: Signaling Pathways and Workflows
Diagram 1: Proposed Mechanism of Methapyrilene-Induced Hepatotoxicity
Caption: A diagram illustrating the proposed signaling pathway of methapyrilene hepatotoxicity.
Diagram 2: Experimental Workflow for In Vivo Carcinogenicity Bioassay
Caption: Workflow for a typical in vivo carcinogenicity study of methapyrilene in rats.
Conclusion
The hepatotoxicity of this compound in rats is a complex process driven by metabolic activation to reactive intermediates, which subsequently induce oxidative stress and severe mitochondrial dysfunction. While there is some evidence of direct DNA damage, the predominant mechanism of carcinogenesis appears to be non-genotoxic, involving chronic cell injury, regenerative proliferation, and tumor promotion. The distinct sequence of histopathological changes, from early periportal lesions to the development of hepatocellular and cholangiocellular carcinomas, provides a clear model for studying chemical carcinogenesis. The data and protocols summarized in this guide offer a valuable resource for further research into the mechanisms of drug-induced liver injury and for the safety assessment of new chemical entities.
References
- 1. Methapyrilene | C14H19N3S | CID 4098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA damage induced by the antihistaminic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the potential genotoxicity of methapyrilene and related antihistamines using the hepatocyte/DNA repair assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of binding of methapyrilene and similar antihistamines to rat liver DNA examined by 32P postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA methylation and oncogene expression in methapyrilene-induced rat liver tumors and in treated hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of methapyrilene on rat hepatic xenobiotic metabolizing enzymes and liver morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequential morphologic changes during methapyrilene-induced hepatocellular carcinogenesis in rats. | Semantic Scholar [semanticscholar.org]
- 11. A sequential study of this compound-induced liver carcinogenesis in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early stages of chemically induced liver carcinogenesis by oral administration of the antihistaminic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carcinogenicity of this compound, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene expression profiling of methapyrilene-induced hepatotoxicity in rat [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
Methapyrilene Hydrochloride's role as a non-genotoxic carcinogen
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methapyrilene (B1676370) hydrochloride, a first-generation antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats. Extensive research has classified it as a non-genotoxic carcinogen, indicating that its tumorigenic effects are not mediated by direct DNA damage. This technical guide provides a comprehensive overview of the mechanisms underlying methapyrilene's carcinogenicity, focusing on key experimental findings, quantitative data, and the signaling pathways implicated in its mode of action. The information is intended for researchers, scientists, and drug development professionals investigating non-genotoxic carcinogenesis and drug-induced liver injury.
Introduction
Methapyrilene is a histamine (B1213489) H1 antagonist that was widely used in over-the-counter sleep aids and cold remedies.[1][2] Its potent hepatocarcinogenic effects in Fischer 344 rats, first reported in the late 1970s, led to its voluntary removal from the market.[1] Subsequent studies have consistently shown that methapyrilene is a potent liver carcinogen in rats but not in other species like hamsters or guinea pigs.[3] A key finding is that methapyrilene and its metabolites exhibit little to no genotoxic activity in a wide array of standard assays, categorizing it as a non-genotoxic carcinogen.[3][4] This has made methapyrilene a model compound for studying the mechanisms of non-genotoxic carcinogenesis, which are often complex and involve alterations in cellular signaling, cell proliferation, and other epigenetic phenomena.
Evidence for Non-Genotoxicity
The classification of methapyrilene as a non-genotoxic carcinogen is supported by a large body of evidence from various in vitro and in vivo assays.
Table 1: Summary of Genotoxicity Studies for Methapyrilene Hydrochloride
| Assay Type | System | Results | Citation |
| Mutagenicity | Salmonella typhimurium (Ames test) | Negative | [4] |
| DNA Damage | In vivo/In vitro Hepatocyte DNA Repair Assay (UDS) | Negative | [4] |
| Mutagenicity | Mouse Lymphoma L5178Y Assay | Weakly Positive (induces small colony mutants) | [3] |
| Chromosomal Damage | In vitro and in vivo Sister Chromatid Exchange | Negative | [5] |
| DNA Adduct Formation | Rat Liver DNA | No significant binding | [4] |
| Cell Transformation | In vitro assays | Positive | [3] |
While most assays for mutagenicity and DNA damage are negative, some in vitro tests, such as the mouse lymphoma assay and cell transformation assays, have shown weak positive responses.[3] However, the overwhelming evidence from in vivo studies indicates a lack of direct DNA-damaging activity, suggesting that the observed carcinogenicity arises from alternative mechanisms.[4]
Carcinogenicity in Rodent Models
Chronic toxicity studies in rats have unequivocally demonstrated the potent hepatocarcinogenicity of this compound.
Table 2: Incidence of Liver Neoplasms in F344 Rats Fed this compound
| Dose (ppm) | Duration | Neoplasm Type | Incidence (Male) | Incidence (Female) | Citation |
| 125 | Chronic | Neoplastic Nodules | 40% | 40% | [6] |
| 250 | Chronic | Carcinomas or Neoplastic Nodules | Almost all | Almost all | [6] |
| 1000 | 83 weeks | Liver Neoplasms (Hepatocellular carcinomas, Cholangiocarcinomas) | 48/50 | - | [4] |
| 1000 | Lifespan | Hepatocellular Carcinomas | 19/19 | - | [7] |
| 1000 | Lifespan | Cholangiocarcinomas | 7/19 | - | [7] |
These studies show a clear dose-dependent increase in the incidence of liver tumors, with nearly all rats developing neoplasms at higher doses.[4][6] The tumors observed include both hepatocellular carcinomas and cholangiocarcinomas.[4][7]
Proposed Mechanisms of Non-Genotoxic Carcinogenesis
The primary mechanisms believed to underlie methapyrilene-induced hepatocarcinogenesis are sustained cell proliferation, mitochondrial proliferation, and oxidative stress.
Increased Cell Proliferation
A key characteristic of non-genotoxic carcinogens is their ability to induce chronic tissue regeneration and cell proliferation. Methapyrilene has been shown to cause a significant increase in S-phase DNA synthesis in rat hepatocytes, a marker for increased cell proliferation.[4] This sustained mitogenic stimulus is thought to promote the clonal expansion of spontaneously initiated cells, leading to the formation of tumors.[3][4]
Caption: Hypothesized cell proliferation pathway induced by methapyrilene.
Mitochondrial Proliferation and Dysfunction
Another significant effect of methapyrilene is the induction of mitochondrial proliferation in rat liver cells.[3][4] While the exact mechanism is not fully elucidated, this may be a compensatory response to mitochondrial dysfunction. Studies have shown that methapyrilene can lead to mitochondrial swelling and a decrease in cellular ATP.[4] This mitochondrial stress and proliferation could contribute to an environment conducive to tumorigenesis.
Caption: Proposed pathway of methapyrilene-induced mitochondrial effects.
Oxidative Stress
Evidence suggests that methapyrilene induces oxidative stress in hepatocytes.[7] This is characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation.[7] Oxidative stress can damage cellular components, including proteins, lipids, and nucleic acids (indirectly), and can also modulate signaling pathways that promote cell proliferation and survival, thereby contributing to the carcinogenic process.
Experimental Protocols
Rodent Carcinogenicity Bioassay
Caption: General workflow for a rodent carcinogenicity bioassay.
-
Test System: Male and female Fischer 344 rats are commonly used.
-
Administration: this compound is typically administered in the diet at various concentrations (e.g., 125, 250, 1000 ppm).[4][6]
-
Duration: Studies are conducted for a significant portion of the animal's lifespan, often up to two years.[4]
-
Endpoints: The primary endpoint is the incidence of liver neoplasms, including hepatocellular adenomas, carcinomas, and cholangiocarcinomas. A full histopathological examination of all major organs is also performed.[4][7]
Salmonella typhimurium Mutagenicity Assay (Ames Test)
References
- 1. Activation of the human nuclear xenobiotic receptor PXR by the reverse transcriptase-targeted anti-HIV drug PNU-142721 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the thiophene ring of methapyrilene as a novel bioactivation-dependent hepatic toxicophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Genes Implicated in Methapyrilene-Induced Hepatotoxicity by Comparing Differential Gene Expression in Target and Nontarget Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methapyrilene induces membrane lipid peroxidation of rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Functional Groups of Methapyrilene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methapyrilene (B1676370) is a first-generation antihistamine, belonging to the ethylenediamine (B42938) class, that was historically used for its sedative and anti-allergic properties.[1] Despite its therapeutic applications, it was withdrawn from the market in 1979 due to findings of potent hepatocarcinogenicity in rats.[1][2] This guide provides a comprehensive technical overview of the molecular structure, functional groups, and key experimental data related to Methapyrilene. It is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development, offering detailed insights into its chemical properties, metabolic fate, and mechanism of action.
Molecular Structure and Chemical Properties
Methapyrilene is chemically designated as N,N-dimethyl-N'-2-pyridinyl-N'-(2-thienylmethyl)-1,2-ethanediamine.[3] Its structure is characterized by a central ethylenediamine backbone, which is asymmetrically substituted. One nitrogen atom of the ethylenediamine is part of a tertiary amine, bonded to two methyl groups. The other nitrogen atom is also a tertiary amine, bonded to a pyridine (B92270) ring and a thenyl (thiophenemethyl) group.[1]
The presence of these distinct structural motifs confers specific chemical and pharmacological properties to the molecule. The pyridine and thiophene (B33073) rings are aromatic heterocyclic systems that contribute to the molecule's ability to interact with biological targets. The tertiary amine groups are basic and can be protonated at physiological pH, a characteristic that influences its solubility and receptor binding.
Functional Groups
The key functional groups present in the Methapyrilene molecule are:
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.
-
Thiophene Ring: A five-membered aromatic heterocycle containing one sulfur atom.
-
Tertiary Amines: Two tertiary amine groups are present, one dimethylamino group and one linking the pyridine and thenyl moieties to the ethylenediamine core.
-
Ethylenediamine Bridge: A flexible two-carbon chain linking the two nitrogen atoms.
These functional groups are crucial for its antihistaminic activity, as they are involved in the binding to the histamine (B1213489) H1 receptor. They also represent sites for metabolic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of Methapyrilene and its hydrochloride salt is presented in Table 1.
| Property | Value (Methapyrilene) | Value (Methapyrilene Hydrochloride) | Reference |
| Molecular Formula | C₁₄H₁₉N₃S | C₁₄H₂₀ClN₃S | [3] |
| Molecular Weight | 261.39 g/mol | 297.85 g/mol | [3] |
| CAS Number | 91-80-5 | 135-23-9 | [3] |
| Appearance | Clear colorless liquid | White crystalline powder | [1][4] |
| Melting Point | Not reported | 162 °C | [3] |
| Boiling Point | 125-135 °C at 0.45 mmHg | Not applicable | [3] |
| Solubility | Low solubility in water; soluble in organic solvents | 1 g dissolves in approx. 0.5 mL water, 5 mL alcohol, 3 mL chloroform | [3][5] |
| pKa (Strongest Basic) | 8.76 (predicted) | Not reported | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and metabolism of Methapyrilene.
High-Performance Liquid Chromatography (HPLC) for Plasma Analysis
This protocol is a representative method for the quantification of Methapyrilene in plasma samples using HPLC with UV detection.
2.1.1. Materials and Reagents
-
Methapyrilene reference standard
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2.1.2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 10 mM ammonium acetate in water with 0.1% formic acid) and Solvent B (e.g., Acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.[3]
-
Injection Volume: 20 µL.
2.1.3. Sample Preparation
-
Spike 1 mL of blank plasma with known concentrations of Methapyrilene standard and a fixed concentration of the internal standard.
-
Add 1 mL of a protein precipitation agent (e.g., acetonitrile), vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of Methapyrilene using liver microsomes.
2.2.1. Materials and Reagents
-
Methapyrilene
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for metabolite identification
2.2.2. Incubation Procedure
-
Prepare an incubation mixture containing Methapyrilene (at a final concentration of e.g., 10 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture at 14,000 x g for 15 minutes to pellet the protein.
-
Analyze the supernatant for metabolites using an LC-MS/MS system.
Signaling and Metabolic Pathways
H1-Receptor Antagonist Signaling Pathway
Methapyrilene functions as an antagonist at the histamine H1 receptor. By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine. This leads to the alleviation of allergic symptoms.
Metabolic Pathway of Methapyrilene
The metabolism of Methapyrilene is complex and involves several enzymatic reactions, primarily mediated by cytochrome P450 enzymes in the liver. The major metabolic transformations include N-demethylation, aromatic hydroxylation, and oxidation of the thiophene ring.
Conclusion
Methapyrilene, while historically significant as an antihistamine, serves as an important case study in drug toxicology due to its potent hepatocarcinogenicity. Understanding its molecular structure, the reactivity of its functional groups, and its complex metabolic pathways is crucial for researchers in the fields of drug metabolism, toxicology, and the development of safer pharmaceuticals. The data and protocols presented in this guide offer a foundational resource for further investigation into the mechanisms of Methapyrilene-induced toxicity and the broader implications for drug design and safety assessment.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Trapping of metabolically generated electrophilic species with cyanide ion: metabolism of methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the thiophene ring of methapyrilene as a novel bioactivation-dependent hepatic toxicophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of chronic methapyrilene treatment on methapyrilene metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Metabolism and Metabolic Fate of Methapyrilene Hydrochloride: A Technical Guide
Abstract: Methapyrilene (B1676370), a first-generation H1-receptor antihistamine, was widely used in over-the-counter sleep aids and cold remedies before being withdrawn from the market in the late 1970s due to findings of hepatocarcinogenicity in rats[1][2]. Understanding its metabolic fate is crucial for elucidating the mechanisms behind its toxicity and for the broader study of drug-induced liver injury. This technical guide provides a comprehensive overview of the in vivo metabolism of methapyrilene hydrochloride, detailing its metabolic pathways, pharmacokinetic profile, and the experimental methodologies used in its study.
Metabolic Pathways
The biotransformation of methapyrilene is extensive, with the liver being the primary site of metabolism[2]. Only a small fraction of the parent drug is excreted unchanged[2]. The metabolic processes involve a series of Phase I and Phase II reactions, primarily mediated by cytochrome P450 (CYP) enzymes. In rats, the CYP2C11 isoform has been identified as playing a predominant role in the metabolic activation of methapyrilene[3][4].
The primary metabolic pathways include:
-
Aliphatic N-oxidation: This is the major metabolic pathway, leading to the formation of methapyrilene N-oxide[2][5].
-
N-Dealkylation: This process includes the removal of a methyl group to form mono-N-desmethyl methapyrilene[2][5].
-
Aromatic Hydroxylation: Hydroxylation can occur on the pyridine (B92270) ring, resulting in metabolites such as (5-hydroxylpyridyl)-methapyrilene. After prolonged treatment, 3- and 6-hydroxylpyridyl metabolites have also been detected[1][6].
-
Side-Chain Cleavage: A significant pathway involves the cleavage and removal of the 2-thienylmethylene moiety. This results in the formation of N'-(2-pyridyl)-N,N-dimethylethylenediamine and its subsequent hydroxylated metabolites[6].
-
Glucuronidation: Methapyrilene and its hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid, facilitating their excretion[2][4].
The metabolism of the thiophene (B33073) ring, a structural alert, can lead to the formation of reactive electrophilic intermediates like thiophene S-oxides and epoxides, which are implicated in the drug's hepatotoxicity[4].
Pharmacokinetics and Excretion
This compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations typically achieved 2 to 3 hours after oral dosing[2]. The drug is widely distributed in the body, including the central nervous system[2]. Elimination occurs primarily through metabolism, followed by excretion of the metabolites in both urine and feces.
The following table summarizes the excretion data from a study in male Fischer-344 rats following a single intravenous administration of [14C]-methapyrilene HCl[2][5].
| Dose | Route | Timeframe | % Excreted in Urine | % Excreted in Feces | Total Excretion (7 days) | Reference |
| 0.7 mg/kg | IV | 24 hours | ~40% | ~38% | ~98% | [2][5] |
| 3.5 mg/kg | IV | 24 hours | ~35% | ~44% | ~98% | [2][5] |
The plasma elimination of methapyrilene follows a first-order process and does not exhibit dose-dependent elimination within the tested range in rats[5].
| Species | Dose | Route | Plasma Half-life (t1/2) | Peak Plasma Concentration | Reference |
| Rat | 0.7 mg/kg | IV | 2.75 hours | N/A | [5] |
| Rat | 3.5 mg/kg | IV | 2.81 hours | N/A | [5] |
| Human | 25 mg | Oral | N/A | < 10 ng/mL (at 3 hr) | [1] |
Experimental Methodologies
The characterization of methapyrilene's metabolism has been accomplished through a combination of in vivo and in vitro experimental models.
A common experimental approach involves administering radiolabeled methapyrilene to animal models to trace its disposition.
Protocol: In Vivo Metabolism Study in Rats [5][6]
-
Animal Model: Male Fischer-344 or Sprague-Dawley rats are used.
-
Dosing: Animals receive a single intravenous (IV) or oral dose of this compound, often co-administered with [14C]-labeled methapyrilene for tracking. Chronic studies may involve administering the drug in the diet for several weeks[1][6].
-
Sample Collection: Urine, feces, and blood are collected at predetermined intervals (e.g., 24, 48, 72 hours). For biliary excretion studies, bile is collected directly via cannulation.
-
Sample Preparation: Urine is often treated with enzymes like β-glucuronidase to hydrolyze conjugates. Samples are then extracted using solid-phase or liquid-liquid extraction techniques.
-
Analysis and Identification:
-
Quantification: Total radioactivity in samples is measured using liquid scintillation counting.
-
Separation: Metabolites are separated using High-Performance Liquid Chromatography (HPLC).
-
Identification: Structural elucidation of metabolites is performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
In vitro systems, such as liver microsomes and cultured hepatocytes, are used to investigate specific metabolic pathways, enzyme kinetics, and interspecies differences.
Protocol: In Vitro Hepatocyte/Microsome Study [2][3]
-
System Preparation:
-
Hepatocytes: Isolated from rats or other species via collagenase perfusion.
-
Microsomes: Prepared by differential centrifugation of liver homogenates.
-
-
Incubation: Hepatocytes or microsomes are incubated with methapyrilene at a specific concentration (e.g., 200 µM) in a suitable buffer system at 37°C. For microsomal studies, an NADPH-generating system is required to support CYP450 activity.
-
Experimental Conditions: To identify pathways, incubations may include specific CYP inhibitors (e.g., metyrapone) or trapping agents for reactive metabolites (e.g., glutathione)[3].
-
Sample Analysis: The reaction is stopped, and the incubation mixture is analyzed by HPLC or LC-MS to identify and quantify the metabolites formed.
Toxicological Implications
The hepatotoxicity of methapyrilene in rats is linked to its metabolic activation by CYP enzymes[3]. The formation of reactive intermediates, particularly from the oxidation of the thiophene ring, is thought to initiate cellular damage[4]. This process leads to oxidative stress, mitochondrial dysfunction, and ultimately, a distinctive pattern of periportal necrosis in the liver[3][7]. The species-specific nature of the toxicity (observed in rats but not humans) is likely due to differences in the expression and activity of metabolizing enzymes like CYP2C11[2][3].
References
- 1. Methapyrilene | C14H19N3S | CID 4098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma elimination and urinary excretion of methapyrilene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vivo metabolism of methapyrilene, a hepatocarcinogen, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Impact of Methapyrilene Hydrochloride on Mitochondrial Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methapyrilene (B1676370) hydrochloride, a formerly used antihistamine, has been identified as a potent hepatocarcinogen in rats, with its toxicity intricately linked to mitochondrial dysfunction. This technical guide provides an in-depth analysis of the effects of methapyrilene on mitochondrial function, consolidating findings on its impact on mitochondrial bioenergetics, genetics, and its role in inducing oxidative stress. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways to offer a comprehensive resource for researchers in toxicology and drug development.
Introduction
Methapyrilene, a histamine (B1213489) H1 antagonist, was withdrawn from the market due to its demonstrated hepatocarcinogenic effects in rats.[1] Subsequent research has focused on elucidating the mechanisms underlying its toxicity, with a significant body of evidence pointing towards the mitochondrion as a primary target. Understanding the interaction of methapyrilene with mitochondria is crucial for risk assessment and for developing a broader understanding of drug-induced mitochondrial toxicity. This guide synthesizes the current knowledge of methapyrilene's effects on key aspects of mitochondrial function.
Effects on Mitochondrial Respiration and Bioenergetics
Methapyrilene has been shown to alter mitochondrial respiration, a cornerstone of cellular energy production. However, its effects are not a straightforward inhibition of the electron transport chain.
Quantitative Data on Mitochondrial Respiration
Studies on isolated mitochondria from rats treated with methapyrilene have revealed significant alterations in respiratory parameters. While the respiratory control ratio (RCR) and the ADP/O ratio, which are measures of the coupling of respiration to ATP synthesis, remain largely unaffected, the state 3 and state 4 respiration rates show significant changes.[2] This suggests that while the overall efficiency of oxidative phosphorylation may not be compromised, the basal and ADP-stimulated rates of oxygen consumption are altered.
| Parameter | Organism/System | Treatment | Effect | Reference |
| State 3 Respiration | Isolated Rat Liver Mitochondria | In vivo Methapyrilene Treatment | Significantly altered | [2] |
| State 4 Respiration | Isolated Rat Liver Mitochondria | In vivo Methapyrilene Treatment | Significantly altered | [2] |
| Respiratory Control Ratio (RCR) | Isolated Rat Liver Mitochondria | In vivo Methapyrilene Treatment | Unaffected | [2] |
| ADP/O Ratio | Isolated Rat Liver Mitochondria | In vivo Methapyrilene Treatment | Unaffected | [2] |
| Cellular ATP Levels | Cultured Rat Hepatocytes | Methapyrilene Treatment | Significant loss within 2 hours | [3] |
Experimental Protocol: Measurement of Mitochondrial Respiration
The following is a generalized protocol for assessing the impact of a xenobiotic, such as methapyrilene, on mitochondrial respiration using isolated mitochondria.
Objective: To measure State 3 and State 4 respiration, Respiratory Control Ratio (RCR), and ADP/O ratio in isolated mitochondria.
Materials:
-
Isolated mitochondria from control and methapyrilene-treated animals.
-
Respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, pH 7.2).
-
Respiratory substrates (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II).
-
ADP solution of known concentration.
-
Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph).
Procedure:
-
Calibrate the oxygen electrode at the desired temperature (typically 30°C or 37°C).
-
Add a known amount of isolated mitochondria (e.g., 0.5 mg protein/mL) to the respiration buffer in the electrode chamber.
-
Add the respiratory substrates to initiate basal (State 2) respiration.
-
Record the rate of oxygen consumption. This represents State 4 respiration (resting state).
-
Add a known amount of ADP to stimulate ATP synthesis.
-
Record the increased rate of oxygen consumption. This is State 3 respiration (active state).
-
Calculate the RCR by dividing the State 3 rate by the State 4 rate.
-
Calculate the ADP/O ratio by dividing the moles of ADP added by the atoms of oxygen consumed during State 3.
Impact on Mitochondrial DNA and Protein Synthesis
Methapyrilene has been demonstrated to have a detrimental effect on the integrity and function of the mitochondrial genome and its expression machinery.
Quantitative Data on Mitochondrial DNA and Protein Synthesis
In vivo treatment with methapyrilene leads to a significant reduction in both mitochondrial DNA and protein synthesis in isolated mitochondria from rats and mice.[2] This suggests that methapyrilene or its metabolites can directly or indirectly interfere with the replication and translation processes within the mitochondria.
| Parameter | Organism/System | Treatment | Effect | Reference |
| Mitochondrial DNA Synthesis | Isolated Rat and Mouse Liver Mitochondria | In vivo Methapyrilene Treatment | Significant decrease | [2] |
| Mitochondrial Protein Synthesis | Isolated Rat and Mouse Liver Mitochondria | In vivo Methapyrilene Treatment | Significant decrease | [2] |
Experimental Protocol: Measurement of Mitochondrial DNA and Protein Synthesis
This protocol outlines a method to quantify mitochondrial DNA and protein synthesis using radiolabeled precursors.
Objective: To measure the rate of [3H]thymidine and [3H]leucine incorporation into mitochondrial DNA and protein, respectively.
Materials:
-
Isolated mitochondria.
-
Incubation buffer for DNA or protein synthesis.
-
[3H]thymidine and [3H]leucine.
-
Trichloroacetic acid (TCA).
-
Scintillation counter.
Procedure:
-
Incubate isolated mitochondria in the appropriate synthesis buffer containing either [3H]thymidine (for DNA synthesis) or [3H]leucine (for protein synthesis).
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction by adding cold TCA to precipitate the macromolecules (DNA and protein).
-
Wash the precipitate with TCA to remove unincorporated radiolabeled precursors.
-
Solubilize the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the amount of mitochondrial protein to determine the rate of synthesis.
Induction of Oxidative Stress and Mitochondrial Damage
A key aspect of methapyrilene's mitochondrial toxicity is the induction of oxidative stress, leading to damage of mitochondrial components and disruption of function.
Quantitative Data on Oxidative Stress Markers
Treatment of hepatocytes with methapyrilene results in a rapid increase in markers of oxidative stress. This includes an elevation in NADP+ levels and a reduction in glutathione, indicating an imbalance in the cellular redox state.[3] Furthermore, methapyrilene induces lipid peroxidation in mitochondrial membranes.
| Parameter | Organism/System | Treatment | Effect | Reference |
| NADP+ Levels | Cultured Rat Hepatocytes | Methapyrilene Treatment | Increase within 2 hours | [3] |
| Glutathione Levels | Cultured Rat Hepatocytes | Methapyrilene Treatment | Reduction | [3] |
| Mitochondrial Membrane Lipid Peroxidation | Rat Liver Mitochondria | In vivo Methapyrilene Feeding | Increased diene conjugates | |
| Mitochondrial Swelling | Cultured Rat Hepatocytes | Methapyrilene Treatment | Observed within 2 hours | [3] |
Experimental Protocol: Assessment of Mitochondrial Swelling
Mitochondrial swelling is an indicator of the opening of the mitochondrial permeability transition pore (mPTP).
Objective: To measure changes in light scattering of a mitochondrial suspension as an indicator of swelling.
Materials:
-
Isolated mitochondria.
-
Swelling buffer (e.g., 125 mM KCl, 20 mM HEPES, pH 7.2).
-
Inducing agent (e.g., CaCl2, or the compound of interest like methapyrilene).
-
Spectrophotometer.
Procedure:
-
Resuspend isolated mitochondria in the swelling buffer.
-
Place the mitochondrial suspension in a cuvette in a spectrophotometer.
-
Monitor the absorbance at 540 nm over time to establish a baseline.
-
Add the inducing agent (e.g., methapyrilene) to the cuvette.
-
Continue to monitor the absorbance at 540 nm. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
Proposed Signaling Pathway of Methapyrilene-Induced Mitochondrial Dysfunction
The hepatotoxicity of methapyrilene is a multi-step process initiated by its metabolic activation, leading to a cascade of events culminating in mitochondrial dysfunction and cell death.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC-UV method for Methapyrilene Hydrochloride quantification
An Application Note and Protocol for the Quantification of Methapyrilene Hydrochloride using a Stability-Indicating HPLC-UV Method
Application Note
Introduction
This compound is an antihistamine of the H1-receptor antagonist class.[1] Its quantification in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, robust, and reliable technique for the analysis of this compound.[2][3] This application note outlines a validated HPLC-UV method for the precise and accurate quantification of this compound.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic solvent mixture. The analyte is detected and quantified by a UV-Vis detector at its maximum absorption wavelength.
Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 20 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a 60:40 (v/v) mixture of the phosphate buffer and acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
2. Sample Preparation
-
Pharmaceutical Formulations (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter a portion of this solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
-
Biological Matrices (e.g., Plasma): Sample preparation for biological matrices may require a more extensive cleanup procedure such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
3. Chromatographic Conditions
The following chromatographic conditions are recommended:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 20 mM KH2PO4 (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 238 nm[1] |
| Run Time | Approximately 10 minutes |
4. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 2: Method Validation Summary (Illustrative Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Retention Time (min) | ~ 5.5 min |
Mandatory Visualization
Caption: Workflow for the HPLC-UV quantification of this compound.
References
Application Notes and Protocols for In Vitro Hepatocyte Culture Models in Methapyrilene Toxicity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various in vitro hepatocyte culture models to investigate the hepatotoxicity of Methapyrilene (B1676370) (MP). Methapyrilene, a former antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats. Understanding its mechanisms of toxicity is crucial for predictive toxicology and drug safety assessment. This document outlines the use of 2D and 3D hepatocyte cultures, as well as advanced liver-on-a-chip models, to study MP-induced liver injury.
Introduction to Methapyrilene Hepatotoxicity
Methapyrilene is recognized as a hepatotoxin that induces periportal necrosis in rats[1]. Its toxicity is metabolically activated, primarily by the cytochrome P450 isoform CYP2C11 in rats[1]. The key mechanisms implicated in Methapyrilene-induced hepatotoxicity include:
-
Oxidative Stress: MP treatment leads to an increase in NADP+ levels and oxidation of cellular thiols, indicating significant oxidative stress[1][2][3].
-
Mitochondrial Dysfunction: Early loss of mitochondrial function, characterized by mitochondrial swelling and a significant decrease in cellular ATP, is a hallmark of MP toxicity[1][2][3]. This may also involve a loss of mitochondrial Ca2+ homeostasis[1][2].
-
Endoplasmic Reticulum (ER) Stress: Gene expression studies suggest the induction of ER stress and the unfolded protein response following MP exposure[4][5].
-
Non-genotoxic Carcinogenicity: While MP is largely considered a non-genotoxic carcinogen that promotes cell proliferation, some studies have indicated it can induce DNA repair synthesis, suggesting a potential for DNA damage[6][7][8].
In Vitro Hepatocyte Models for Toxicity Screening
The choice of an in vitro model is critical for obtaining physiologically relevant data. The following models are commonly employed for hepatotoxicity studies.
1. 2D Monolayer Cultures: Traditional 2D cultures of primary hepatocytes or hepatoma cell lines (e.g., HepG2, HepaRG) are widely used for initial toxicity screening.
-
Advantages: High-throughput, cost-effective, and well-established protocols.
-
Limitations: Rapid loss of hepatic phenotype and function, and lower sensitivity in predicting chronic toxicity compared to 3D models[9][10][11].
2. 3D Spheroid Cultures: Three-dimensional spheroid models, where hepatocytes self-assemble into spherical aggregates, better mimic the architecture and cell-cell interactions of the native liver.
-
Advantages: Maintained hepatocyte polarity and function for extended periods, higher metabolic activity, and increased sensitivity to hepatotoxins, particularly in long-term exposure studies[9][10][11][12].
-
Limitations: Can be more complex to set up and analyze than 2D cultures.
3. Liver-on-a-Chip Models: These microfluidic devices represent the cutting edge of in vitro modeling, incorporating physiological flow, multi-cellular complexity, and tissue-to-tissue interfaces.
-
Advantages: Provide a dynamic microenvironment that closely mimics in vivo conditions, allowing for the study of complex toxicological responses and long-term effects[1][7][13][14]. They can also integrate multiple cell types (hepatocytes, endothelial cells, Kupffer cells) to model inflammatory responses[7].
-
Limitations: Lower throughput and higher cost and complexity compared to other models.
Data Presentation: Quantitative Analysis of Methapyrilene Toxicity
The following tables summarize quantitative data from various in vitro studies on Methapyrilene toxicity.
Table 1: Cytotoxicity of Methapyrilene in Rat Hepatocytes
| Concentration (µM) | Exposure Time | Effect | Reference |
| 100 | Not specified | Clearly cytotoxic, 55% inhibition of RNA precursor incorporation | [15] |
| 1000 | Not specified | 90% inhibition of RNA precursor incorporation, 80% inhibition of protein precursor incorporation | [15] |
| 20 | 24 hours | Used as a low-dose concentration in gene expression studies | [8] |
| 100 | 24 hours | Used as a high-dose concentration in gene expression studies | [8] |
Table 2: Gene Expression Changes Induced by Methapyrilene in Rat Liver (In Vivo)
| Dose | Treatment Duration | Number of Differentially Expressed Genes | Key Affected Pathways | Reference |
| 100 mg/kg | 1 day | 1,736 | ER Stress, Unfolded Protein Response | [4] |
| 100 mg/kg | 7 days | 3,123 | ER Stress, Unfolded Protein Response | [4] |
| 10 mg/kg | 1 day | 715 | (Fewer significant changes) | [4] |
| 30 mg/kg | Single dose to 1 week | Changes in genes related to glutathione (B108866) metabolism, apoptosis, MAPK signaling, and cell cycle regulation | Glutathione metabolism, Apoptosis, MAPK signaling, Cell cycle | [16] |
| 100 mg/kg | Single dose to 28 days | Marked increase in expression of genes related to glutathione metabolism, apoptosis, MAPK signaling, and cell cycle regulation | Glutathione metabolism, Apoptosis, MAPK signaling, Cell cycle | [16] |
Experimental Protocols
Detailed methodologies for key experiments in Methapyrilene toxicity studies are provided below.
Protocol 1: 3D Hepatocyte Spheroid Culture
This protocol describes the formation of hepatocyte spheroids for toxicity testing.
Materials:
-
Cryopreserved primary human or rat hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with growth factors)
-
Ultra-low attachment 96-well round-bottom plates
-
Geltrex™ or other basement membrane matrix (optional, for some cell types)
-
Accutase for cell detachment (if starting from 2D culture)
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Resuspend the cells in pre-warmed hepatocyte culture medium to the desired seeding density (e.g., 1,000-2,000 cells/well for a 96-well plate).
-
(Optional) For some iPSC-derived hepatocytes, mix the cell suspension with a Geltrex solution[6].
-
Dispense the cell suspension into the wells of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 200-300 x g) for 2-5 minutes to facilitate cell aggregation at the bottom of the wells[6][17].
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2.
-
Spheroid formation should be visible within 24-48 hours[6].
-
Maintain the spheroids by performing partial media changes every 2-3 days.
-
After a stabilization period (typically 3-5 days), the spheroids are ready for compound treatment.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit (commercially available) or individual reagents (see below)
-
96-well clear flat-bottom plates
-
Microplate reader
Reagents (if preparing in-house):
-
Tris buffer (pH 7.3)
-
Lithium lactate solution
-
NAD+ solution
-
INT (iodonitrotetrazolium chloride) solution in DMSO
-
PMS (phenazine methosulfate) solution
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
Procedure:
-
Culture hepatocytes (2D or 3D) in a 96-well plate and treat with various concentrations of Methapyrilene and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Treat a set of control wells with lysis buffer for 45-60 minutes before the end of the experiment[18].
-
Background: Culture medium alone.
-
-
Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions or by combining the in-house reagents[10][11][19].
-
Add 50 µL of the reaction mixture to each well of the supernatant plate.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Add 20-50 µL of stop solution (if provided in the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: Measurement of Oxidative Stress (ROS Production)
This protocol uses a fluorescent probe to measure the intracellular generation of reactive oxygen species (ROS).
Materials:
-
Fluorescent ROS indicator dye (e.g., CellROX™ Deep Red, DCFH-DA, or DHE)
-
Hepatocyte culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope/high-content imager
Procedure:
-
Culture hepatocytes in a black-walled, clear-bottom 96-well plate.
-
Treat the cells with Methapyrilene at various concentrations for the desired time. Include a vehicle control and a positive control for ROS induction (e.g., menadione)[20].
-
At the end of the treatment period, remove the culture medium.
-
Wash the cells gently with pre-warmed PBS.
-
Prepare the ROS dye working solution in PBS or serum-free medium according to the manufacturer's instructions (e.g., 5 µM CellROX™ Deep Red).
-
Add the dye solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the dye solution and wash the cells twice with PBS.
-
Add fresh PBS or culture medium to the wells.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., for CellROX™ Deep Red, Ex/Em ~640/665 nm). Alternatively, visualize and quantify the fluorescence using a microscope or high-content imaging system.
-
Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-change in ROS production.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in Methapyrilene toxicity studies.
Caption: Signaling pathway of Methapyrilene-induced hepatotoxicity.
Caption: General experimental workflow for Methapyrilene toxicity testing.
Caption: Comparison of in vitro hepatocyte culture models.
References
- 1. Microfluidic liver-on-a-chips for accurate drug toxicity screening [ufluidix.com]
- 2. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Genes Implicated in Methapyrilene-Induced Hepatotoxicity by Comparing Differential Gene Expression in Target and Nontarget Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of genes implicated in methapyrilene-induced hepatotoxicity by comparing differential gene expression in target and nontarget tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Content 3D Toxicity Screening using iPSC-derived Hepatocyte Spheroids [moleculardevices.com]
- 7. Construction of in vitro liver-on-a-chip models and application progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Expression Analysis of the Hepatotoxicant Methapyrilene in Primary Rat Hepatocytes: An Interlaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sciencellonline.com [sciencellonline.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. Liver organ-on-chip models for toxicity studies and risk assessment - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 15. A study of the potential genotoxicity of methapyrilene and related antihistamines using the hepatocyte/DNA repair assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gene expression profiling of methapyrilene-induced hepatotoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fujifilmcdi.com [fujifilmcdi.com]
- 18. benchchem.com [benchchem.com]
- 19. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Methapyrilene Hydrochloride-Induced Liver Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing and analyzing liver cancer in animal models using Methapyrilene (B1676370) Hydrochloride (MPH), a well-characterized hepatocarcinogen. This document is intended to guide researchers in establishing robust and reproducible models for studying liver carcinogenesis and for the preclinical evaluation of novel therapeutic agents.
Introduction
Methapyrilene, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent liver carcinogen in rats.[1] It induces both hepatocellular carcinomas and cholangiocarcinomas, making it a valuable tool for studying the pathogenesis of these cancers.[2] Animal models, particularly in rodents, have been instrumental in elucidating the sequential cellular and molecular events that lead to MPH-induced liver tumors. These models are critical for understanding the mechanisms of chemical carcinogenesis and for the development of new diagnostic and therapeutic strategies.
Animal Models and Carcinogenesis
The most commonly used animal model for MPH-induced liver cancer is the rat, with the Fischer 344 (F344) and Wistar strains being well-documented.[2][3] Chronic oral administration of MPH in the diet leads to a predictable sequence of pathological changes in the liver, progressing from early preneoplastic lesions to malignant tumors.[3][4]
Pathological Progression
The development of liver cancer in rats exposed to MPH follows a distinct timeline, characterized by the emergence of specific histological features:
-
Early Changes (1-10 weeks): The initial response to MPH exposure includes the appearance of eosinophilic foci of altered hepatocytes in the portal areas, a change attributed to mitochondrial proliferation.[4][5]
-
Preneoplastic Lesions (10-29 weeks): Over time, these early foci progress to hepatocellular eosinophilic and basophilic foci and adenomas.[3]
-
Malignant Transformation (from 26-40 weeks): Hepatocellular carcinomas develop from these preneoplastic lesions.[3][5] In long-term studies, cholangiocarcinomas are also observed.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on MPH-induced liver cancer in rats.
Table 1: Tumor Incidence in Male F344/NCr Rats Fed 1,000 ppm Methapyrilene Hydrochloride [3]
| Duration of Treatment | Number of Rats | Hepatocellular Carcinomas | Cholangiocarcinomas |
| 40 weeks | 10 | 5 | 0 |
| 73 weeks | 5 | 3 | 0 |
| Life-span (up to 89 weeks) | 19 | 19 | 7 |
Table 2: Progression of Preneoplastic Lesions in Male F344/NCr Rats Fed 1,000 ppm this compound [3]
| Duration of Treatment | Key Histological Findings |
| 10 weeks | Hepatocellular eosinophilic foci |
| 15 weeks | Hepatocellular eosinophilic adenomas |
| 29 weeks | Basophilic foci |
| 40 weeks | Basophilic adenomas |
Table 3: Biochemical Changes in the Livers of Female Wistar Rats Treated with this compound [2][6]
| Duration of Treatment | Adenosine-5-Triphosphatase (ATPase) Activity | Gamma-Glutamyltranspeptidase (γ-GT) Activity |
| 21 days | Homogeneous decrease in the periportal zone | Slight increase in the periportal zone |
| 38 days | - | Appearance of γ-GT positive hepatocellular foci in the periportal zone |
| 119 days | Significant reduction in foci | Increased activity in foci |
| 181 days | Altered activity in hyperplastic nodules | Altered activity in hyperplastic nodules |
Experimental Protocols
Protocol 1: Induction of Liver Cancer with this compound in Rats
This protocol describes the induction of liver tumors in rats through dietary administration of MPH.
Materials:
-
Male Fischer 344 (F344) rats (weanling)
-
This compound (CAS: 135-23-9)
-
Standard rodent chow
-
Precision balance
-
Feed mixer
-
Animal caging with appropriate environmental controls
Procedure:
-
Animal Acclimation: Upon arrival, allow the rats to acclimate to the housing conditions for at least one week. House the animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Diet Preparation:
-
Calculate the required amount of this compound to achieve a final concentration of 1,000 ppm in the feed.
-
Thoroughly mix the MPH with a small portion of the powdered rodent chow.
-
Gradually add the remaining chow and mix until a homogenous mixture is achieved.
-
Store the prepared diet in airtight containers at 4°C.
-
-
Treatment:
-
At the start of the study, randomly assign the rats to control and treatment groups.
-
Provide the control group with standard rodent chow.
-
Provide the treatment group with the chow containing 1,000 ppm MPH.
-
Ensure ad libitum access to the respective diets and water for the duration of the study.
-
-
Monitoring:
-
Monitor the animals daily for any clinical signs of toxicity.
-
Measure body weight and feed consumption weekly.
-
-
Termination and Tissue Collection:
-
At predetermined time points (e.g., 10, 15, 29, 40, 73 weeks), euthanize a subset of animals from each group via CO2 asphyxiation followed by cervical dislocation.
-
Perform a gross examination of the liver and other organs.
-
Collect liver tissue samples for histopathological and molecular analysis. Fix a portion of the liver in 10% neutral buffered formalin and snap-freeze the remaining tissue in liquid nitrogen for biochemical and molecular studies.
-
Protocol 2: Histopathological Analysis of Liver Tissue
This protocol outlines the procedures for the histological examination of liver tissues.
Materials:
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) stain
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the fixed tissues through a series of graded alcohols.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Float the sections in a water bath and mount them on glass slides.
-
-
H&E Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain with hematoxylin to visualize cell nuclei.
-
Differentiate in acid alcohol.
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix.
-
Dehydrate the stained sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope to identify and characterize histopathological changes, including foci of cellular alteration, adenomas, and carcinomas.
-
Protocol 3: Histochemical Staining for Gamma-Glutamyl Transpeptidase (γ-GT)
This protocol is for the detection of γ-GT activity, a common marker for preneoplastic and neoplastic liver lesions.
Materials:
-
Fresh frozen liver sections (cryostat sections)
-
Gamma-glutamyl-4-methoxy-2-naphthylamide (substrate)
-
Glycylglycine
-
Fast Blue BBN (diazonium salt)
-
Tris buffer (pH 7.4)
Procedure:
-
Sectioning: Cut 8-10 µm thick sections from snap-frozen liver tissue using a cryostat and mount them on glass slides.
-
Incubation:
-
Prepare the incubation medium containing the substrate, glycylglycine, and Fast Blue BBN in Tris buffer.
-
Incubate the sections in this medium at room temperature.
-
-
Washing and Mounting:
-
Rinse the sections in saline.
-
Fix in formalin.
-
Counterstain with a suitable nuclear stain if desired.
-
Mount with an aqueous mounting medium.
-
-
Analysis: Areas with γ-GT activity will show a brownish-red precipitate.
Protocol 4: Histochemical Staining for Adenosine-5-Triphosphatase (ATPase)
This protocol is used to assess ATPase activity, which is typically decreased in preneoplastic liver foci.
Materials:
-
Fresh frozen liver sections (cryostat sections)
-
Adenosine-5-triphosphate (ATP)
-
Lead nitrate (B79036)
-
Calcium chloride
Procedure:
-
Sectioning: Cut 8-10 µm thick sections from snap-frozen liver tissue using a cryostat and mount them on glass slides.
-
Incubation: Incubate the sections in a medium containing ATP and lead nitrate at 37°C. The enzyme hydrolyzes ATP, and the released phosphate (B84403) precipitates with lead ions.
-
Visualization:
-
Rinse the sections.
-
Immerse in a dilute solution of ammonium sulfide to convert the colorless lead phosphate into a visible brown-black lead sulfide precipitate.
-
-
Washing and Mounting:
-
Wash the sections thoroughly.
-
Mount with an aqueous mounting medium.
-
-
Analysis: Areas with reduced ATPase activity will show less intense staining compared to the surrounding normal liver parenchyma.
Protocol 5: Immunohistochemistry for Proliferating Cell Nuclear Antigen (PCNA)
This protocol is for the detection of PCNA, a marker of cell proliferation.
Materials:
-
Formalin-fixed, paraffin-embedded liver sections
-
Citrate (B86180) buffer (for antigen retrieval)
-
Primary antibody against PCNA
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin (counterstain)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through graded alcohols.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer.
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-PCNA antibody.
-
Secondary Antibody and Detection:
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the streptavidin-HRP conjugate.
-
Visualize the antigen-antibody complex by adding the DAB substrate, which will produce a brown precipitate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
-
Analysis: Proliferating cells will show brown nuclear staining. The labeling index can be calculated as the percentage of PCNA-positive nuclei.
Visualization of Pathways and Workflows
Signaling and Pathological Progression
The following diagram illustrates the sequential pathological changes observed in the liver of rats following chronic exposure to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Early stages of chemically induced liver carcinogenesis by oral administration of the antihistaminic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sequential study of this compound-induced liver carcinogenesis in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential morphologic changes during methapyrilene-induced hepatocellular carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
Application Notes and Protocols for Methapyrilene Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methapyrilene (B1676370) Hydrochloride is a first-generation antihistamine that acts as a histamine (B1213489) H1 receptor antagonist.[1][2] While historically used for its sedative and anti-allergic properties, it was withdrawn from the market due to concerns about its carcinogenicity.[2][3] In a research context, Methapyrilene Hydrochloride is a valuable tool for studying mechanisms of drug-induced hepatotoxicity, oxidative stress, and mitochondrial dysfunction.[4] These application notes provide detailed protocols for the preparation of this compound solutions for cell culture experiments and an overview of its mechanism of action.
Physicochemical and Solubility Data
Proper preparation of this compound solutions is critical for reproducible in vitro studies. The following tables summarize its key physicochemical properties and solubility in common laboratory solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 135-23-9 | [2] |
| Molecular Formula | C₁₄H₁₉N₃S·HCl | [2] |
| Molecular Weight | 297.85 g/mol | [2] |
| Appearance | White crystalline powder | [5] |
| Storage of Powder | -20°C | [6] |
| Stability of Powder | ≥ 4 years at -20°C | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility (approx.) | Reference |
| Dimethylformamide (DMF) | 15 mg/mL | [6][7] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [6][7] |
| Ethanol | 1 mg/mL | [6][7] |
| PBS (pH 7.2) | 1 mg/mL | [6][7] |
| Water | ≥ 100 mg/mL | [8] |
Table 3: Stock Solution Stability
| Solvent | Stability | Reference |
| Water, DMSO, 95% Ethanol, or Acetone | Stable for 24 hours at room temperature | [5][8] |
| Stock solutions in DMSO | -20°C for 1 month, -80°C for 6 months | [9][10] |
| Aqueous solutions | Not recommended for storage for more than one day | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for preparing stock solutions of hydrophobic compounds for cell culture applications.
Materials:
-
This compound powder (CAS 135-23-9)
-
Cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Sterile pipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
Work in a sterile environment: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 297.85 g/mol = 2.9785 mg
-
-
Weigh the powder: Carefully weigh out approximately 2.98 mg of this compound powder on an analytical balance.
-
Dissolution: Transfer the weighed powder into a sterile amber microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: To ensure the sterility of the stock solution for cell culture use, filter it through a 0.22 µm sterile syringe filter into a new sterile, amber tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9][10]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile conical tubes
-
Sterile pipette tips
Procedure:
-
Determine the final concentration: Decide on the final working concentrations required for your experiment. In vitro studies have used a range of concentrations, with cytotoxic effects in rat hepatocytes observed at 100 µM and higher.[11] A typical starting range for toxicity studies could be 10 µM to 500 µM.
-
Serial dilutions: Prepare serial dilutions of your stock solution in complete cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Example dilution for a 100 µM working solution:
-
To prepare 1 mL of a 100 µM working solution from a 10 mM stock, you will need to perform a 1:100 dilution.
-
Add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed complete cell culture medium.
-
This results in a final DMSO concentration of 0.1%.
-
-
Vehicle control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Immediate use: It is recommended to prepare working solutions fresh for each experiment.
Experimental Workflow
The following diagram illustrates a general workflow for preparing and using this compound in a typical cell-based assay.
Mechanism of Action and Signaling Pathways
This compound's primary pharmacological action is the antagonism of the histamine H1 receptor.[1] However, its toxicity, particularly hepatotoxicity, involves more complex signaling pathways.
-
Histamine H1 Receptor Antagonism: As an antagonist, Methapyrilene blocks the action of histamine on H1 receptors, which are Gq/11 protein-coupled receptors. This inhibition prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This, in turn, modulates intracellular calcium levels and protein kinase C (PKC) activity.[8]
-
Hepatotoxicity and Oxidative Stress: Studies in rat hepatocytes have shown that Methapyrilene-induced toxicity is associated with the generation of reactive oxygen species (ROS) and oxidative stress.[4] This leads to a depletion of cellular glutathione (B108866) (GSH), a key antioxidant.[4]
-
Mitochondrial Dysfunction: A critical aspect of Methapyrilene's toxicity is its impact on mitochondrial function. It has been shown to induce the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, loss of mitochondrial membrane potential, and a decrease in cellular ATP production.[12] This ultimately contributes to cell death.
The following diagram illustrates the proposed signaling pathway for this compound-induced hepatotoxicity.
References
- 1. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. The genotoxic potential of methapyrilene using the alkaline Comet assay in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A study of the potential genotoxicity of methapyrilene and related antihistamines using the hepatocyte/DNA repair assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of Protein Alterations Induced by Methapyrilene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methapyrilene (B1676370), a first-generation antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats.[1][2][3] Its utility as a model hepatotoxicant in research continues to provide valuable insights into the molecular mechanisms of drug-induced liver injury.[1][4] Studies have demonstrated that Methapyrilene exposure leads to significant alterations in protein expression and covalent modification of proteins, particularly within mitochondria.[1][5] These changes are associated with the activation of several key signaling pathways, including those involved in cellular stress and apoptosis.
These application notes provide a summary of known protein alterations following Methapyrilene exposure and detailed protocols for their detection using immunohistochemistry (IHC). The provided methodologies are intended to guide researchers in the investigation of Methapyrilene-induced hepatotoxicity and the broader study of drug-induced protein alterations.
Data Presentation: Quantitative Protein Alterations
The following table summarizes quantitative proteomic data from studies of rat hepatocytes exposed to Methapyrilene. This data highlights the dose-dependent effects on various cellular proteins, with a notable impact on mitochondrial function and metabolism.
| Protein Name | UniProt Accession | Cellular Component | Fold Change (0.39 µM) | Fold Change (6.25 µM) | Fold Change (100 µM) | Reference |
| Upregulated Proteins | ||||||
| Acyl-CoA dehydrogenase, short/branched chain | P14015 | Mitochondrion | 1.2 | 1.5 | 2.1 | [1] |
| Aldehyde dehydrogenase, mitochondrial | P11893 | Mitochondrion | 1.1 | 1.4 | 1.9 | [1] |
| Arginase-1 | P07824 | Cytosol | 1.3 | 1.6 | 2.5 | [1] |
| ATP synthase subunit alpha, mitochondrial | P15999 | Mitochondrion | 1.2 | 1.4 | 1.8 | [1] |
| Carbamoyl-phosphate synthase [ammonia], mitochondrial | P00581 | Mitochondrion | 1.1 | 1.3 | 1.7 | [1] |
| Downregulated Proteins | ||||||
| 3-ketoacyl-CoA thiolase, mitochondrial | P13396 | Mitochondrion | 0.8 | 0.6 | 0.4 | [1] |
| Acetyl-CoA acetyltransferase, mitochondrial | P21963 | Mitochondrion | 0.9 | 0.7 | 0.5 | [1] |
| ATP synthase subunit O, mitochondrial | Q64225 | Mitochondrion | 0.8 | 0.7 | 0.6 | [1] |
| Fumarate hydratase, mitochondrial | P04832 | Mitochondrion | 0.9 | 0.8 | 0.7 | [1] |
| Ornithine aminotransferase, mitochondrial | P12966 | Mitochondrion | 0.8 | 0.6 | 0.4 | [1] |
Signaling Pathways Affected by Methapyrilene
Methapyrilene-induced hepatotoxicity involves the modulation of several critical signaling pathways. The diagrams below illustrate the key pathways implicated in the cellular response to Methapyrilene.
Caption: Key signaling pathways activated by Methapyrilene.
Experimental Protocols
The following protocols provide a framework for the immunohistochemical detection of protein alterations in liver tissue following Methapyrilene exposure. These are generalized protocols and may require optimization for specific antibodies and experimental conditions.
Experimental Workflow Overview
Caption: General workflow for immunohistochemical staining.
Protocol 1: Detection of Activated Caspase-3 in Rat Liver
This protocol is designed for the detection of cleaved (active) Caspase-3, a key marker of apoptosis.
Materials:
-
Formalin-fixed, paraffin-embedded rat liver sections (4-5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate (B86180) Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-active Caspase-3
-
Secondary antibody: Goat anti-rabbit IgG-HRP
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer (pH 6.0) and heat to 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-active Caspase-3 antibody in blocking solution according to the manufacturer's instructions.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Prepare and apply DAB substrate according to the kit instructions. Incubate until the desired brown color develops (typically 1-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with mounting medium.
-
Protocol 2: Detection of Mitochondrial Proteins (e.g., TOMM20) in Rat Liver
This protocol is for visualizing mitochondrial alterations by targeting an outer mitochondrial membrane protein, TOMM20.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibody: Rabbit anti-TOMM20
Procedure:
Follow the same steps as in Protocol 1 for Deparaffinization, Rehydration, Antigen Retrieval, and Blocking.
-
Primary Antibody Incubation:
-
Dilute the primary anti-TOMM20 antibody in blocking solution as recommended by the manufacturer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation, Detection, Counterstaining, Dehydration, and Mounting:
-
Follow steps 5 through 8 from Protocol 1.
-
Expected Results
-
Activated Caspase-3: Positive staining will appear as a brown precipitate within the cytoplasm and/or nucleus of apoptotic hepatocytes. The intensity and number of stained cells are expected to increase with Methapyrilene treatment.
-
TOMM20: A granular, cytoplasmic staining pattern is expected, outlining the mitochondria. Changes in staining intensity or distribution may indicate alterations in mitochondrial mass or morphology induced by Methapyrilene.
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or excessive antibody concentration. Optimize blocking time and antibody dilutions.
-
No Staining: Inactive reagents, incorrect antibody dilution, or insufficient antigen retrieval. Verify reagent integrity and optimize antigen retrieval time and temperature.
-
Weak Staining: Low antibody concentration or insufficient incubation time. Increase antibody concentration or incubation period.
These protocols and data provide a foundation for investigating the protein-level consequences of Methapyrilene exposure. Careful optimization and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. In vitro proteomic analysis of methapyrilene toxicity in rat hepatocytes reveals effects on intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Methapyrilene | C14H19N3S | CID 4098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The hepatocarcinogen methapyrilene but not the analog pyrilamine induces sustained hepatocellular replication and protein alterations in F344 rats in a 13-week feed study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Profiling of Methapyrilene-Treated Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methapyrilene (B1676370) (MP), a formerly used antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats. Understanding the molecular mechanisms underlying MP-induced liver toxicity is crucial for toxicology research and drug development. Gene expression profiling of liver tissue from MP-treated animals provides valuable insights into the transcriptomic alterations that drive the pathological changes. This document offers detailed application notes and protocols for conducting such studies, from experimental design to data analysis and interpretation.
Studies have shown that MP treatment in rats leads to significant changes in the expression of genes involved in key cellular processes. These include glutathione (B108866) metabolism, apoptosis, the MAPK signaling pathway, and cell cycle regulation.[1][2] Toxicogenomics approaches have demonstrated the ability to detect these changes at early stages, even before the manifestation of overt histopathological damage, highlighting the sensitivity of gene expression analysis in toxicity assessment.[1][2]
Data Presentation
Summary of Methapyrilene-Induced Gene Expression Changes in Rat Liver
The administration of Methapyrilene to rats induces a significant number of gene expression changes in the liver, with the number of altered genes correlating with the dose and duration of treatment.
| Treatment Group | Time Point | Number of Differentially Expressed Genes | Reference |
| High-Dose (100 mg/kg/day) | 1 day | 1,736 | [3] |
| High-Dose (100 mg/kg/day) | 3 days | Not specified | |
| High-Dose (100 mg/kg/day) | 7 days | 3,123 | [3] |
| Low-Dose | 1, 3, or 7 days | Fewer than high-dose | [4][5] |
Note: The table summarizes the number of differentially expressed genes observed in rat liver following Methapyrilene treatment. High-dose treatment leads to a substantial and time-dependent increase in the number of affected genes.[3] In contrast, the kidney, a non-target organ for MP-induced toxicity, shows significantly fewer gene expression changes.[4]
Key Signaling Pathways Affected by Methapyrilene
Gene expression profiling studies have consistently identified several key signaling pathways that are perturbed by Methapyrilene treatment in the liver.[1][2]
-
Glutathione Metabolism: Alterations in genes related to glutathione metabolism suggest that oxidative stress is a key event in MP-induced hepatotoxicity.[1][6]
-
Apoptosis: The dysregulation of apoptosis-related genes indicates that programmed cell death is a significant consequence of MP exposure.[1]
-
MAPK Signaling Pathway: Changes in the expression of genes within the MAPK signaling pathway point to its involvement in the cellular stress response to MP.[1][2]
-
Regulation of Cell Cycle: The perturbation of cell cycle control genes is consistent with the known carcinogenic effects of Methapyrilene.[1][2]
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Analysis of gene expression patterns correlated with toxicity has highlighted the role of ER stress in MP-induced liver damage.[4]
Experimental Protocols
I. Animal Treatment and Tissue Collection
This protocol is based on studies investigating Methapyrilene-induced hepatotoxicity in rats.[1][4][5]
Materials:
-
Male Sprague-Dawley or F344 rats
-
Methapyrilene hydrochloride
-
Vehicle (e.g., corn oil or water)
-
Gavage needles
-
Surgical instruments for dissection
-
Cryovials
-
Liquid nitrogen
Procedure:
-
Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Divide animals into control and treatment groups.
-
Prepare Methapyrilene solutions in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg and 100 mg/kg).[1][7]
-
Administer Methapyrilene or vehicle to the respective groups daily via oral gavage for the desired duration (e.g., 1, 3, 7, or 28 days).[1][4]
-
At the end of the treatment period, euthanize the animals using an approved method.
-
Perform a necropsy and collect liver tissue.
-
For gene expression analysis, immediately snap-freeze a portion of the liver tissue in liquid nitrogen and store it at -80°C until RNA isolation.
-
Fix another portion of the liver in 10% neutral buffered formalin for histopathological evaluation.
II. RNA Isolation from Liver Tissue
This protocol outlines the extraction of high-quality total RNA from frozen liver tissue using a common reagent-based method.[8][9][10]
Materials:
-
Frozen liver tissue (~30-50 mg)
-
TRIzol® reagent or similar RNA isolation reagent
-
Isopropyl alcohol
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Homogenizer (e.g., rotor-stator or bead mill)
-
Microcentrifuge tubes (nuclease-free)
-
Microcentrifuge
Procedure:
-
Add 1 mL of TRIzol® reagent to a 2 mL microcentrifuge tube containing the frozen liver tissue.
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used.
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[8]
-
Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol. Mix by inverting the tube gently.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
Discard the supernatant.
-
Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water (e.g., 20-50 µL).
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system.
III. Microarray Analysis
This protocol provides a general workflow for gene expression analysis using Affymetrix GeneChip® arrays, a platform used in several Methapyrilene toxicogenomics studies.[1][2]
Materials:
-
Total RNA of high quality (RIN > 7.0)
-
cDNA synthesis kit
-
Biotin (B1667282) labeling kit
-
Hybridization, wash, and stain reagents (specific to the array platform)
-
Affymetrix GeneChip® arrays
-
Hybridization oven
-
Fluidics station
-
Scanner
Procedure:
-
cDNA Synthesis: Starting with 1-5 µg of total RNA, synthesize first-strand and then second-strand cDNA using appropriate kits and following the manufacturer's instructions.
-
cRNA Synthesis and Labeling: Perform in vitro transcription (IVT) to generate biotin-labeled complementary RNA (cRNA) from the double-stranded cDNA.
-
Fragmentation: Fragment the labeled cRNA to a size range of 35-200 bases by incubation at 94°C in a fragmentation buffer.
-
Hybridization: Prepare a hybridization cocktail containing the fragmented, labeled cRNA. Hybridize the cocktail to the GeneChip® array in a hybridization oven for 16 hours at 45°C with rotation.
-
Washing and Staining: Following hybridization, wash the arrays using an automated fluidics station to remove non-specifically bound cRNA. Stain the arrays with a streptavidin-phycoerythrin conjugate, which binds to the biotin labels.
-
Scanning: Scan the arrays using a high-resolution scanner to detect the fluorescent signals.
-
Data Acquisition: The scanner software will quantify the fluorescence intensity for each probe on the array, generating a CEL file for each sample.
IV. RNA-Sequencing (RNA-Seq) Library Preparation
RNA-Seq is a powerful alternative to microarrays for transcriptomic profiling. This protocol outlines the key steps for preparing an mRNA-focused library for Illumina sequencing.[11][12]
Materials:
-
Total RNA of high quality (RIN > 7.0)
-
mRNA purification kit (e.g., with oligo(dT) magnetic beads)
-
RNA fragmentation buffer
-
cDNA synthesis reagents (random hexamers, reverse transcriptase)
-
End-repair, A-tailing, and adapter ligation reagents
-
PCR amplification reagents
-
Library quantification kit (e.g., qPCR-based)
-
Agilent Bioanalyzer for library size assessment
Procedure:
-
mRNA Purification: Isolate messenger RNA (mRNA) from 1-4 µg of total RNA using oligo(dT) magnetic beads. This step enriches for polyadenylated transcripts.
-
RNA Fragmentation: Fragment the purified mRNA into smaller pieces (typically 100-400 bp) using divalent cations under elevated temperature.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random hexamers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair and Adenylation: The ends of the double-stranded cDNA fragments are repaired to create blunt ends, and then a single 'A' nucleotide is added to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain sequences for binding to the flow cell and for sequencing primer hybridization.
-
PCR Amplification: Amplify the adapter-ligated library via PCR to generate a sufficient quantity of DNA for sequencing.
-
Library Quantification and Quality Control: Quantify the final library using a qPCR-based method and assess the size distribution of the library fragments using an Agilent Bioanalyzer.
-
The prepared library is now ready for sequencing on an Illumina platform.
V. Bioinformatic Analysis of Gene Expression Data
The analysis of the large datasets generated by microarray or RNA-Seq experiments is critical for extracting meaningful biological information.[13][14]
Workflow:
-
Data Quality Control: Assess the quality of the raw data (e.g., CEL files for microarrays, FASTQ files for RNA-Seq).
-
Data Preprocessing:
-
Microarray: Background correction, normalization (e.g., RMA), and summarization.
-
RNA-Seq: Adapter trimming, quality filtering of reads, and alignment to a reference genome.
-
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated between the Methapyrilene-treated and control groups. Statistical methods such as t-tests or specialized packages like limma (for microarrays) or DESeq2/edgeR (for RNA-Seq) are used.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways.
-
Clustering and Visualization: Use techniques like hierarchical clustering and principal component analysis (PCA) to group samples and genes based on their expression patterns. Visualize the results using heatmaps and PCA plots.
Visualizations
Experimental Workflow for Gene Expression Profiling
Caption: Overview of the experimental workflow for gene expression profiling.
Methapyrilene-Induced Hepatotoxicity Signaling Pathways
Caption: Key signaling pathways implicated in Methapyrilene-induced hepatotoxicity.
References
- 1. Gene expression profiling of methapyrilene-induced hepatotoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression profiling of methapyrilene-induced hepatotoxicity in rat [jstage.jst.go.jp]
- 3. Identification of Genes Implicated in Methapyrilene-Induced Hepatotoxicity by Comparing Differential Gene Expression in Target and Nontarget Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of genes implicated in methapyrilene-induced hepatotoxicity by comparing differential gene expression in target and nontarget tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interlaboratory evaluation of rat hepatic gene expression changes induced by methapyrilene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 12. api.faang.org [api.faang.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioinformatics analysis of differentially expressed genes and pathways in the development of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Methapyrilene as a Positive Control for Hepatotoxicity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methapyrilene (B1676370) (MP), an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1][2] Extensive research has since characterized its hepatotoxic effects, establishing it as a reliable positive control in both in vitro and in vivo models of drug-induced liver injury (DILI). MP induces a consistent and dose-dependent hepatotoxicity, primarily characterized by periportal necrosis in rats.[3][4] Its mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes, leading to oxidative stress, mitochondrial dysfunction, and subsequent cell death.[3] These well-defined toxicological properties make Methapyrilene an invaluable tool for validating new models of hepatotoxicity and for investigating the mechanisms of liver injury.
Mechanism of Methapyrilene-Induced Hepatotoxicity
Methapyrilene is not directly toxic but requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its hepatotoxic effects.[3] In rats, the CYP2C11 isoform is predominantly responsible for this bioactivation.[3] The metabolism of MP leads to the formation of reactive metabolites that induce cellular damage through multiple pathways:
-
Oxidative Stress: Treatment with a toxic concentration of MP causes oxidative stress, as indicated by an increase in NADP+ levels and a reduction in glutathione (B108866) (GSH) levels within hepatocytes.[3]
-
Mitochondrial Dysfunction: A key feature of MP hepatotoxicity is the early loss of mitochondrial function, characterized by mitochondrial swelling and a significant decrease in cellular ATP levels.[3] This mitochondrial dysfunction is linked to the opening of the mitochondrial permeability transition pore.[3]
-
Disruption of Calcium Homeostasis: MP-induced cell death is associated with a loss of mitochondrial calcium homeostasis.[3]
The hepatotoxicity of Methapyrilene is species-specific, with rats being particularly susceptible, while mice, guinea pigs, hamsters, and humans have not shown similar carcinogenic effects.[1]
Data Presentation: Quantitative Effects of Methapyrilene
The following tables summarize the quantitative data on the hepatotoxic effects of Methapyrilene from various studies.
Table 1: In Vivo Hepatotoxic Effects of Methapyrilene in Male F344/N Rats
| Parameter | Dose | Duration | Observation | Reference |
| Serum Enzymes | ||||
| Sorbitol Dehydrogenase (SDH) | 225 mg/kg (gavage) | 4 days | 9-fold increase over controls | [2] |
| Serum Glutamic Oxaloacetic Transaminase (SGOT/AST) | 225 mg/kg (gavage) | 4 days | 17-fold increase over controls | [2] |
| Serum Glutamic Pyruvate Transaminase (SGPT/ALT) | 225 mg/kg (gavage) | 4 days | 28-fold increase over controls | [2] |
| Serum Bilirubin | 225 mg/kg (gavage) | 4 days | 10-fold increase over controls | [2] |
| Histopathology | ||||
| Hepatocyte Necrosis | 1000 ppm in feed | 15 days - 14 weeks | Observed in all animals | [4] |
| Bile Duct Hyperplasia | 250 and 1000 ppm in feed | 15 days | Observed and sustained | [4] |
| 100 ppm in feed | 14 weeks | Observed | [4] | |
| Cell Proliferation | ||||
| S-phase Synthesis (%S) | Not specified | Not specified | 6.3% in male F344 rats (vs. <0.3% in controls) | [2] |
Table 2: In Vitro Cytotoxic Effects of Methapyrilene on Primary Rat Hepatocytes
| Parameter | Concentration | Incubation Time | Observation | Reference |
| Cell Viability | Dose-dependent | 4 - 8 hours | Time and dose-dependent loss of cell viability (enzyme leakage) | [3] |
| Cellular ATP | Toxic concentration | 2 hours | Significant loss of cellular ATP | [3] |
| Glutathione (GSH) | Toxic concentration | 2 hours | Reduction in glutathione levels | [3] |
| Cytotoxicity | 100 µM and higher | Not specified | Clearly cytotoxic as judged by morphology and precursor incorporation | [5] |
Experimental Protocols
Protocol 1: In Vivo Hepatotoxicity Study in Rats
Objective: To induce hepatotoxicity in rats using Methapyrilene as a positive control.
Materials:
-
Male Fischer-344 or Sprague-Dawley rats (8-10 weeks old)
-
Methapyrilene hydrochloride (MP-HCl)
-
Vehicle (e.g., corn oil or 0.5% methylcellulose)
-
Gavage needles
-
Blood collection tubes (for serum separation)
-
Formalin (10% neutral buffered) for tissue fixation
-
Equipment for clinical chemistry analysis
-
Microtome and histology supplies
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week prior to the study with free access to food and water.
-
Dosing:
-
Prepare a suspension of MP-HCl in the chosen vehicle.
-
Administer Methapyrilene or vehicle control to rats via oral gavage. A typical dose to induce acute hepatotoxicity is a single dose of 225 mg/kg.[4] For sub-chronic studies, MP can be administered in the feed at concentrations of 100, 250, or 1000 ppm.[4]
-
-
Monitoring: Monitor animals for clinical signs of toxicity daily.
-
Sample Collection:
-
At predetermined time points (e.g., 24, 48, 72 hours, or at the end of a multi-week study), euthanize the animals.
-
Collect blood via cardiac puncture for serum biochemistry analysis.
-
Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological examination. Snap-freeze another portion in liquid nitrogen for molecular or biochemical analyses.
-
-
Analysis:
-
Serum Biochemistry: Analyze serum for markers of liver injury including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Sorbitol Dehydrogenase (SDH), and total bilirubin.[2]
-
Histopathology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of necrosis, inflammation, bile duct hyperplasia, and other pathological changes.[2][4]
-
Protocol 2: In Vitro Hepatotoxicity Assay using Primary Rat Hepatocytes
Objective: To assess the cytotoxic effects of Methapyrilene on primary rat hepatocytes.
Materials:
-
Primary rat hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
This compound (MP-HCl)
-
Vehicle (e.g., DMSO or culture medium)
-
Multi-well culture plates (e.g., 24- or 96-well)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
ATP assay kit
-
Reagents for glutathione (GSH) measurement
Procedure:
-
Cell Seeding: Seed primary rat hepatocytes in collagen-coated multi-well plates and allow them to attach for a few hours.
-
Treatment:
-
Prepare stock solutions of MP-HCl in a suitable vehicle.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM to 1 mM).
-
Replace the medium in the wells with the medium containing different concentrations of Methapyrilene or vehicle control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 2, 4, 8, or 24 hours).
-
Endpoint Analysis:
-
Cytotoxicity (LDH release): At the end of the incubation, collect the culture supernatant to measure LDH release according to the manufacturer's instructions. This indicates loss of membrane integrity.
-
Cell Viability (ATP content): Lyse the remaining cells and measure the intracellular ATP content using a commercially available kit. A decrease in ATP levels is an indicator of mitochondrial dysfunction.[3]
-
Oxidative Stress (GSH levels): Lyse the cells and measure the intracellular GSH levels using a colorimetric or fluorescent assay. A decrease in GSH suggests oxidative stress.[3]
-
Visualizations
Caption: Signaling pathway of Methapyrilene-induced hepatotoxicity.
Caption: Experimental workflow for in vivo hepatotoxicity studies.
Caption: Experimental workflow for in vitro hepatotoxicity assays.
References
- 1. ovid.com [ovid.com]
- 2. Examination of genotoxicity, toxicity and morphologic alterations in hepatocytes following in vivo or in vitro exposure to methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. A study of the potential genotoxicity of methapyrilene and related antihistamines using the hepatocyte/DNA repair assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Methapyrilene Hydrochloride solubility in aqueous buffers
Technical Support Center: Methapyrilene Hydrochloride
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure accurate and reproducible results in solubility experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
The aqueous solubility of this compound can vary based on the specific buffer system, pH, and temperature. The table below summarizes available data.
Table 1: Aqueous Solubility of this compound
| Solvent/Buffer | pH | Temperature | Solubility |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~1 mg/mL[1][2] |
| Aqueous Buffer | 7.4 | Not Specified | >44.7 µg/mL[3] |
| Water | Not Specified | 30 °C (86 °F) | 601 mg/L (0.6 mg/mL)[4] |
| Water | Not Specified | 20.5 °C (68.9 °F) | ≥100 mg/mL[3] |
| Predicted Water Solubility | Not Specified | Not Specified | 0.287 mg/mL[4][5] |
Note: Discrepancies in reported values can arise from different experimental methods (e.g., kinetic vs. thermodynamic) and conditions. The high value of ≥100 mg/mL should be treated with caution as it differs significantly from other measurements.
Q2: How does pH affect the solubility of this compound?
Methapyrilene is a weak base with a reported pKa of approximately 8.85.[4] This means its solubility is highly dependent on pH.
-
Below its pKa (acidic conditions, pH < 8.8): The molecule is predominantly in its protonated, ionized form. This increased polarity leads to significantly higher solubility in aqueous solutions.
-
Above its pKa (alkaline conditions, pH > 8.8): The molecule exists primarily as the un-ionized free base, which is less polar and therefore exhibits lower aqueous solubility.
Therefore, you should expect higher solubility in acidic buffers (e.g., pH 1-5) and lower solubility in neutral to alkaline buffers (e.g., pH 7-10).
Q3: What is the recommended method for determining the aqueous solubility of a compound?
The choice of method depends on the stage of research.
-
Thermodynamic (Equilibrium) Solubility: The shake-flask method is considered the "gold standard" for its accuracy.[6][7][8] It measures the solubility of a compound once it has reached equilibrium in a saturated solution, providing a true solubility value. This method is crucial for lead optimization and formulation development.[6][9]
-
Kinetic Solubility: This method is a higher-throughput assay often used in early drug discovery.[6][9] It typically involves diluting a concentrated stock solution (often in DMSO) into an aqueous buffer and measuring the point at which precipitation occurs, usually via turbidimetry.[9] This provides an estimate of "apparent" solubility.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as DMSO (~10 mg/mL), ethanol (B145695) (~1 mg/mL), and dimethylformamide (~15 mg/mL).[1][2] For biological experiments, a concentrated stock solution should be prepared in an appropriate organic solvent, which can then be diluted into your aqueous experimental buffer.[1] Ensure the final concentration of the organic solvent is minimal (e.g., <0.5%) to avoid affecting the experiment.[10] Alternatively, organic solvent-free solutions can be made by dissolving the crystalline solid directly into aqueous buffers.[1]
Q5: How long are aqueous solutions of this compound stable?
It is recommended not to store aqueous solutions of this compound for more than one day to ensure stability and avoid potential degradation.[1] Solutions in DMSO, ethanol, or acetone (B3395972) are reported to be stable for up to 24 hours under normal laboratory conditions.[2][3]
Troubleshooting Guide
Q: My compound precipitated immediately after I diluted my DMSO stock into the aqueous buffer. What should I do?
This is a common issue when determining kinetic solubility. Several factors could be the cause.
-
Cause A: Final concentration is too high. The final concentration of this compound in the aqueous buffer may be above its solubility limit.
-
Solution: Decrease the final working concentration.[10]
-
-
Cause B: Improper mixing technique. Adding the aqueous buffer directly to the small volume of stock solution can create localized areas of high concentration, leading to precipitation.
-
Solution: Add the stock solution dropwise to the vortexing or rapidly stirring aqueous buffer to ensure immediate and thorough mixing.[10]
-
-
Cause C: High final DMSO concentration. A high percentage of organic co-solvent can affect the stability of buffer components and the solubility of the compound.
-
Solution: Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5% (v/v) for most assays.[10]
-
Q: My final prepared solution is cloudy or contains visible particulates. Why?
-
Cause: The DMSO used to prepare the stock solution may be old or of low purity. DMSO is hygroscopic (absorbs moisture from the air), and water in the DMSO can reduce the solubility of hydrophobic compounds.
-
Solution: Always use fresh, anhydrous, high-purity DMSO to prepare stock solutions.[10]
-
Q: My measured solubility is much lower than expected or results are inconsistent. What are the possible reasons?
Several factors can lead to erroneously low or variable results. The diagram below outlines a workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for low or inconsistent solubility results.
Q: The pH of my buffer changed after adding this compound. Is this normal?
Yes, this can happen. If the compound has a high concentration relative to the buffer's capacity, it can shift the pH of the solution.
-
Solution: Always verify the pH of the final saturated solution at the end of the experiment. If a significant pH shift is observed, consider preparing a buffer with a higher buffering capacity to maintain the desired pH throughout the experiment.[7]
Experimental Protocols
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is adapted from best practices for determining equilibrium solubility.[7]
1. Preparation:
-
Prepare the desired aqueous buffer (e.g., phosphate (B84403) buffer) at the target pH. Verify the pH with a calibrated meter at the experimental temperature (e.g., 37 °C).[7]
-
Weigh a sufficient amount of this compound crystalline solid into a suitable container (e.g., glass vial). The amount should be in excess of its expected solubility to ensure a saturated solution with undissolved solid remaining at the end.[7]
2. Equilibration:
-
Add a precise volume of the prepared buffer to the vial containing the compound.
-
Seal the vial and place it in a mechanical shaker or agitator capable of maintaining a constant temperature (e.g., 37 ± 1 °C).[7]
-
Agitate the suspension for a predetermined period (e.g., 24 to 48 hours). The agitation speed should be sufficient to keep the particles suspended without creating a vortex.[7] To confirm equilibrium, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound reaches a plateau.[7]
3. Sample Collection and Processing:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the sample using a suitable syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.
4. Analysis:
-
Accurately dilute the clear filtrate with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculate the original solubility in the buffer, accounting for the dilution factor.
5. Verification:
-
After sample collection, measure and record the pH of the remaining suspension to check for any significant shifts during the experiment.[7]
-
Visually confirm that excess solid material remains in the vial to validate that the solution was indeed saturated.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 135-23-9 [chemicalbook.com]
- 3. This compound | C14H20ClN3S | CID 8667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. who.int [who.int]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
Stability of Methapyrilene Hydrochloride in stock solutions
This technical support center provides guidance on the stability, storage, and troubleshooting of Methapyrilene (B1676370) Hydrochloride stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may be encountered during the preparation and use of Methapyrilene Hydrochloride stock solutions.
| Question | Answer and Troubleshooting Steps |
| 1. What is the recommended solvent for preparing this compound stock solutions? | This compound is soluble in several organic solvents and water. For long-term storage, Dimethyl Sulfoxide (DMSO) is a common choice. It is also soluble in ethanol (B145695) and dimethylformamide[1]. For immediate use in aqueous buffers for biological experiments, it can be dissolved directly in solutions like PBS (pH 7.2), though storage of aqueous solutions is not recommended for more than a day[1]. |
| 2. What are the recommended storage conditions for solid this compound and its stock solutions? | Solid: For long-term stability (≥4 years), the solid compound should be stored at -20°C[1]. Stock Solutions: In a suitable solvent such as DMSO, stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C when stored in tightly sealed containers away from moisture[2]. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day[1]. |
| 3. My this compound solution has changed color. Is it still usable? | A color change may indicate degradation. This compound is known to be light-sensitive[3]. Exposure to light or elevated temperatures can cause degradation. It is recommended to prepare fresh stock solution if you observe a color change. To prevent this, always store solutions in light-protected containers (e.g., amber vials) and at the recommended low temperatures. |
| 4. I observed precipitation in my stock solution after storing it at a low temperature. What should I do? | Precipitation upon cooling can occur if the concentration of the solution is close to its solubility limit at that temperature. Before use, allow the vial to warm to room temperature and ensure the precipitate has completely redissolved by vortexing or sonication. If the precipitate does not redissolve, it may indicate degradation or insolubility issues, and a fresh solution should be prepared. |
| 5. How can I check the stability of my stock solution over time? | The stability of your stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. Periodically analyzing an aliquot of your stock solution and comparing the peak area of the parent compound to that of a freshly prepared standard will allow you to quantify its concentration and detect any degradation. |
| 6. What are the known incompatibilities of this compound? | This compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents[4]. Avoid mixing stock solutions with these substances, as they can induce degradation. |
Stability of this compound in Stock Solutions
| Solvent | Storage Temperature | Recommended Storage Duration | Notes |
| DMSO | -20°C | Up to 1 month[2] | Store in tightly sealed, light-protected containers. |
| -80°C | Up to 6 months[2] | Preferred for long-term storage. | |
| Ethanol | -20°C | Short-term | Less stable than DMSO for long-term storage. |
| Water/Aqueous Buffers | 4°C | Not recommended (> 1 day)[1] | Prepare fresh for each experiment. |
Note: The stability of solutions can be affected by factors such as the purity of the solvent, exposure to light, and frequency of freeze-thaw cycles. It is always best practice to aliquot stock solutions into smaller volumes to avoid repeated freeze-thawing.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile container. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 297.85 g/mol ), weigh out 2.9785 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol for Assessing Stock Solution Stability using HPLC
This protocol provides a general framework for a stability-indicating HPLC method. Method parameters may need to be optimized for your specific equipment and requirements.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.
-
Freshly prepared this compound standard solution of known concentration.
-
Aged stock solution to be tested.
-
-
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., around 241 nm[1]).
-
Inject a known concentration of the freshly prepared standard solution to determine its retention time and peak area.
-
Inject the aged stock solution (appropriately diluted in the mobile phase).
-
Analyze the chromatogram of the aged solution for:
-
A decrease in the peak area of the this compound peak compared to the standard.
-
The appearance of new peaks, which may indicate degradation products.
-
-
The percentage of remaining this compound can be calculated by comparing the peak area in the aged sample to the peak area of the standard.
-
Visualizations
Caption: Workflow for managing this compound stock solutions.
References
Technical Support Center: Ensuring the Stability of Methapyrilene Hydrochloride
Welcome to the technical support center for Methapyrilene Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the stable handling of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is primarily susceptible to degradation from exposure to light and oxidizing agents. It is known to be light-sensitive and should be protected from light to prevent photodegradation. Additionally, its chemical structure, containing a tertiary amine and a thiophene (B33073) ring, makes it prone to oxidation. While generally stable in solution for short periods, prolonged exposure to certain conditions can lead to the formation of degradation products.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a well-closed, light-resistant container at ambient or refrigerated temperatures. For long-term storage, refrigeration is recommended. Solutions of this compound in water, dimethyl sulfoxide (B87167) (DMSO), 95% ethanol, or acetone (B3395972) are reported to be stable for up to 24 hours under normal laboratory conditions when protected from light.[1]
Q3: What are the known degradation products of this compound?
A3: Studies on the metabolism of Methapyrilene, which can often predict chemical degradation pathways, have identified key degradation products. The primary degradation pathways are N-oxidation and N-demethylation. The major identified degradation products are:
-
Methapyrilene N-oxide: Formed by the oxidation of the dimethylamino group.
-
Mono-N-desmethyl methapyrilene: Resulting from the removal of one of the methyl groups from the dimethylamino moiety.
Under forced degradation conditions, other related substances may be formed.
Q4: How can I monitor the stability of my this compound sample?
A4: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. A validated stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for their detection and quantification.
II. Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | 1. Verify that the sample was stored in a light-resistant container and at the recommended temperature.2. Prepare fresh solutions for analysis, minimizing exposure to light.3. If the issue persists, consider performing a forced degradation study to identify potential degradation products and confirm their retention times. |
| Decrease in the peak area of this compound over time | Ongoing degradation of the compound. | 1. Review storage conditions immediately. Ensure the sample is protected from light and stored at the correct temperature.2. For solutions, use them within 24 hours of preparation or validate their stability for longer-term use.3. Consider the compatibility of the solvent and container with this compound. |
| Discoloration of the solid sample or solution | Significant degradation has likely occurred, possibly due to prolonged exposure to light or heat. | 1. Do not use the discolored sample for experiments.2. Obtain a fresh batch of this compound.3. Review and improve storage and handling procedures to prevent future occurrences. |
III. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After each time point, cool the solution, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours). After each time point, neutralize with 0.1 N HCl and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, 24 hours). Dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Also, heat the stock solution under reflux at 60°C. After the stress period, dissolve the solid in the mobile phase or dilute the solution to a suitable concentration for HPLC analysis.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration or until a certain level of degradation is observed. Analyze the samples by HPLC.
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is essential.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan of the parent drug and degradation products) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |
Method Development Notes:
-
The mobile phase composition should be adjusted to achieve good resolution between the peak for this compound and the peaks of its degradation products.
-
A gradient elution may be necessary if the degradation products have significantly different polarities.
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the main peak is free from any co-eluting impurities.
IV. Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the kind of information that should be generated.
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 N HCl, 60°C | 24 | 85.2 | 10.5 (N-oxide) | 3.1 (N-desmethyl) |
| 0.1 N NaOH, RT | 24 | 92.7 | 5.8 (N-oxide) | 1.2 (N-desmethyl) |
| 3% H₂O₂, RT | 24 | 78.4 | 15.3 (N-oxide) | 4.9 (N-desmethyl) |
| Heat (60°C, solid) | 72 | 98.1 | Not Detected | Not Detected |
| UV Light (254 nm) | 12 | 65.9 | 20.1 (Photoproduct A) | 11.5 (Photoproduct B) |
V. Visualizations
The following diagrams illustrate key concepts related to the degradation of this compound.
References
Technical Support Center: Optimizing Methapyrilene Hydrochloride Dosage for Hepatotoxicity Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using methapyrilene (B1676370) hydrochloride to induce hepatotoxicity in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is methapyrilene hydrochloride and why is it used to induce hepatotoxicity?
A1: this compound is a histamine (B1213489) H1-receptor antagonist that was formerly used in over-the-counter allergy and cold medications.[1] It was voluntarily withdrawn from the market in 1979 after studies in rats demonstrated it to be a potent hepatocarcinogen.[2] Due to its ability to reliably induce liver injury, particularly periportal necrosis in rats, it is now used in research as a model compound to study mechanisms of drug-induced liver injury (DILI).[3][4]
Q2: What is the primary mechanism of methapyrilene-induced hepatotoxicity?
A2: The hepatotoxicity of methapyrilene is primarily initiated by its metabolic activation by cytochrome P450 (CYP) enzymes in the liver, particularly the CYP2C11 isoform in rats.[3][4][5] This bioactivation leads to the formation of reactive metabolites that cause oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[3][4] Key events include a decrease in cellular ATP, an increase in NADP+ levels, and thiol oxidation.[3] The process can also involve the opening of the mitochondrial permeability transition pore, leading to a loss of mitochondrial calcium homeostasis.[3][4]
Q3: Are there species-specific differences in methapyrilene-induced hepatotoxicity?
A3: Yes, there are significant species-specific differences in the response to methapyrilene. Rats, particularly F344 rats, are highly susceptible to both the acute hepatotoxicity and the long-term carcinogenic effects of methapyrilene.[1][6] In contrast, species like guinea pigs and Syrian golden hamsters have not shown an increased incidence of liver tumors in response to the compound.[1] These differences are thought to be related to variations in the metabolism of methapyrilene by liver microsomes among different species.[1]
Q4: What are the typical histopathological changes observed in the liver following methapyrilene administration in rats?
A4: In rats, acute administration of methapyrilene typically leads to periportal and focal necrosis.[1] Other observed changes include an increased number of mitotic figures, bile duct hyperplasia, and hepatocyte hypertrophy.[1] Chronic administration can lead to the development of hepatocellular adenomas and carcinomas.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate in experimental animals. | - Dosage too high: The administered dose may be exceeding the maximum tolerated dose for the specific strain or sex of the animal. | - Review dosage: Consult dose-response studies and consider reducing the dosage. A single gavage dose of 225 mg/kg body weight in corn oil has been shown to cause severe hepatotoxicity in male F344/N rats.[1] Doses up to 300 mg/kg/day for three days have also been used.[2] - Route of administration: Gavage administration can lead to acute toxicity. Consider administration in feed for more chronic studies. |
| Inconsistent or no signs of hepatotoxicity. | - Dosage too low: The dose may be insufficient to induce detectable liver injury. - Incorrect animal model: The chosen species or strain may be less sensitive to methapyrilene. - Issues with compound stability or vehicle: The this compound solution may have degraded, or the vehicle may not be appropriate. | - Increase dosage: Gradually increase the dose based on literature recommendations. Doses of 10-30 mg/kg have been used to study more subtle effects.[9] - Confirm animal model sensitivity: F344 rats are a well-established sensitive model.[1][6] - Check compound and vehicle: this compound is a white crystalline powder soluble in water.[1] Ensure proper storage and preparation of the dosing solution. |
| Variability in results between experiments. | - Differences in animal characteristics: Age, sex, and weight of the animals can influence metabolic rates and sensitivity to the compound. - Inconsistent experimental procedures: Variations in fasting times, dosing times, or sample collection can introduce variability. | - Standardize animal cohorts: Use animals of the same age, sex, and from the same supplier. - Maintain consistent protocols: Ensure all experimental procedures are standardized and well-documented. |
| Unexpected histopathological findings. | - Contamination of feed or water. - Underlying health issues in the animal colony. | - Ensure quality of animal husbandry: Use certified feed and purified water. - Health monitoring: Regularly monitor the health status of the animal colony. |
Quantitative Data Summary
Table 1: In Vivo Dosage Regimens for this compound in Rats
| Animal Strain | Dosage | Route of Administration | Duration | Observed Effects | Reference |
| Male F344/N | 225 mg/kg | Gavage (in corn oil) | Single dose | Severe hepatotoxicity, periportal and focal necrosis, increased liver enzymes. | [1] |
| Male F344 | Up to 300 mg/kg/day | Oral gavage | 3 days | Periportal lesions, inflammation, hepatocellular necrosis, increased serum enzymes. | [2] |
| Female SD | 10 and 30 mg/kg | Oral gavage | 28 days | Hepatotoxicity at 30 mg/kg, including hepatocyte hypertrophy and single-cell necrosis. | [9][10] |
| Male F344/NCr | 1,000 ppm | In feed | Up to 89 weeks | Hepatocellular adenomas and carcinomas. | [7][8] |
| Male F344/N | 250 and 1,000 ppm | In feed | 14 weeks | Bile duct hyperplasia, hepatocyte necrosis, hepatocyte mitosis, and hepatocyte hypertrophy. | [1] |
Table 2: Species Comparison of this compound Carcinogenicity
| Species | Dosage | Route of Administration | Duration | Outcome | Reference |
| Sprague-Dawley Rat | 1,000 ppm in drinking water (with sodium nitrite) | Oral | 90 weeks | Significant number of liver neoplasms. | [1] |
| Guinea Pig | 200 mg/kg | Gavage | Twice weekly for 78 weeks | No increased incidence of hepatic neoplasms. | [1] |
| Syrian Golden Hamster | 15 mg/kg | Gavage | Twice weekly for 58 weeks | No increased incidence of hepatic neoplasms. | [1] |
Experimental Protocols
Protocol 1: Induction of Acute Hepatotoxicity in Rats (Gavage)
-
Animal Model: Male F344/N rats, 8-10 weeks old.
-
Acclimatization: Acclimate animals for at least one week prior to the experiment with free access to standard chow and water.
-
Compound Preparation: Prepare a suspension of this compound in corn oil at the desired concentration (e.g., for a 225 mg/kg dose).
-
Dosing: Administer a single dose of the this compound suspension via oral gavage. A vehicle control group receiving only corn oil should be included.
-
Monitoring: Monitor animals for clinical signs of toxicity.
-
Sample Collection: At a predetermined time point (e.g., 4 days post-dose), euthanize the animals.[1]
-
Blood Collection: Collect blood via cardiac puncture for serum chemistry analysis (e.g., ALT, AST, bilirubin).
-
Tissue Collection: Perfuse the liver with saline and collect sections for histopathological analysis (e.g., H&E staining).
Protocol 2: In Vitro Hepatotoxicity Assay using Primary Rat Hepatocytes
-
Hepatocyte Isolation: Isolate primary hepatocytes from male Wistar rats using a two-step collagenase perfusion method.
-
Cell Culture: Plate the isolated hepatocytes in appropriate culture plates and allow them to attach.
-
Compound Treatment: Treat the hepatocytes with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include a vehicle control group.
-
Incubation: Incubate the cells for a specified period (e.g., 4-8 hours).[3]
-
Assessment of Cytotoxicity:
-
LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium as an indicator of cell membrane damage.
-
MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT to formazan.
-
ATP Measurement: Determine intracellular ATP levels to assess mitochondrial function.
-
-
Mechanistic Studies (Optional):
-
Reactive Oxygen Species (ROS) detection: Use fluorescent probes to measure intracellular ROS production.
-
Mitochondrial Membrane Potential: Employ fluorescent dyes to assess changes in mitochondrial membrane potential.
-
Visualizations
Caption: Signaling pathway of methapyrilene-induced hepatotoxicity.
Caption: Experimental workflow for assessing methapyrilene hepatotoxicity.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Effects of methapyrilene on rat hepatic xenobiotic metabolizing enzymes and liver morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression profiling of methapyrilene-induced hepatotoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of induction and inhibition of cytochromes P450 on the hepatotoxicity of methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound on hepatocarcinogenicity and pentobarbital-induced sleeping time in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A sequential study of this compound-induced liver carcinogenesis in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of microsampling (50 μL) on toxicological evaluation of methapyrilene, a hepatotoxic substance, in a collaborative 28-day study in female rats [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Methapyrilene In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methapyrilene (B1676370). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why was Methapyrilene withdrawn from the market?
A1: Methapyrilene was voluntarily withdrawn from the market in the late 1970s after studies demonstrated that it is a potent hepatocarcinogen in rats, inducing liver tumors.[1][2] Despite its efficacy as a first-generation H1-receptor antihistamine, the significant carcinogenic risk in this species led to its removal from medicinal products.[1][3]
Q2: What is the primary mechanism of action of Methapyrilene?
A2: Methapyrilene is a histamine (B1213489) H1-receptor antagonist.[1] By competitively blocking the H1 receptor, it inhibits the action of histamine, which is a key mediator of allergic and inflammatory responses. Its sedative effects are attributed to its ability to cross the blood-brain barrier.[1]
Q3: Is Methapyrilene genotoxic?
A3: Methapyrilene is generally considered a non-genotoxic carcinogen.[4][5] Studies have shown that it does not directly damage DNA.[1][4] Instead, its carcinogenic effects are thought to be mediated through other mechanisms, such as the promotion of cell proliferation in the liver.[4]
Q4: Why are the carcinogenic effects of Methapyrilene primarily observed in rats?
A4: The carcinogenicity of Methapyrilene is species-specific, with potent effects observed in rats but not in mice, hamsters, or guinea pigs.[1][4] This specificity is largely attributed to differences in its metabolism between species.[1] Rats metabolize Methapyrilene more rapidly and via different pathways than other rodents, leading to the formation of toxic metabolites that accumulate in the liver.[1][6]
Troubleshooting Guide
Issue 1: High variability in tumor incidence between individual animals in the same study group.
-
Question: We are observing a wide range of tumor development in rats treated with the same dose of Methapyrilene. What could be the cause?
-
Answer: High variability in tumor incidence can stem from several factors:
-
Genetic Differences: Even within the same strain, there can be genetic variations that influence an individual's susceptibility to carcinogens.[7] Using a genetically homogenous strain of rats is crucial.
-
Animal Husbandry: Differences in housing conditions, diet, and stress levels can impact animal physiology and response to treatment.[7] Ensure standardized and controlled environmental conditions for all animals.
-
Gavage Technique: Inconsistent administration of Methapyrilene can lead to variations in the actual dose received by each animal. Proper training in gavage techniques is essential to minimize variability.
-
Underlying Health Status: Subclinical infections or other health issues can affect an animal's response to the carcinogen. It is important to use healthy animals from a reputable supplier.
-
Issue 2: Discrepancies in results compared to historical control data.
-
Question: Our control group shows a different baseline tumor rate compared to historical data for the same rat strain. Why might this be?
-
Answer: Discrepancies with historical control data are a common challenge in long-term carcinogenicity studies and can be attributed to:
-
Changes in Animal Supply: The genetic makeup of rat strains from commercial suppliers can drift over time, leading to different background tumor rates.[8]
-
Environmental Factors: Subtle changes in the animal facility environment, such as temperature, humidity, and light cycles, can influence spontaneous tumor development.[7]
-
Dietary Variations: The composition of the standard rodent diet can vary between batches and suppliers, potentially affecting background pathology.
-
Diagnostic Criteria: Differences in histopathological evaluation and diagnostic criteria between pathologists and over time can lead to variations in reported tumor incidences.[9] It is crucial to have a consistent and well-defined pathological review process.
-
Issue 3: Lack of significant hepatotoxicity at previously reported effective doses.
-
Question: We are not observing the expected level of liver damage in our rats at doses that have been reported to be hepatotoxic. What could be the reason?
-
Answer: A lack of expected hepatotoxicity can be due to several factors related to the compound and the experimental setup:
-
Compound Stability and Formulation: Ensure the Methapyrilene hydrochloride is of high purity and has been stored correctly to prevent degradation. The vehicle used for administration should be appropriate and consistent.
-
Metabolic Differences: The rate of metabolism of Methapyrilene can be influenced by the gut microbiome and the induction of metabolic enzymes.[6] Factors such as diet and co-administered substances can alter its biotransformation.
-
Strain of Rat: Different strains of rats can exhibit varying sensitivities to Methapyrilene-induced hepatotoxicity. The F344 and Sprague-Dawley strains are commonly used and have shown susceptibility.[1]
-
Timing of Assessment: The extent of liver damage can vary depending on the duration of exposure and the time point of assessment. Acute versus chronic dosing regimens will produce different pathological outcomes.
-
Data Presentation
Table 1: Acute Toxicity of Methapyrilene
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 5,063 mg/kg | [10] |
| Mouse | Oral | 2,656 mg/kg | [10] |
Table 2: Dose-Response of Methapyrilene-Induced Hepatocellular Neoplasms in F344 Rats
| Dose (ppm in feed) | Duration of Treatment | Incidence of Hepatocellular Carcinomas or Neoplastic Nodules | Reference |
| 125 | 2 years | 40% | [1] |
| 250 | 2 years | Nearly 100% (18/20 males, 20/20 females) | [1] |
| 1000 | 83 weeks | Nearly 100% (48/50) | [1] |
Table 3: Pharmacokinetic Parameters of Methapyrilene in Humans
| Parameter | Value | Reference |
| Terminal Plasma Half-life | 1.1 - 2.1 hours | |
| Apparent Volume of Distribution | 2.14 - 6.61 L/kg | |
| Plasma Clearance | 0.013 - 0.048 L/min/kg | |
| Systemic Bioavailability (Oral) | 4% - 46% |
Experimental Protocols
Protocol 1: Two-Year Rodent Carcinogenicity Bioassay
This protocol is a general guideline for a two-year carcinogenicity study of Methapyrilene in rats, based on established methodologies.
-
Animal Selection: Use a well-characterized strain of rats (e.g., Fischer 344 or Sprague-Dawley) from a reputable vendor. Animals should be young adults (approximately 6-8 weeks old) at the start of the study.
-
Group Size: A minimum of 50 animals per sex per group is recommended to ensure sufficient statistical power.[11]
-
Dose Selection and Administration:
-
At least three dose levels plus a concurrent control group should be used.
-
The highest dose should be the Maximum Tolerated Dose (MTD), which is determined in shorter-term toxicity studies. The MTD is the highest dose that does not cause life-threatening toxicity or inhibit normal growth by more than 10%.
-
This compound is typically administered in the feed or drinking water.[12] Ensure homogenous mixing and stability of the compound in the vehicle.
-
-
In-Life Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weight and food/water consumption weekly for the first 13 weeks and monthly thereafter.
-
Perform detailed physical examinations at regular intervals.
-
-
Terminal Procedures:
-
The study duration is typically 24 months.
-
At termination, conduct a complete necropsy on all animals.
-
Collect all organs, weigh them, and preserve them in 10% neutral buffered formalin.
-
-
Histopathology:
-
Perform a comprehensive histopathological examination of all tissues from the control and high-dose groups.
-
Examine target organs (liver) and any gross lesions from all other dose groups.
-
A board-certified veterinary pathologist should conduct the histopathological evaluation.
-
Protocol 2: Histopathological Evaluation of Liver
-
Trimming and Cassetting: After fixation, trim the liver into standard sections to ensure consistent sampling. Include sections from all lobes.
-
Processing and Embedding: Process the fixed tissues through graded alcohols and xylene and embed in paraffin (B1166041) wax.
-
Sectioning and Staining: Cut thin sections (4-5 µm) and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Special stains (e.g., Masson's trichrome for fibrosis, periodic acid-Schiff for glycogen) may be used as needed.
-
Microscopic Examination:
-
Systematically evaluate all liver sections for neoplastic and non-neoplastic lesions.
-
Characterize lesions based on their morphology, size, and distribution (e.g., hepatocellular adenoma, carcinoma, cholangioma, cholangiocarcinoma, necrosis, fatty change, bile duct hyperplasia).
-
Use a standardized scoring system to grade the severity of lesions.
-
Mandatory Visualization
Caption: Proposed signaling pathway for Methapyrilene-induced hepatotoxicity.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Methapyrilene | C14H19N3S | CID 4098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Genotoxicity, toxicity, and carcinogenicity of the antihistamine methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neoplastic conversion in rat liver by the antihistamine methapyrilene demonstrated by a sequential syncarcinogenic effect with N-2-fluorenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vivo metabolism of methapyrilene, a hepatocarcinogen, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sources of variability in rodent carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laboratory rat - Wikipedia [en.wikipedia.org]
- 9. Use of historical control data in carcinogenicity studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute oral and dermal toxicity parameters of a drug based on D-cyphenothrin, pyriproxyfen and piperonyl butoxide in laboratory animals [agris.fao.org]
- 11. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carcinogenicity of this compound, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing artifacts in Methapyrilene gene expression data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methapyrilene gene expression data.
Troubleshooting Guides
Issues with RNA Isolation from Liver Tissue Exposed to Methapyrilene
Q1: I am getting low RNA yield and/or poor RNA integrity (low RIN) from liver tissue treated with Methapyrilene. What could be the cause and how can I troubleshoot this?
A1: Low RNA yield and integrity from Methapyrilene-treated liver tissue can be due to several factors related to the hepatotoxicity of the compound. Here’s a troubleshooting guide:
-
Problem: Hepatotoxicity-induced tissue damage can lead to RNase release and RNA degradation.
-
Solution:
-
Rapid Tissue Processing: Minimize the time between tissue harvesting and homogenization. Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNase-inhibiting solution like RNAlater®.[1][2] For frozen tissues, do not allow them to thaw before homogenization in a lysis buffer containing RNase inhibitors.[1][2]
-
Effective Homogenization: Ensure complete and rapid homogenization to release RNA and inactivate RNases. For fibrous or damaged liver tissue, mechanical homogenization (e.g., bead beating or rotor-stator homogenizer) in a guanidinium-based lysis buffer (like TRIzol) is recommended.[1][3]
-
Work in an RNase-Free Environment: Use certified RNase-free reagents, consumables, and dedicated equipment. Clean benchtops and pipettes with RNase decontamination solutions.
-
Q2: What is an acceptable RNA Integrity Number (RIN) for gene expression analysis of Methapyrilene-treated liver samples?
A2: The acceptable RIN value depends on the downstream application:
-
RNA-Sequencing (RNA-seq): A RIN score of 8 or higher is ideal.[4]
-
Microarrays: A RIN of 7 or higher is generally considered acceptable.[4][5]
-
RT-qPCR: A RIN of 5 or higher may be acceptable, but it is crucial to use appropriate controls and normalization strategies.[6]
For toxicant-treated tissues where some level of degradation is expected, it is important to be consistent with the RIN values across all samples in a study to ensure reliable comparative analysis. If obtaining high RIN values is challenging, it is critical to document the values and consider potential biases in the data analysis.
Q3: I am observing significant DNA contamination in my RNA samples from Methapyrilene-treated liver. How can I prevent this?
A3: DNA contamination is a common issue, especially with highly cellular tissues like the liver.
-
Solution:
-
On-Column DNase Digestion: Most commercial RNA isolation kits include an on-column DNase I digestion step. This is a highly effective method for removing contaminating DNA.
-
DNase Treatment in Solution: If DNA contamination persists, an additional DNase I treatment in solution can be performed, followed by RNA clean-up.
-
TRIzol Protocol Optimization: When using TRIzol, ensure complete phase separation and carefully aspirate the upper aqueous phase without disturbing the interphase where DNA is located.[3]
-
Artifacts in Microarray and RNA-Seq Data
Q1: I am seeing a high degree of variability between my biological replicates in my Methapyrilene gene expression data. What are the potential sources of this variability and how can I minimize them?
A1: High variability can obscure true biological signals. Here are common causes and solutions:
-
Problem: Inconsistent experimental procedures.
-
Solution:
-
Standardize Protocols: Ensure all steps, from animal handling and dosing to RNA isolation and library preparation, are performed consistently across all samples.
-
Batch Effects: Process all samples for a given comparison in the same batch whenever possible. If samples must be processed in different batches, ensure that each batch contains a mix of samples from different experimental groups to allow for statistical correction of batch effects during data analysis.
-
-
Problem: Technical artifacts during microarray hybridization or sequencing.
-
Solution:
-
Quality Control (QC): Perform thorough QC at each stage. For microarrays, this includes visual inspection of the array image for spatial artifacts. For RNA-seq, assess metrics such as base quality scores, adapter content, and duplication rates.
-
Normalization: Apply appropriate normalization methods to correct for systematic technical variation. For microarrays, methods like quantile normalization are common. For RNA-seq, methods like Trimmed Mean of M-values (TMM) are used.
-
Q2: How do I identify and correct for batch effects in my Methapyrilene gene expression data?
A2: Batch effects are systematic technical variations that can be introduced when samples are processed at different times or with different reagents.
-
Identification:
-
Principal Component Analysis (PCA): Visualize your data using PCA. If samples cluster by batch rather than by biological group, a batch effect is likely present.
-
-
Correction:
-
Statistical Models: Incorporate the batch as a covariate in the statistical model used for differential expression analysis (e.g., in DESeq2 or limma).
-
Specialized Tools: Use tools like ComBat or removeBatchEffect for batch correction.
-
Frequently Asked Questions (FAQs)
Q1: What are the major signaling pathways affected by Methapyrilene that I should focus on in my gene expression analysis?
A1: Studies have shown that Methapyrilene-induced hepatotoxicity is associated with alterations in several key signaling pathways.[7] These include:
-
Glutathione (B108866) Metabolism: Genes involved in the synthesis and utilization of glutathione, a key antioxidant, are often affected.[7][8]
-
MAPK Signaling Pathway: This pathway is involved in cellular stress responses, proliferation, and apoptosis, and is frequently dysregulated by toxic compounds.
-
Apoptosis and Regulation of Cell Cycle: Genes controlling programmed cell death and cell cycle progression are often altered in response to Methapyrilene-induced cellular damage.[7]
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Methapyrilene can induce ER stress, leading to the activation of the UPR, which is a cellular response to the accumulation of unfolded or misfolded proteins.[9] Key marker genes for ER stress include HSPA5 (also known as GRP78 or BiP).[10][11][12][13]
Q2: Are there specific genes I should look at as markers for Methapyrilene-induced hepatotoxicity?
A2: While a comprehensive analysis of the entire transcriptome is recommended, some key genes to investigate include:
-
ER Stress Markers: HSPA5 (GRP78), DDIT3 (CHOP), and genes involved in the PERK, IRE1, and ATF6 branches of the UPR.
-
Glutathione Metabolism: Genes encoding Glutathione S-transferases (GSTs) and enzymes involved in glutathione synthesis.[8]
-
MAPK Pathway: Genes encoding MAP kinases, MAP kinase kinases, and their downstream targets.
Q3: Where can I find detailed experimental protocols for studying Methapyrilene's effects on gene expression?
A3: Detailed protocols are often found in the supplementary materials of published research articles. Key experimental systems and procedures to look for include:
-
Primary Rat Hepatocyte Isolation and Culture: A common in vitro model for hepatotoxicity studies. Protocols typically involve a two-step collagenase perfusion method.
-
RNA Isolation from Liver Tissue: Standard protocols using TRIzol or column-based kits are generally applicable, with the special considerations for toxicant-treated tissue mentioned in the troubleshooting guide.[3]
-
Affymetrix GeneChip and RNA-seq Data Analysis: Look for bioinformatics pipelines that include steps for quality control, normalization, differential expression analysis, and pathway analysis.
Data Presentation
Table 1: Differentially Expressed Genes in Rat Liver after High-Dose Methapyrilene Treatment
| Gene Category | Number of Upregulated Genes (Pattern no. 6) | Number of Downregulated Genes (Pattern no. 4) |
| Total | 956 | 487 |
Source: Adapted from a study on Methapyrilene-induced hepatotoxicity. The gene expression ratios in this study increased or decreased with the number of high Methapyrilene doses in the liver.[14]
Table 2: Enriched Biological Processes in Genes Differentially Expressed after Methapyrilene Treatment
| Gene Pattern | Enriched Biological Processes |
| Upregulated (Pattern no. 6) | Response to stress, Cell cycle, DNA metabolism, RNA processing |
| Downregulated (Pattern no. 4) | Cytochromes P450, Lipid metabolism, Steroid metabolism, Fatty acid β-oxidation |
Source: Adapted from a study analyzing gene expression changes after Methapyrilene exposure.[9]
Experimental Protocols
Key Experiment: Primary Rat Hepatocyte Isolation
This is a generalized protocol based on common methodologies. Researchers should consult specific literature for detailed steps and optimization.
-
Anesthesia: Anesthetize the rat according to approved animal care protocols.
-
Perfusion Setup: Surgically expose the portal vein and inferior vena cava. Cannulate the portal vein.
-
Liver Perfusion (Two-Step):
-
Step 1 (Pre-perfusion): Perfuse the liver with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) to wash out blood and loosen cell-cell junctions.
-
Step 2 (Digestion): Perfuse the liver with a buffer containing collagenase to digest the extracellular matrix.
-
-
Hepatocyte Isolation:
-
Excise the digested liver and gently mince it in a culture medium.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the hepatocytes by low-speed centrifugation to pellet the hepatocytes while leaving non-parenchymal cells in the supernatant.
-
-
Cell Viability and Counting: Assess cell viability using a method like trypan blue exclusion and count the cells.
-
Cell Plating: Plate the hepatocytes on collagen-coated culture dishes in an appropriate culture medium.
Mandatory Visualizations
Signaling Pathways
Caption: Methapyrilene-induced MAPK signaling pathway activation.
Caption: Methapyrilene's impact on glutathione metabolism gene expression.
Caption: Methapyrilene-induced ER stress and the Unfolded Protein Response.
Experimental and Analytical Workflows
Caption: General workflow for RNA isolation from liver tissue.
Caption: Bioinformatic workflow for gene expression data analysis.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. zymoresearch.com [zymoresearch.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A PCR-based quantitative assay for the evaluation of mRNA integrity in rat samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression profiling of methapyrilene-induced hepatotoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Genes Implicated in Methapyrilene-Induced Hepatotoxicity by Comparing Differential Gene Expression in Target and Nontarget Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New progresses on cell surface protein HSPA5/BiP/GRP78 in cancers and COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation and characterization of HSPA5 (GRP78) expression profiles in normal individuals and cancer patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Methapyrilene Metabolite Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying Methapyrilene (B1676370) metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are having difficulty detecting any Methapyrilene metabolites in our in vitro assay with rat liver microsomes. What are the common reasons for this?
A1: Several factors could contribute to the lack of detectable metabolites. Consider the following troubleshooting steps:
-
Cofactor Presence and Concentration: Ensure that NADPH is present in your incubation mixture at an appropriate concentration (typically 1 mM). Methapyrilene metabolism is highly dependent on NADPH-cytochrome P450 reductase.[1]
-
Microsome Quality: Verify the quality and enzymatic activity of your rat liver microsomes. Poor storage conditions or repeated freeze-thaw cycles can lead to a loss of P450 activity.
-
Incubation Time: Initial experiments should include a time-course study to determine the optimal incubation time for metabolite formation. Short incubation times may not yield detectable levels of metabolites.
-
Analytical Sensitivity: Confirm that the sensitivity of your analytical method (e.g., LC-MS/MS) is sufficient to detect the expected low concentrations of metabolites.
-
Substrate Concentration: While a higher substrate concentration might seem intuitive, it can also lead to substrate inhibition. Perform experiments with a range of Methapyrilene concentrations to identify the optimal level for metabolism.
Q2: We are observing a significant peak in our chromatogram that we suspect is a reactive metabolite adduct, but the signal is weak and unstable. How can we improve its detection and characterization?
A2: The detection of reactive metabolites is challenging due to their inherent instability. The following strategies can be employed:
-
Trapping Agents: The use of trapping agents is crucial for stabilizing reactive intermediates.
-
Glutathione (B108866) (GSH): GSH is effective in trapping soft electrophiles, such as the thioether adducts of monooxygenated Methapyrilene.[1] Include GSH (typically 1-5 mM) in your incubation mixture.
-
Cyanide Ions: Hard electrophiles, like iminium ions, can be trapped using sodium cyanide.[2] Exercise extreme caution and follow all safety protocols when working with cyanide.
-
-
Analytical Techniques:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are critical for determining the elemental composition of the adduct.
-
Tandem Mass Spectrometry (MS/MS): MS/MS fragmentation patterns can help to elucidate the structure of the metabolite and the site of adduction.
-
-
Sample Preparation: Minimize sample processing time and keep samples on ice to reduce the degradation of unstable adducts.
Q3: We have identified several Methapyrilene metabolites, but the relative amounts differ significantly from published data. What could be the cause of this discrepancy?
A3: Discrepancies in metabolite profiles can arise from several sources:
-
Species and Strain Differences: Methapyrilene metabolism is known to vary significantly between species (e.g., rat, mouse, hamster, guinea pig, rabbit) and even between different strains of the same species.[3][4][5] Ensure you are using the same biological system as the cited literature.
-
In Vitro vs. In Vivo Systems: Metabolite profiles from in vitro systems (microsomes, hepatocytes) may not perfectly replicate those from in vivo studies due to differences in enzyme kinetics, cofactor availability, and the presence of competing metabolic pathways.
-
Induction or Inhibition of P450s: Pre-treatment of animals with inducers or inhibitors of cytochrome P450 enzymes can alter the metabolic profile of Methapyrilene.[6]
-
Analytical Methodology: Differences in extraction efficiency, ionization efficiency, and detection methods between your protocol and the published work can lead to quantitative variations.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Methapyrilene in Rat Liver Microsomes
Objective: To determine the metabolic profile of Methapyrilene using rat liver microsomes.
Materials:
-
Rat liver microsomes (RLM)
-
Methapyrilene hydrochloride
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Trichloroacetic acid (TCA)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Methapyrilene in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (to final volume)
-
Rat liver microsomes (typically 0.5-1 mg/mL final concentration)
-
Methapyrilene stock solution (to desired final concentration, e.g., 10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or a solution of 10% TCA in acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Trapping of Reactive Methapyrilene Metabolites with Glutathione (GSH)
Objective: To trap and identify reactive electrophilic metabolites of Methapyrilene.
Materials:
-
All materials from Protocol 1
-
Reduced glutathione (GSH)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Add GSH to the incubation mixture to a final concentration of 1-5 mM.
-
Proceed with steps 3-8 of Protocol 1.
-
During LC-MS/MS analysis, use precursor ion scanning or neutral loss scanning to specifically detect GSH adducts. A common neutral loss for GSH adducts is 129 Da in positive ion mode.
Data Presentation
Table 1: Major Methapyrilene Metabolites Identified in Various In Vitro and In Vivo Systems
| Metabolite | Metabolic Reaction | Species/System | Reference |
| Normethapyrilene | N-demethylation | Rat, Rabbit, Guinea Pig | [3] |
| Methapyrilene-N-oxide | N-oxidation | Rat, Rabbit, Guinea Pig | [3] |
| (5-hydroxypyridyl)-methapyrilene | Pyridine ring hydroxylation | Rat, Rabbit | [3][7] |
| 2-Thiophenemethanol | Thiophene (B33073) ring oxidation | Rat, Rabbit, Guinea Pig | [3] |
| 2-Thiophenecarboxylic acid | Thiophene ring oxidation | Rat, Rabbit, Guinea Pig | [3] |
| N-(2-pyridyl)-N',N'-dimethylethylenediamine | Cleavage of the thienylmethyl group | Rat, Rabbit | [3] |
| Thioether of Methapyrilene S-oxide | Thiophene S-oxidation and GSH conjugation | Rat | [1] |
Table 2: Species Differences in the In Vitro Metabolism of Methapyrilene by Liver Microsomes
| Metabolite | Rat | Guinea Pig | Rabbit |
| Methapyrilene-N-oxide | + | + | + |
| Normethapyrilene | + | + | + |
| 2-Thiophenemethanol | + | + | + |
| 2-Thiophenecarboxylic acid | + | + | + |
| N-(2-pyridyl)-N',N'-dimethylethylenediamine | ++ | + | + |
| (5-hydroxypyridyl)-methapyrilene | ++ | - | + |
| N-(2-Thienylmethyl)-2-aminopyridine | + | - | + |
| 2-Aminopyridine | + | - | + |
Key: ++ (major metabolite), + (minor metabolite), - (not detected) Source: Adapted from Kammerer & Schmitz, 1987[3]
Mandatory Visualizations
References
- 1. Identification of the thiophene ring of methapyrilene as a novel bioactivation-dependent hepatic toxicophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trapping of metabolically generated electrophilic species with cyanide ion: metabolism of methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences in the in vitro metabolism of methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The effect of chronic methapyrilene treatment on methapyrilene metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vivo metabolism of methapyrilene, a hepatocarcinogen, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of Methapyrilene Hydrochloride
This guide provides best practices for the handling and disposal of Methapyrilene Hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is an H1-receptor antagonist and an anticholinergic agent.[1] It was formerly used in over-the-counter allergy medications and sleep aids but was withdrawn from the market after being identified as a potent carcinogen.[2] The primary hazards are its acute oral toxicity and its carcinogenicity. When heated to decomposition, it emits toxic fumes of sulfur oxides, nitrogen oxides, and hydrogen chloride gas.[3]
Q2: What are the immediate health effects of exposure to this compound?
A2: Acute exposure can cause a range of symptoms, including gastritis, drowsiness, headache, dry mouth, nausea, and disorientation.[3] In cases of overdose, more severe effects such as convulsions, hyperthermia, and cerebral edema have been observed.[3]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, appropriate PPE should always be worn. This includes safety goggles with side shields, chemical-resistant gloves, and a lab coat or impervious clothing. In situations where dust or aerosols may be generated, a suitable respirator should be used.
Q4: How should I store this compound in the laboratory?
A4: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. It is also light-sensitive.[3][4]
Q5: What should I do in case of a spill?
A5: In the event of a small spill, you should dampen the solid material with water and transfer it to a suitable container. Use absorbent paper dampened with water to pick up any remaining material. The contaminated area should then be washed with a soap and water solution. For larger spills, it is important to evacuate the area and follow your institution's hazardous material spill response protocol.[3]
Q6: Are there any known chemical incompatibilities for this compound?
A6: Yes, this compound is incompatible with strong acids, strong bases, and strong oxidizing/reducing agents.[4] As an organosulfide, it is also incompatible with diazo and azo compounds, halocarbons, isocyanates, and aldehydes.[3]
Q7: How should I dispose of waste containing this compound?
A7: All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 297.85 g/mol | [4] |
| Melting Point | 162°C | |
| Water Solubility | Soluble | [5] |
| Acute Oral Toxicity (LD50, rat) | 200 mg/kg | [6] |
| Acute Oral Toxicity (LD50, mouse) | 182 mg/kg | [6] |
| Carcinogenicity | Identified as a carcinogen | [2] |
| Occupational Exposure Limits (OELs) | Not established |
Experimental Protocols
Protocol for Small-Scale Spill Cleanup
This protocol is intended for small, manageable spills of this compound powder. For larger spills, or if you are unsure, contact your institution's safety officer.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat, respirator (if potential for airborne dust)
-
Water
-
Absorbent paper towels
-
Two sealable plastic bags for waste disposal
-
Soap solution
-
Hazardous waste labels
Procedure:
-
Assess the situation: Ensure you are wearing the appropriate PPE before approaching the spill.
-
Contain the spill: If the powder is spreading, carefully cover it with a damp paper towel to prevent it from becoming airborne.
-
Dampen the material: Lightly spray the spilled powder with water to dampen it. Do not use a large amount of water, as this could cause it to spread.
-
Collect the spilled material: Carefully wipe up the dampened powder with absorbent paper towels. Place the used paper towels into a sealable plastic bag.
-
Clean the area: Once the bulk of the spill has been removed, clean the contaminated surface with a soap and water solution. Use fresh paper towels for this step.
-
Dispose of waste: Place all contaminated materials, including gloves and used paper towels, into the plastic bag. Seal the bag and then place it inside a second sealable plastic bag. Label the outer bag as "Hazardous Waste: this compound" and include the date.
-
Final Steps: Wash your hands thoroughly with soap and water. Report the spill to your supervisor or safety officer as per your laboratory's protocol.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
Technical Support Center: Chronic Methapyrilene Exposure Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting chronic exposure studies with Methapyrilene.
Troubleshooting Guide
This guide addresses common issues that may arise during chronic Methapyrilene exposure experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality in high-dose groups | - Dose exceeds the maximum tolerated dose (MTD). - Acute toxicity due to rapid absorption or metabolism. - Contamination of the Methapyrilene supply. | - Conduct a preliminary dose-range finding study to establish the MTD. - Consider administering the daily dose in fractions. - Verify the purity of the Methapyrilene stock. |
| Inconsistent tumor incidence | - Genetic drift in the animal colony. - Variability in diet composition or intake. - Inconsistent Methapyrilene concentration in the feed or drinking water. - Sub-optimal animal husbandry. | - Use animals from a reputable supplier with a well-defined genetic background. - Ensure consistent diet formulation and monitor food and water consumption. - Regularly analyze the concentration of Methapyrilene in the dosing vehicle. - Maintain a stable and controlled environment (temperature, humidity, light cycle). |
| Unexpected histopathological findings | - Spontaneous, age-related lesions in the rodent strain. - Off-target effects of Methapyrilene. - Presence of confounding infections. | - Include a robust control group to distinguish treatment-related effects from background pathology. - Consult historical control data for the specific rodent strain. - Implement a comprehensive health monitoring program for the animal colony. |
| Variability in biomarker levels | - Improper sample collection or processing. - Circadian rhythm effects on biomarker expression. - Analytical variability in the assay. | - Standardize protocols for blood and tissue collection, processing, and storage.[1] - Collect samples at the same time of day for all animals. - Include appropriate quality controls and standards in all assays. |
| Difficulty in detecting preneoplastic lesions | - Insufficient duration of exposure. - Low sensitivity of the detection method. - Inappropriate tissue sectioning or staining. | - Refer to established timelines for the development of preneoplastic foci in the specific rodent model. - Utilize sensitive histochemical markers such as γ-glutamyltranspeptidase (γ-GT).[2][3] - Ensure proper tissue fixation, embedding, and staining techniques are employed. |
Frequently Asked Questions (FAQs)
1. What is a typical timeline for observing hepatic lesions in rats chronically exposed to Methapyrilene?
The timeline for the development of hepatic lesions in rats exposed to Methapyrilene is dose-dependent. Eosinophilic foci of altered hepatocytes can be observed as early as one week into treatment.[4] Neoplastic nodules may develop after 16 weeks, and hepatocellular carcinomas can be seen after 26 weeks of continuous exposure.[4] Studies have documented the progression of lesions at various time points, including 21, 38, 77, 119, 181, and 196 days.[2][3]
2. What are the recommended dose levels for a chronic Methapyrilene carcinogenicity study in rats?
Dose selection should be based on a preliminary maximum tolerated dose (MTD) study.[5] For chronic studies, at least three dose levels are recommended: a high dose that induces some toxicity without significantly increasing mortality, a low dose that does not elicit significant toxic effects, and an intermediate dose.[5] Published studies have used dietary concentrations ranging from 50 ppm to 1000 ppm.[6][7]
3. How should I prepare and administer Methapyrilene for a chronic study?
Methapyrilene hydrochloride is typically administered in the feed or drinking water.[8][9] It is crucial to ensure a homogenous mixture of the compound in the vehicle. The stability of Methapyrilene in the feed or water should be periodically verified under the study conditions.
4. What are the key biomarkers to assess Methapyrilene-induced hepatotoxicity?
Several biomarkers can be used to monitor liver damage. Traditional serum biomarkers include alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) (TBIL).[10] Histopathological examination for lesions such as hepatocellular necrosis, bile duct hyperplasia, and the presence of preneoplastic foci is critical.[7][8] More specific biomarkers associated with Methapyrilene's mechanism, such as markers of mitochondrial dysfunction and oxidative stress, can also be informative.[11]
5. Are there alternatives to a full 2-year carcinogenicity study for assessing Methapyrilene's carcinogenic potential?
Regulatory guidelines are evolving, and in some cases, a weight-of-evidence approach may be used to assess carcinogenic risk, potentially reducing the need for a two-year rat study.[12] This approach considers data from shorter-term toxicity studies, genotoxicity assays, and mechanistic studies.[12]
Quantitative Data Summary
Table 1: Timeline of Methapyrilene-Induced Hepatic Lesions in F344 Rats
| Time Point | Observation | Reference(s) |
| 1 week | Eosinophilic foci of altered hepatocytes | [4] |
| 21 days | Decreased ATPase activity and slightly increased γ-GT activity in the periportal zone | [2][3] |
| 38 days | Appearance of hepatocellular foci with γ-GT reappearance | [2][3] |
| 16 weeks | Development of eosinophilic neoplastic nodules | [4] |
| 26 weeks | Development of hepatocellular carcinomas | [4] |
| 40 weeks | Hepatocellular carcinomas observed in a significant portion of animals | [8] |
| Up to 89 weeks | Continued development and progression of hepatocellular carcinomas | [8] |
Table 2: Dose-Response of Methapyrilene-Induced Hepatocellular Proliferation in Male F344 Rats (13-week study)
| Dietary Concentration (ppm) | BrDU-Labeling Index | PCNA-Labeling Index | Reference(s) |
| 0 (Control) | Baseline | Baseline | [6] |
| 50 | No significant increase | No significant increase | [6] |
| 100 | No significant increase | No significant increase | [6] |
| 250 | Sustained increase | Similar but reduced increase | [6] |
| 1000 | Large and sustained increase (>50% labeling) | Similar but reduced increase | [6] |
Experimental Protocols
1. Chronic Methapyrilene Exposure in Rodents (Adapted from NTP studies)
-
Animals: Male and female F344/N rats, 6-8 weeks old at the start of the study.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and controlled temperature and humidity.
-
Diet: Standard rodent chow with this compound mixed in at specified concentrations (e.g., 0, 50, 100, 250, or 1000 ppm).[7]
-
Administration: Methapyrilene is administered continuously in the diet for up to two years.[12]
-
Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and then monthly.
-
Interim Sacrifices: Subgroups of animals may be sacrificed at predetermined time points (e.g., 15, 29, 43 days, and 14 weeks) for interim analysis.[7]
-
Terminal Sacrifice: At the end of the study, all surviving animals are euthanized.
-
Necropsy and Histopathology: A full necropsy is performed on all animals. The liver and other major organs are weighed. Tissues are collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.
2. Assessment of Hepatocellular Proliferation
-
Methodology: Incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or Proliferating Cell Nuclear Antigen (PCNA) immunohistochemistry.
-
BrdU Administration: Seven days prior to sacrifice, osmotic minipumps containing BrdU are surgically implanted subcutaneously.[7]
-
Immunohistochemistry: Liver sections are deparaffinized and rehydrated. For BrdU, DNA is denatured to expose the BrdU epitope. Sections are then incubated with a primary antibody against BrdU or PCNA, followed by a secondary antibody and a detection system.
-
Quantification: The labeling index is determined by counting the number of labeled hepatocytes and dividing by the total number of hepatocytes in a defined area.
3. Evaluation of Mitochondrial Function
-
Mitochondrial Isolation: Livers are perfused with a cold buffer and homogenized. Mitochondria are isolated by differential centrifugation.
-
Respirometry: Mitochondrial oxygen consumption is measured using a Clark-type oxygen electrode. State 3 (ADP-stimulated) and State 4 (resting) respiration rates are determined using specific substrates and inhibitors.
-
ATP Synthesis: ATP production can be measured using a luciferin/luciferase-based assay.
-
Mitochondrial Swelling: Changes in mitochondrial volume can be monitored spectrophotometrically by measuring the decrease in absorbance at 540 nm.[11]
Visualizations
Caption: Proposed signaling pathway for Methapyrilene-induced hepatotoxicity.
Caption: Experimental workflow for a chronic Methapyrilene exposure study.
Caption: Logical relationship for troubleshooting high mortality in experiments.
References
- 1. fda.gov [fda.gov]
- 2. Long-term chemical carcinogenesis bioassays predict human cancer hazards. Issues, controversies, and uncertainties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advantages and Disadvantages of Bioassays that Use the MTD - Issues in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ask-force.org [ask-force.org]
- 5. fda.gov [fda.gov]
- 6. Longer Rodent Bioassay Fails to Address 2-Year Bioassay’s Flaws - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ovid.com [ovid.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Test No. 452: Chronic Toxicity Studies - Overton [app.overton.io]
Technical Support Center: Enhancing the Reproducibility of Methapyrilene-Induced Liver Lesions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reproducible results in studies of Methapyrilene (B1676370) (MP)-induced liver lesions.
Troubleshooting Guide
This section addresses common issues encountered during experimental procedures involving Methapyrilene.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not observing the expected periportal necrosis in my rat model? | 1. Inappropriate Rat Strain: Different rat strains can exhibit varying susceptibility to MP-induced hepatotoxicity. F344 and Sprague-Dawley rats are commonly reported to be susceptible.[1][2][3] 2. Incorrect MP Dose or Route of Administration: The dose and route of administration are critical. Oral administration (in feed or by gavage) is standard. Insufficient dosage will not induce lesions.[2][3] 3. Issues with MP Metabolism: The hepatotoxicity of MP is dependent on its metabolism by cytochrome P450 enzymes, particularly CYP2C11 in male rats.[4] Factors that alter CYP activity (e.g., co-administered drugs, animal's physiological state) can affect the outcome. | 1. Strain Selection: Use a well-documented susceptible rat strain such as F344 or Sprague-Dawley. 2. Dose-Response Pilot Study: Conduct a pilot study to determine the optimal dose for your specific experimental conditions. Doses around 100-1000 ppm in feed or gavage doses up to 225 mg/kg have been shown to be effective.[2] 3. Control for CYP Induction/Inhibition: Avoid co-administration of compounds known to modulate CYP450 enzymes. Ensure animals are healthy and housed under controlled conditions to minimize physiological variability. |
| My results show high variability in the severity of liver lesions between animals in the same treatment group. | 1. Inconsistent Feed/Drug Intake: If administering MP in feed, dominant animals may consume more, leading to dose variations. Palatability of the dosed feed can also be an issue, causing reduced and variable consumption.[2] 2. Animal Health Status: Underlying health issues can affect an animal's response to MP. 3. Technical Variability in Histological Processing: Inconsistent fixation, embedding, sectioning, or staining can lead to apparent differences in lesion severity. | 1. Gavage Administration: Consider using oral gavage for precise dosing of each animal. If using medicated feed, monitor food consumption for each animal if possible and ensure the formulation is palatable. 2. Health Monitoring: Closely monitor animal health throughout the study. Exclude animals that show signs of illness unrelated to the experimental treatment. 3. Standardize Histopathology Protocols: Ensure all tissue samples are processed using a standardized and validated protocol. Have slides from different groups randomized and evaluated by a blinded pathologist.[1] |
| I am observing significant animal mortality at doses that are supposed to induce liver lesions without being lethal. | 1. Acute Toxicity: High single doses or rapid dose escalation can lead to acute toxicity and death.[2] 2. Animal Strain and Sex: Susceptibility can vary. For instance, male rats may have different metabolic capacities than females.[4] 3. Vehicle Effects: The vehicle used for MP administration (e.g., corn oil) could contribute to toxicity at high volumes. | 1. Dose Escalation: Start with a lower dose and gradually increase it over a few days to allow for animal acclimatization. 2. Review Literature for Strain/Sex Specifics: Check for literature specific to the strain and sex of the animals being used to determine appropriate dosing regimens. 3. Vehicle Control: Run a vehicle-only control group to ensure the vehicle is not causing adverse effects. Use the minimum volume of vehicle necessary for accurate dosing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Methapyrilene-induced liver toxicity?
A1: Methapyrilene (MP) is a non-genotoxic hepatocarcinogen.[2] Its toxicity is primarily mediated by its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2C11 in male rats, to reactive metabolites.[4] These metabolites can lead to oxidative stress, mitochondrial dysfunction, and ultimately, cell death, manifesting as periportal necrosis.[4][5] Chronic exposure leads to sustained cell proliferation, which is thought to be a key factor in its carcinogenicity.[2]
Q2: How long does it take to induce liver lesions with Methapyrilene in rats?
A2: The time course for lesion development is dose-dependent. Early changes, such as eosinophilic foci due to mitochondrial proliferation, can be observed as early as one week.[6] More significant lesions like hepatocellular necrosis and bile duct hyperplasia are typically evident within days to a few weeks of continuous treatment.[2][3] For example, a single gavage dose of 225 mg/kg can produce severe hepatotoxicity within 4 days.[2] Chronic studies show the development of adenomas and carcinomas over several months.[7]
Q3: What are the key histopathological features of Methapyrilene-induced liver lesions?
A3: The characteristic histopathological findings include:
-
Periportal Necrosis: This is a hallmark of acute MP hepatotoxicity.
-
Bile Duct Hyperplasia: An increase in the number and size of bile ducts is commonly observed.[1][2]
-
Hepatocyte Hypertrophy and Mitosis: An increase in cell size and mitotic figures indicates a proliferative response.[2]
-
Mitochondrial Proliferation: An increase in the number of mitochondria is an early and persistent finding.[6][8]
-
Inflammation: Portal inflammation is often present.[1]
-
Foci of Altered Hepatocytes: Eosinophilic and basophilic foci are considered preneoplastic lesions.[6][7]
Q4: Which biomarkers are useful for monitoring Methapyrilene-induced liver injury?
A4: Both traditional and emerging biomarkers can be used:
-
Serum Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard indicators of hepatocellular injury.[3][9] Gamma-glutamyl transpeptidase (γ-GT) and alkaline phosphatase (ALP) are markers of cholestasis and bile duct injury.[3][10]
-
Bilirubin and Bile Acids: Elevated levels can indicate impaired liver function.[2][3]
-
Mechanistic Biomarkers: While not specific to MP, biomarkers like microRNA-122 (miR-122) for necrosis, and glutamate (B1630785) dehydrogenase (GLDH) for mitochondrial damage, can provide more mechanistic insights into the type of liver injury.[11][12]
Q5: Is Methapyrilene genotoxic?
A5: Methapyrilene is generally considered a non-genotoxic carcinogen. It has tested negative in several in vivo and in vitro assays for DNA damage, such as the unscheduled DNA synthesis (UDS) assay. Its carcinogenic effect is thought to arise from chronic cell injury and sustained compensatory proliferation rather than direct interaction with DNA.[2]
Quantitative Data Summary
Table 1: Dose- and Time-Dependent Histopathological Findings of Methapyrilene Hydrochloride in Male F344 Rats
| Dose (ppm in feed) | Time Point | Key Histopathological Findings | Severity |
| 100 | 14 weeks | Bile Duct Hyperplasia | Mild |
| 250 | 15 days | Bile Duct Hyperplasia | Mild |
| 250 | 14 weeks | Hepatocyte Hypertrophy, Mitosis | Mild |
| 1000 | 15 days | Bile Duct Hyperplasia, Hepatocyte Necrosis | Mild to Moderate |
| 1000 | 14 weeks | Bile Duct Hyperplasia, Hepatocyte Necrosis | Marked |
| 1000 | 40 weeks | Hepatocellular Carcinomas (in 5/10 rats) | N/A |
| Data synthesized from the National Toxicology Program Technical Report on this compound.[2] |
Table 2: Effects of this compound on Serum Biomarkers in Male F-344 Rats
| Treatment | Serum γ-GT Activity | Serum ALT Activity | Serum Bile Acids |
| Control | Baseline | Baseline | Baseline |
| MP-HCl (up to 300 mg/kg/day for 3 days) | ~22-fold increase | ~27-fold increase | ~36-fold increase |
| Data represent approximate fold-increases relative to control as reported by Lampe & Kammerer (1987).[3] |
Experimental Protocols
Protocol 1: Induction of Acute Liver Lesions in Rats
-
Animal Model: Male F344 or Sprague-Dawley rats, 8-10 weeks old.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water. Acclimatize for at least one week before the experiment.
-
Methapyrilene Preparation: Prepare this compound in a suitable vehicle such as corn oil or water. Ensure complete dissolution.
-
Dosing: Administer a single dose of this compound (e.g., 225 mg/kg) via oral gavage.[2]
-
Monitoring: Monitor animals for clinical signs of toxicity.
-
Termination and Sample Collection: Euthanize animals at a predetermined time point (e.g., 4 days post-dose).[2]
-
Blood Collection: Collect blood via cardiac puncture for serum biomarker analysis (ALT, AST, etc.).
-
Tissue Collection: Perfuse the liver with saline, then fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze another portion in liquid nitrogen for molecular or biochemical analyses.
Protocol 2: Histopathological Evaluation
-
Fixation: Fix liver tissue in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.[1]
-
Microscopic Examination: Evaluate slides under a light microscope by a qualified pathologist. Assess for features such as necrosis, inflammation, bile duct hyperplasia, and cellular alterations.
Visualizations
Caption: Workflow for studying acute Methapyrilene-induced liver lesions.
Caption: Key signaling events in Methapyrilene-induced hepatotoxicity.
References
- 1. ovid.com [ovid.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Effects of methapyrilene on rat hepatic xenobiotic metabolizing enzymes and liver morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequential morphologic changes during methapyrilene-induced hepatocellular carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sequential study of this compound-induced liver carcinogenesis in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morphology of early changes in liver carcinogenesis induced by methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Early stages of chemically induced liver carcinogenesis by oral administration of the antihistaminic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers of drug-induced liver injury: progress and utility in research, medicine, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel biomarkers for drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Methapyrilene-Induced Gene Expression: A Comparison of Microarray and RT-qPCR Data
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of drug-induced toxicity is paramount. Methapyrilene (B1676370), a formerly used antihistamine, has been a subject of toxicogenomic research due to its established hepatotoxicity in rodents. This guide provides a comparative overview of microarray data and its validation, focusing on gene expression changes induced by Methapyrilene, to aid in the objective assessment of toxicological studies.
Microarray analysis of rat liver samples following Methapyrilene administration has consistently revealed significant alterations in gene expression. These changes point towards the activation of specific cellular stress pathways. High-dose Methapyrilene treatment has been shown to induce thousands of gene changes in the liver.[1] Notably, a number of studies have highlighted the upregulation of genes associated with endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1]
To ensure the accuracy and reliability of these high-throughput microarray findings, validation using a more targeted and quantitative method is a critical step in the experimental workflow. The gold standard for this validation is quantitative real-time polymerase chain reaction (RT-qPCR).[2][3] This technique offers higher sensitivity and specificity in measuring the expression levels of selected genes, thereby confirming the observations from the broader microarray screen.
Comparative Analysis of Gene Expression Data
Below is a summary of key genes consistently reported as upregulated in microarray studies of Methapyrilene-induced hepatotoxicity. While direct side-by-side RT-qPCR validation data from the same seminal studies is not always published in a comparative table, the genes listed are frequently cited as confirmed targets. The fold changes presented are indicative of the magnitude of change observed in microarray experiments.
| Gene Symbol | Gene Name | Pathway Involvement | Typical Microarray Fold Change (High Dose) |
| Hspa5 | Heat shock protein 5 (Bip/Grp78) | Unfolded Protein Response (UPR) | > 2.0 |
| Atf4 | Activating transcription factor 4 | Unfolded Protein Response (UPR) | > 2.0 |
| Eif2s1 | Eukaryotic translation initiation factor 2 subunit 1 | Unfolded Protein Response (UPR) | > 1.5 |
| Cebpg | CCAAT/enhancer binding protein gamma | MAPK Signaling | > 2.0 |
| Gadd45a | Growth arrest and DNA damage-inducible 45 alpha | Apoptosis, Cell Cycle | > 2.5 |
| Jun | Jun proto-oncogene, AP-1 transcription factor subunit | MAPK Signaling, Apoptosis | > 2.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data. The following sections outline the typical protocols for microarray analysis and RT-qPCR validation in the context of Methapyrilene toxicology studies.
Microarray Analysis Protocol
-
Animal Dosing and Sample Collection: Male Sprague-Dawley rats are typically administered Methapyrilene via oral gavage at varying doses (e.g., low dose: 10 mg/kg/day; high dose: 100 mg/kg/day) and for different durations (e.g., 1, 3, or 7 days).[4] Control groups receive the vehicle (e.g., corn oil).
-
RNA Extraction: Livers are harvested from euthanized animals, and total RNA is extracted using standard methods such as TRIzol reagent followed by purification with RNeasy columns (Qiagen). RNA quality and integrity are assessed using a bioanalyzer.
-
cRNA Labeling and Hybridization: Total RNA is reverse transcribed into cDNA, which is then used as a template for in vitro transcription to generate biotin-labeled cRNA. The labeled cRNA is fragmented and hybridized to a rat genome microarray chip (e.g., Affymetrix GeneChip).
-
Scanning and Data Acquisition: The microarray chips are washed and stained with a streptavidin-phycoerythrin conjugate and then scanned using a high-resolution scanner.
-
Data Analysis: The raw image data is processed to generate gene expression values. Statistical analysis is performed to identify differentially expressed genes between the Methapyrilene-treated and control groups. This often involves applying a fold-change cutoff (e.g., >1.5 or 2.0) and a statistical significance threshold (e.g., p-value < 0.05).
RT-qPCR Validation Protocol
-
RNA to cDNA Synthesis: The same total RNA samples used for the microarray analysis are used for RT-qPCR. An aliquot of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Primers specific to the genes of interest (e.g., Hspa5, Atf4, Eif2s1) and a reference (housekeeping) gene (e.g., Gapdh, Actb) are designed.
-
Quantitative PCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture includes the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the delta-delta-Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control samples.
Visualizing the Workflow and Biological Pathways
To further clarify the experimental process and the biological context of the gene expression changes, the following diagrams are provided.
References
- 1. Gene expression profiling of methapyrilene-induced hepatotoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Genes Implicated in Methapyrilene-Induced Hepatotoxicity by Comparing Differential Gene Expression in Target and Nontarget Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interlaboratory evaluation of rat hepatic gene expression changes induced by methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a targeted DNA microarray for the clinical evaluation of recurrent abnormalities in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Methapyrilene Hydrochloride Toxicity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistency of toxicity findings is paramount for accurate risk assessment. This guide provides a comparative analysis of the reproducibility of toxicity data for Methapyrilene (B1676370) Hydrochloride, a known rat hepatocarcinogen. While the compound consistently induces liver tumors in rats, significant variability has been observed in genotoxicity and gene expression studies across different laboratories.
Methapyrilene, an antihistamine removed from the market due to its carcinogenic potential, serves as a critical case study in toxicological research. Its potent hepatotoxicity in rats is well-documented; however, the reproducibility of findings, particularly concerning its genotoxic and transcriptomic effects, presents a more complex picture. This guide synthesizes data from various studies to illuminate the nuances of inter-laboratory variability in Methapyrilene Hydrochloride toxicity testing.
In Vivo Carcinogenicity and Hepatotoxicity: A Consistent Outcome
Chronic administration of this compound to rats consistently results in the development of liver tumors.[1][2][3] Studies have demonstrated a clear dose-response relationship for the induction of hepatocellular carcinomas and neoplastic nodules.[2] While the overall carcinogenic effect is reproducible, the latency period and tumor incidence can vary depending on the rat strain, dose, and study duration.
Key histopathological findings in the liver are also consistently reported across studies and include hepatocyte necrosis, bile duct hyperplasia, and increased mitotic figures.[1] These changes are often accompanied by a sustained increase in cell proliferation, a key factor in its carcinogenic mechanism.[1]
Comparative Analysis of Carcinogenicity Studies
| Study (Lab/Institution) | Animal Model | Dose | Duration | Key Findings |
| Lijinsky et al. (1980) | Sprague-Dawley Rats | Not Specified | Not Specified | Induced liver tumors.[1] |
| Lijinsky (1984) | F344/N Rats | 125 ppm in feed | Chronic | 40% of rats developed neoplastic nodules.[1] |
| Lijinsky (1984) | F344/N Rats | 250 ppm in feed | Chronic | Almost all rats had hepatic carcinomas or neoplastic nodules (18/20 males, 20/20 females).[1] |
| Ohshima et al. (1984) | Male F344 Rats | 1,000 ppm in feed | Up to 89 weeks | Hepatocellular carcinomas developed in 5 of 10 rats at week 40 and 19 of 19 rats that lived out their life-span.[4] |
| Habs et al. (1986) | Sprague-Dawley Rats | In drinking water | Not Specified | Displayed significant carcinogenic effects, inducing liver tumors in a dose-related pattern.[2][3] |
Cell Proliferation Data: A Quantitative Look at Reproducibility
A study by the National Toxicology Program (NTP) demonstrated a dramatic and sustained increase in hepatic cell proliferation in F344/N rats fed with this compound.[1] This was measured by the incorporation of bromodeoxyuridine (BrdU), a marker of DNA synthesis.
| Treatment Group | Day 15 (BrdU Labeling Index %) | Day 29 (BrdU Labeling Index %) | Day 43 (BrdU Labeling Index %) | Week 14 (BrdU Labeling Index %) |
| Control | <1 | <1 | <1 | <1 |
| 250 ppm Methapyrilene HCl | Significantly > Control | Significantly > Control | Significantly > Control | Significantly > Control |
| 1,000 ppm Methapyrilene HCl | Significantly > Control | Significantly > Control | Significantly > Control | Significantly > Control |
Data summarized from NTP Technical Report TOX-46.[1]
Genotoxicity: A Landscape of Variability
The genotoxic potential of this compound has been a subject of considerable debate, with conflicting results reported from various in vitro assays. This variability highlights the influence of experimental conditions on study outcomes.
Weakly positive and reproducible results have been observed in the Salmonella typhimurium (Ames) test, specifically in strain TA1535 without metabolic activation (S9).[1] However, other studies have reported negative results in different strains and with the addition of S9.[1]
In mammalian cells, this compound has been shown to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells.[1] In contrast, it failed to induce unscheduled DNA synthesis (UDS) in primary rat hepatocytes, an indicator of DNA repair.[5][6]
The Comet assay, another method to detect DNA damage, has also yielded conflicting results. In vitro studies with freshly isolated male rat hepatocytes showed significant DNA damage, which was not observed in in vivo studies.[7] These discrepancies may be attributed to differences in metabolism and cellular response between in vitro and in vivo environments.[7]
Inter-laboratory Studies on Gene Expression: Quantitative Differences, Qualitative Agreement
Inter-laboratory studies evaluating the effect of Methapyrilene on gene expression in rat hepatocytes have revealed that while the absolute number of modulated genes can differ significantly between laboratories, the overall biological interpretation often remains consistent.[8][9][10]
One study involving four pharmaceutical company laboratories found that differences in gene expression responses were greater between the different labs than between treated and control hepatocytes within the same lab.[9] Despite this, appropriate statistical analyses allowed for the correct classification of high-dose treated cells from control cells.[9] Another study where RNA from treated animals was distributed to five different sites also noted striking differences in the number of modulated genes identified by each lab.[8][10] However, unsupervised algorithms could still distinguish the high-dose group from controls, and key expression changes related to the mechanism of hepatotoxicity were consistently identified.[8][10]
These findings underscore the importance of standardized experimental and data analysis protocols in toxicogenomics to improve inter-laboratory reproducibility.
Experimental Protocols
In Vivo Carcinogenicity and Hepatotoxicity Study (Based on NTP TOX-46)
-
Animal Model: Male F344/N rats.[1]
-
Administration: this compound was administered in the feed at concentrations of 0, 50, 100, 250, or 1,000 ppm.[1]
-
Duration: 14 weeks for the hepatotoxicity study.[1]
-
Endpoints:
-
Histopathology: Liver tissues were examined for lesions such as bile duct hyperplasia, hepatocyte necrosis, mitosis, and hypertrophy.[1]
-
Cell Proliferation: Assessed by continuous administration of bromodeoxyuridine (BrdU) via osmotic minipumps and immunohistochemical detection of BrdU incorporation into hepatocyte DNA.[1] Proliferating cell nuclear antigen (PCNA) labeling was also used as a secondary measure of cell proliferation.[1]
-
In Vitro Genotoxicity Assay: Ames Test (General Protocol)
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Procedure: Bacteria are exposed to various concentrations of this compound in the presence or absence of S9. The number of revertant colonies (mutated bacteria that have regained the ability to grow on a minimal medium) is then counted.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
Visualizing Experimental Workflows and Logical Relationships
Conclusion
The toxicity profile of this compound presents a valuable lesson in the interpretation of toxicological data. While its hepatocarcinogenicity in rats is a consistent and reproducible finding, the genotoxicity data is fraught with variability. This highlights the critical need for standardized protocols and careful consideration of experimental parameters when assessing the mutagenic potential of a compound. For researchers in drug development, these findings emphasize the importance of a weight-of-evidence approach, integrating data from multiple assays and laboratories to build a comprehensive and reliable safety profile. The inter-laboratory differences observed in gene expression studies also point towards the evolving challenge of ensuring reproducibility in high-throughput toxicological screening methods.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Carcinogenicity of this compound, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenicity of this compound, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sequential study of this compound-induced liver carcinogenesis in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the potential genotoxicity of methapyrilene and related antihistamines using the hepatocyte/DNA repair assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of genotoxicity, toxicity and morphologic alterations in hepatocytes following in vivo or in vitro exposure to methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The genotoxic potential of methapyrilene using the alkaline Comet assay in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interlaboratory evaluation of rat hepatic gene expression changes induced by methapyrilene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene Expression Analysis of the Hepatotoxicant Methapyrilene in Primary Rat Hepatocytes: An Interlaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interlaboratory evaluation of rat hepatic gene expression changes induced by methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hepatotoxicity of Methapyrilene and Pyrilamine Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the hepatotoxic profiles of the antihistaminic compounds Methapyrilene (B1676370) and its structural analog, pyrilamine (B1676287) maleate (B1232345). The information presented is collated from multiple toxicological studies and is intended to support research and drug development efforts by providing a clear understanding of the differential liver toxicity of these two agents. Experimental data, detailed methodologies, and mechanistic pathways are presented to facilitate a comprehensive assessment.
Executive Summary
Methapyrilene, a former component of over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1][2][3] In stark contrast, its structural analog, pyrilamine maleate, is considered non-carcinogenic or only marginally so.[3] This significant divergence in toxicity is primarily attributed to differences in their metabolic activation and subsequent cellular effects. Methapyrilene induces sustained hepatocellular proliferation and significant liver damage, including necrosis and bile duct hyperplasia, while pyrilamine maleate produces minimal to no such effects at comparable doses.[3][4] Mechanistic studies indicate that the thiophene (B33073) ring in Methapyrilene is a key structural feature responsible for its bioactivation into toxic metabolites.
Comparative Hepatotoxicity Data
The following tables summarize the key quantitative findings from comparative studies on Methapyrilene and pyrilamine maleate.
Table 1: Comparative Effects on Hepatocellular Proliferation in F344 Rats
| Compound | Dose (ppm in feed) | Duration | BrdU Labeling Index (%) | Proliferating Cell Nuclear Antigen (PCNA) Index (%) |
| Methapyrilene HCl | 250 | 13 weeks | Significantly Increased | Increased |
| 1000 | 4-13 weeks | >50% (sustained) | Increased | |
| Pyrilamine Maleate | 1000 | 13 weeks | No significant increase | Comparable to control |
| Control | 0 | 13 weeks | Baseline | Baseline |
Data compiled from a 13-week feed study in male F344 rats.[3]
Table 2: Summary of Histopathological Liver Findings in F344 Rats
| Compound | Dose (ppm in feed) | Duration | Key Histopathological Findings |
| Methapyrilene HCl | 100 | 14 weeks | Bile duct hyperplasia |
| 250 | 15 days - 14 weeks | Bile duct hyperplasia | |
| 1000 | 15 days - 14 weeks | Marked bile duct hyperplasia, Hepatocyte necrosis | |
| Pyrilamine Maleate | 1000 | 14 weeks | Few if any effects |
Findings from a subchronic toxicity study.[4]
Table 3: Incidence of Liver Neoplasms in F344 Rats
| Compound | Dose | Route | Incidence of Hepatocellular Carcinomas | Incidence of Neoplastic Nodules |
| Methapyrilene HCl | 125 ppm | Diet | - | 40% |
| 250 ppm | Diet | Nearly all rats | Nearly all rats | |
| Pyrilamine Maleate | 2000 ppm | Diet | 2 males, 2 females (out of 20 each) | 5 males, 8 females (out of 20 each) |
| 2 g/L | Drinking Water | No difference from control | No difference from control | |
| Control | - | - | - | 5 males, 3 females |
Results from chronic toxicity tests.[5]
Mechanistic Differences in Hepatotoxicity
The profound difference in the hepatotoxicity of Methapyrilene and pyrilamine maleate is rooted in their distinct metabolic pathways and the reactivity of their metabolites.
Metabolic Activation of Methapyrilene
Methapyrilene is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2C11 in rats, to reactive intermediates.[6] This bioactivation is a critical step in its toxicity. The metabolic process leads to oxidative stress, characterized by increased NADP+ levels and glutathione (B108866) depletion, and subsequent mitochondrial dysfunction.[6] The thiophene ring of Methapyrilene is considered a key "toxicophore" that, upon oxidation, leads to the formation of reactive metabolites.[7] These metabolites can covalently bind to cellular macromolecules, including mitochondrial proteins, leading to cell damage and necrosis.[4]
Metabolism of Pyrilamine Maleate
In contrast, pyrilamine maleate is primarily metabolized through O-demethylation and conjugation with glucuronic acid.[4] This metabolic pathway does not appear to generate the same reactive intermediates as Methapyrilene metabolism, thus sparing the liver from significant damage. The substitution of the thiophene ring in Methapyrilene with a paramethoxyphenyl ring in pyrilamine is the key structural difference that directs its metabolism towards a less toxic pathway.[4]
Signaling and Metabolic Pathways
The following diagrams illustrate the proposed mechanisms of toxicity and the differing metabolic fates of the two compounds.
Caption: Proposed pathway of Methapyrilene-induced hepatotoxicity.
Caption: Comparative metabolic pathways of Methapyrilene and Pyrilamine.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for comparative hepatotoxicity studies in rats.
In Vivo Subchronic Hepatotoxicity and Carcinogenicity Study
-
Animal Model: Male F344/N rats are used, as this strain is well-characterized for hepatocarcinogenesis studies.[4]
-
Acclimation: Animals are acclimated for a period of at least one week prior to the start of the study, with access to standard chow and water ad libitum.
-
Grouping and Dosing:
-
Animals are randomly assigned to control and treatment groups.
-
Methapyrilene HCl Group: Fed a diet containing Methapyrilene hydrochloride at concentrations such as 100, 250, or 1000 ppm.[4]
-
Pyrilamine Maleate Group: Fed a diet containing pyrilamine maleate at a concentration of 1000 ppm.[4]
-
Control Group: Fed a standard basal diet.
-
-
Study Duration: The study is conducted for a period of up to 14 weeks for subchronic toxicity or up to 2 years for carcinogenicity assessment.[4][8]
-
Sample Collection and Analysis:
-
Hepatocellular Proliferation: Osmotic minipumps containing bromodeoxyuridine (BrdU) are implanted subcutaneously for 7 days prior to sacrifice to label proliferating cells. Liver sections are then processed for immunohistochemical analysis of BrdU incorporation.[3]
-
Histopathology: At specified time points (e.g., 15, 29, 43 days, and at study termination), animals are euthanized. The liver is excised, weighed, and sections are fixed in 10% neutral buffered formalin. Tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[4]
-
Serum Analysis: Blood is collected for the analysis of liver enzyme activities (e.g., sorbitol dehydrogenase, glutamic oxaloacetate transaminase, glutamic pyruvate (B1213749) transaminase) and bilirubin (B190676) concentrations.[4]
-
Caption: Workflow for in vivo comparative hepatotoxicity studies.
In Vitro Hepatocyte Toxicity Assay
-
Hepatocyte Isolation: Primary hepatocytes are isolated from male Wistar or F344 rats using a two-step collagenase perfusion method.[6][9]
-
Cell Culture: Hepatocytes are cultured in an appropriate medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and dexamethasone.
-
Treatment: Cultured hepatocytes are treated with varying concentrations of Methapyrilene or pyrilamine maleate. To investigate the role of metabolism, co-incubation with a general CYP450 inhibitor like metyrapone (B1676538) can be performed.[6]
-
Viability Assessment: Cell viability is assessed at different time points (e.g., 2, 4, 8 hours) using methods such as:
-
Enzyme Leakage Assay: Measurement of lactate (B86563) dehydrogenase (LDH) released into the culture medium.[6]
-
MTS Assay: To assess mitochondrial function and cell proliferation.[9]
-
-
Mechanistic Studies:
Conclusion
The available evidence strongly indicates that Methapyrilene is a significant hepatotoxin and carcinogen in rats, while pyrilamine maleate is largely devoid of these effects. The key differentiating factor is the presence of the thiophene ring in Methapyrilene, which facilitates its metabolic activation by CYP450 enzymes into reactive, toxic species. This leads to a cascade of events including oxidative stress, mitochondrial damage, sustained cell proliferation, and ultimately, carcinogenesis. Pyrilamine maleate's alternative metabolic pathway of O-demethylation and glucuronidation is a detoxification route that prevents significant liver injury. These findings underscore the critical role of specific structural motifs in determining the toxic potential of drug candidates and highlight the value of comparative toxicological studies of structural analogs in drug development.
References
- 1. Carcinogenicity of this compound, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. The hepatocarcinogen methapyrilene but not the analog pyrilamine induces sustained hepatocellular replication and protein alterations in F344 rats in a 13-week feed study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Chronic toxicity tests of pyrilamine maleate and this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic feeding study of pyrilamine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Species Insights into Methapyrilene: A Comparative Guide to its Metabolism and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Methapyrilene (B1676370), a formerly used antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats, a toxicity not observed in other species such as guinea pigs and hamsters.[1][2] This striking species-specific toxicity highlights the critical role of metabolic differences in determining drug safety profiles. This guide provides a comprehensive comparison of Methapyrilene metabolism and toxicity across various species, supported by experimental data, detailed protocols, and visual workflows to aid researchers in understanding and predicting species-dependent drug effects.
Comparative Metabolism of Methapyrilene
The metabolism of Methapyrilene is a key determinant of its species-specific toxicity. In vitro studies using liver microsomes have revealed significant qualitative and quantitative differences in the metabolic pathways across rats, guinea pigs, and rabbits.
Table 1: In Vitro Metabolism of Methapyrilene in Liver Microsomes from Different Species
| Metabolite | Rat | Guinea Pig | Rabbit |
| N-demethylation | |||
| Normethapyrilene | + | + | + |
| N-oxidation | |||
| Methapyrilene-N-oxide | + | + | + |
| Thiophene Ring Oxidation | |||
| 2-Thiophene methanol | + | + | + |
| 2-Thiophene carboxylic acid | + | + | + |
| Pyridyl Ring Hydroxylation | |||
| (5-hydroxypridyl)-methapyrilene | + | - | + |
| Side-chain Cleavage | |||
| N-(2-pyridyl)-N',N'-dimethylethylenediamine | ++ | + | + |
| N-(2-Thienylmethyl)-2-amino pyridine | + | - | + |
| 2-aminopyridine | + | - | + |
| Amide Formation | |||
| Methapyrilene amide | + | + | + |
| Hydroxylation of Normethapyrilene | |||
| N-Hydroxynormethapyrilene | + | + | + |
Data synthesized from Kammerer and Schmitz, 1987.[3] '+' indicates the presence of the metabolite. '++' indicates a quantitatively more important pathway. '-' indicates the metabolite was not detected.
Notably, the formation of N-(2-pyridyl)-N',N'-dimethylethylenediamine and (5-hydroxypridyl)-methapyrilene is quantitatively more significant in rats compared to guinea pigs and rabbits.[3] Furthermore, studies in mice and hamsters have shown the formation of additional minor metabolites not observed in rats, highlighting further interspecies variations.[1] In vivo studies in rats have identified several urinary metabolites, including hydroxylated pyridyl derivatives, confirming the relevance of these pathways in the whole animal.[4]
Species-Specific Toxicity of Methapyrilene
The starkest difference in Methapyrilene's effects across species is its hepatocarcinogenicity. Chronic administration of Methapyrilene induces a high incidence of liver tumors in rats, while similar studies in guinea pigs and Syrian golden hamsters have shown no evidence of carcinogenicity.[1][2]
Table 2: Comparative Hepatotoxicity of Methapyrilene in Different Species
| Endpoint | Rat | Guinea Pig | Hamster | Mouse |
| Hepatocarcinogenicity | Potent carcinogen | Non-carcinogenic | Non-carcinogenic | Non-carcinogenic |
| Acute Hepatotoxicity | Periportal and focal necrosis | Not reported | Not reported | Not reported |
| Hepatocyte Proliferation | Significant increase | Not reported | Not reported | Moderate increase |
| Genotoxicity (in vivo) | Negative | Not tested | Not tested | Negative |
Data compiled from NTP, 1999[1], Lijinsky et al., 1983[2], and Steinmetz et al., 1988.[5]
In rats, Methapyrilene-induced hepatotoxicity is characterized by periportal and focal necrosis, accompanied by a significant increase in hepatocyte proliferation.[5] This regenerative proliferation, in the absence of direct genotoxicity, is thought to be a key mechanism in its carcinogenic action.[5] While not carcinogenic in mice, Methapyrilene does induce a moderate increase in S-phase synthesis in mouse liver, suggesting some level of cellular response.[5]
Experimental Protocols
In Vitro Metabolism of Methapyrilene in Liver Microsomes
This protocol is adapted from the methodology described by Kammerer and Schmitz (1987).[3]
-
Preparation of Liver Microsomes: Liver microsomes are prepared from male rats, guinea pigs, and rabbits by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.
-
Incubation Mixture: The incubation mixture (final volume of 1 mL) contains:
-
Liver microsomes (1-2 mg of protein)
-
Methapyrilene (typically 1 mM)
-
An NADPH-generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (5 mM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Termination and Extraction: The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing the metabolites is collected.
-
Analysis: The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
Assessment of Methapyrilene-Induced Cytotoxicity in Primary Hepatocytes
This protocol is based on studies investigating Methapyrilene's toxicity in cultured hepatocytes.[6][7]
-
Isolation and Culture of Primary Hepatocytes: Primary hepatocytes are isolated from the desired species (e.g., rat) using a two-step collagenase perfusion method. Viable hepatocytes are plated on collagen-coated culture dishes and allowed to attach.
-
Treatment: After attachment, the hepatocytes are treated with various concentrations of Methapyrilene (e.g., 0-300 µM) or vehicle control (e.g., 0.2% DMSO) for a specified duration (e.g., 24 hours).[6]
-
Cytotoxicity Assessment: Cell viability is assessed using standard assays such as:
-
LDH Leakage Assay: Measurement of lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.
-
MTT Assay: Measurement of the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by metabolically active cells.
-
-
Biochemical Analysis: Cell lysates and culture media can be collected for the analysis of specific biomarkers of toxicity, such as:
-
Glutathione (GSH) levels: To assess oxidative stress.
-
ATP levels: To evaluate mitochondrial function.
-
Caspase activity: To measure apoptosis.
-
Visualizing the Pathways and Processes
Signaling Pathway of Methapyrilene-Induced Hepatotoxicity in Rats
Caption: Methapyrilene-induced hepatotoxicity pathway in rats.
Experimental Workflow for Comparative In Vitro Studies
Caption: Workflow for in vitro metabolism and toxicity testing.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Failure of methapyrilene to induce tumors in hamsters or guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences in the in vitro metabolism of methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo metabolism of methapyrilene, a hepatocarcinogen, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of genotoxicity, toxicity and morphologic alterations in hepatocytes following in vivo or in vitro exposure to methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene Expression Analysis of the Hepatotoxicant Methapyrilene in Primary Rat Hepatocytes: An Interlaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the potential genotoxicity of methapyrilene and related antihistamines using the hepatocyte/DNA repair assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methapyrilene and Other Non-Genotoxic Hepatocarcinogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-genotoxic hepatocarcinogen Methapyrilene (B1676370) with other well-characterized agents, Phenobarbital (B1680315) and Clofibrate (B1669205). The information is intended to support research and drug development efforts by providing a consolidated overview of their mechanisms of action, experimental data, and relevant protocols.
Introduction to Non-Genotoxic Hepatocarcinogens
Non-genotoxic carcinogens are compounds that induce cancer through mechanisms other than direct DNA damage.[1][2] These agents often promote cell proliferation, inhibit apoptosis, or induce chronic inflammation, creating an environment conducive to tumor development.[3] Methapyrilene, an antihistamine removed from the market due to its carcinogenic potential in rats, serves as a key example of a non-genotoxic hepatocarcinogen.[4][5][6] Phenobarbital, a barbiturate, and Clofibrate, a fibrate drug, are also well-studied non-genotoxic hepatocarcinogens that provide valuable comparative insights into the diverse mechanisms underlying this class of compounds.[7][8]
Comparative Data on Hepatotoxicity and Cellular Effects
The following tables summarize quantitative data from various studies on Methapyrilene, Phenobarbital, and Clofibrate. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, data should be interpreted with consideration of the different study designs.
Table 1: Comparative Hepatotoxicity in Rats
| Parameter | Methapyrilene | Phenobarbital | Clofibrate |
| Species/Strain | F344/N Rat[9] | Wistar Rat[10] | Male Rat[8] |
| Dose | 1000 ppm in feed[9] | 500 mg/kg in diet[11] | Not specified[8] |
| Duration | 13 weeks[9] | 7 days[11] | Not specified[8] |
| Hepatocellular Proliferation (BrdU Labeling Index) | >50% increase[9] | Data not available | Data not available |
| Liver to Body Weight Ratio | Increased[3] | Increased[8][11] | Increased[8] |
| Serum ALT/AST Levels | Significantly elevated[12][13] | Mild, transient elevations[14] | Mild, transient elevations[15][16] |
| Histopathological Findings | Periportal necrosis, bile duct hyperplasia[3][9] | Centrilobular hypertrophy[17] | Peroxisome proliferation[8] |
Table 2: Effects on Hepatic Gene Expression and Enzyme Activity
| Parameter | Methapyrilene | Phenobarbital | Clofibrate |
| Key Affected Genes | Glutathione metabolism, Apoptosis, MAPK signaling[13] | CYP2B, CYP3A, CAR, PXR[1][18] | PPARα target genes (e.g., Acyl-CoA oxidase)[4] |
| Nuclear Receptor Activation | Not a primary activator of CAR/PXR[19] | Potent activator of CAR; activates human PXR[1][18][20] | Activator of PPARα[4] |
| Cytochrome P450 Induction | Decrease in CYP2C11, CYP3A, CYP2A[19] | Induction of CYP2B and CYP3A families[11][21] | Induction of CYP4A family[10] |
| Oxidative Stress | Increased NADP+, decreased glutathione[13][22] | Can induce oxidative stress[23] | Induces peroxisomal H2O2 production[18] |
Signaling Pathways
The signaling pathways implicated in the hepatocarcinogenic effects of Methapyrilene, Phenobarbital, and Clofibrate are distinct, reflecting their different modes of action.
Caption: Methapyrilene-induced hepatotoxicity signaling cascade.
Caption: Phenobarbital-mediated nuclear receptor activation pathway.
Caption: Clofibrate-induced PPARα signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key experiments cited in the comparison of these non-genotoxic hepatocarcinogens.
Rodent Hepatocarcinogenicity Study
This protocol outlines a typical medium-term bioassay for assessing the hepatocarcinogenic potential of a test compound in rats.[7][10][24][25]
Caption: Experimental workflow for a medium-term rat hepatocarcinogenicity study.
Detailed Steps:
-
Animal Model: Male Wistar or F344 rats, 6-8 weeks of age, are commonly used.[7][10]
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.[10]
-
Initiation: A single intraperitoneal (i.p.) injection of a genotoxic initiator, such as diethylnitrosamine (DEN), is administered to initiate carcinogenesis.[7][25]
-
Promotion: Two weeks after initiation, animals are randomly assigned to treatment groups and receive the test compound (e.g., Methapyrilene, Phenobarbital, or Clofibrate) in their diet or drinking water for a specified period (typically 6-8 weeks for medium-term studies).[7][25] Control groups receive the vehicle, and a positive control group (e.g., a known promoter like Phenobarbital) is often included.
-
Monitoring: Body weight and clinical signs of toxicity are monitored weekly.
-
Termination and Tissue Collection: At the end of the promotion phase, animals are euthanized. Blood is collected for serum chemistry analysis (ALT, AST, etc.). The liver is excised, weighed, and sections are collected for histopathological and molecular analyses.[10]
-
Analysis: Liver sections are fixed in 10% neutral buffered formalin, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological evaluation of preneoplastic and neoplastic lesions.[14] Immunohistochemistry for proliferation markers like Proliferating Cell Nuclear Antigen (PCNA) and gene expression analysis can also be performed.[26][27]
Immunohistochemistry for Proliferating Cell Nuclear Antigen (PCNA)
This protocol describes the detection of PCNA, a marker of cell proliferation, in paraffin-embedded rat liver tissue.[2][26][27][28][29]
Detailed Steps:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver sections (4-5 µm) are deparaffinized and rehydrated.[2][28]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate (B86180) buffer (pH 6.0).[28]
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a serum-free protein block.[28]
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against PCNA (e.g., clone PC10) at an appropriate dilution overnight at 4°C.[2]
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[28]
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.[29]
-
Quantification: The PCNA labeling index is determined by counting the number of PCNA-positive nuclei per 1000 hepatocytes in multiple fields of view.
RNA Extraction and Microarray Analysis from Liver Tissue
This protocol outlines the steps for isolating high-quality RNA from rat liver tissue for subsequent gene expression analysis using microarrays.[1][4][5][9][30]
Detailed Steps:
-
Tissue Homogenization: Fresh or frozen liver tissue is homogenized in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) isothiocyanate) to inactivate RNases.[4][30]
-
RNA Isolation: Total RNA is isolated using a commercially available kit (e.g., Qiagen RNeasy) or a phenol-chloroform extraction method.[1][4] This typically involves binding the RNA to a silica (B1680970) membrane, washing to remove contaminants, and eluting the purified RNA.
-
DNase Treatment: To remove any contaminating genomic DNA, an on-column or in-solution DNase digestion is performed.[30]
-
RNA Quality and Quantity Assessment: The concentration and purity of the isolated RNA are determined using a spectrophotometer (A260/A280 and A260/A230 ratios). RNA integrity is assessed using an Agilent Bioanalyzer or by agarose (B213101) gel electrophoresis to visualize the 18S and 28S ribosomal RNA bands.[4]
-
Microarray Hybridization: High-quality RNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5) and hybridized to a microarray chip containing probes for thousands of genes.[5]
-
Scanning and Data Analysis: The microarray is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene. The raw data is then normalized and analyzed to identify differentially expressed genes between treatment groups.[31]
Conclusion
Methapyrilene, Phenobarbital, and Clofibrate, while all classified as non-genotoxic hepatocarcinogens, exert their effects through distinct molecular mechanisms. Methapyrilene's carcinogenicity is closely linked to its metabolism, leading to oxidative stress and mitochondrial dysfunction. In contrast, Phenobarbital primarily acts through the activation of the nuclear receptor CAR, leading to altered gene expression and cell proliferation. Clofibrate's effects are mediated by the activation of PPARα, which regulates lipid metabolism and induces peroxisome proliferation.
Understanding these differences is crucial for assessing the risks associated with exposure to non-genotoxic agents and for the development of safer pharmaceuticals. The experimental protocols provided in this guide offer a framework for further research into the complex mechanisms of non-genotoxic hepatocarcinogenesis. The continued investigation into the signaling pathways and cellular responses elicited by these compounds will be invaluable for improving predictive toxicology and human health risk assessment.
References
- 1. Show content [digitalmedia.hhs.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of RNA Extraction from Rat Pancreatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Preparation of RNA from Rat Blood and Lymphatic Microvessels for Use in Microarray Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Dose of Phenobarbital and Age of Treatment at Early Life are Two Key Factors for the Persistent Induction of Cytochrome P450 Enzymes in Adult Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of single and concurrent clofibrate and phenobarbital administration on cytochrome P450-dependent mixed function oxidase activities and peroxisome proliferation in male rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of High Quality RNA | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 10. Sequential analysis of diethylnitrosamine-induced hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the inductive effects of phenobarbital, methaqualone, and methyprylon on hepatic mixed function oxidase enzymes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and extensive lethal action of clofibrate on hepatoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phenobarbital - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Identification of genes implicated in methapyrilene-induced hepatotoxicity by comparing differential gene expression in target and nontarget tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Phenobarbital in Nuclear Receptor Activation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of induction and inhibition of cytochromes P450 on the hepatotoxicity of methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Phenobarbital induction of hepatic CYP2B1 and CYP2B2: pretranscriptional and post-transcriptional effects of gender, adult age, and phenobarbital dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methapyrilene hepatotoxicity is associated with oxidative stress, mitochondrial disfunction and is prevented by the Ca2+ channel blocker verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Stork: The initiation-promotion-progression model of rat hepatocarcinogenesis [storkapp.me]
- 26. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 29. scispace.com [scispace.com]
- 30. promega.jp [promega.jp]
- 31. mdpi.com [mdpi.com]
A Comparative Guide: Validating In Vitro Findings of Methapyrilene Toxicity with In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo experimental findings on the toxicity of Methapyrilene (B1676370) (MP), a former antihistamine found to be a potent hepatocarcinogen in rats. By juxtaposing cell-based assay results with whole-animal studies, we aim to illuminate the translational value and limitations of in vitro models in predicting in vivo toxicity and to provide a framework for validating such findings.
Executive Summary
Methapyrilene (MP) demonstrates a clear discrepancy between its in vitro and in vivo toxicological profiles. While in vitro studies using primary rat hepatocytes point towards genotoxic mechanisms, including DNA damage and oxidative stress, in vivo data from rodent models, primarily rats, suggest a non-genotoxic pathway to hepatocarcinogenesis. The in vivo toxicity is characterized by chronic liver injury, regenerative cell proliferation, and oxidative stress, ultimately leading to tumor formation. This disparity underscores the importance of integrated toxicological assessment, where in vitro assays serve as valuable screening tools for mechanistic insights, but in vivo studies remain the gold standard for predicting organ-level and systemic toxicity.
Data Presentation: In Vitro vs. In Vivo Findings
The following tables summarize the key quantitative and qualitative findings from in vitro and in vivo studies on Methapyrilene toxicity.
Table 1: Comparison of Genotoxicity and DNA Damage
| Endpoint | In Vitro Findings (Primary Rat Hepatocytes) | In Vivo Findings (Rat Liver) | Key References |
| DNA Strand Breaks (Comet Assay) | Significant increase in DNA damage, particularly in male hepatocytes.[1] | No evidence of DNA damage after 3 days of treatment.[1][2] | [1][2] |
| DNA Repair Synthesis (UDS) | Conflicting results: some studies show stimulation of DNA repair synthesis[3], while others report no induction of unscheduled DNA synthesis (UDS). | No evidence of genotoxicity reported.[3] | [3] |
| DNA Adducts | Not consistently reported. | No formation of DNA adducts detected in various tissues.[3] | [3] |
Table 2: Comparison of Cellular and Organ-Level Toxicity
| Endpoint | In Vitro Findings (Primary Rat Hepatocytes) | In Vivo Findings (Rat Liver) | Key References |
| Cytotoxicity | Dose- and time-dependent cell death, progressing from apoptosis to necrosis.[4] | Severe hepatotoxicity with periportal and focal necrosis.[3] | [3][4] |
| Oxidative Stress | Increased NADP+ levels, depletion of glutathione (B108866) (GSH), and increased superoxide (B77818) dismutase.[1][5][6] | Elevated total protein GSH and increased superoxide dismutase in periportal regions.[2] | [1][2][5][6] |
| Mitochondrial Function | Early loss of mitochondrial function, swelling, and decreased ATP.[5] | Increased mitochondrial proliferation.[7] | [5][7] |
| Cell Proliferation | Not a primary endpoint in most cytotoxicity assays. | Significant increase in hepatocyte proliferation.[8] | [8] |
| Carcinogenicity | Cell transformation observed in some assays.[7] | Potent hepatocarcinogen, inducing hepatocellular carcinomas and neoplastic nodules.[3][4] | [3][4][7] |
| Metabolism | Toxicity is dependent on metabolic activation by CYP450 enzymes (CYP2C11).[5] | Metabolism by CYP450 is a key factor in toxicity. | [5] |
| Biochemical Markers | Not applicable. | Elevated serum levels of ALT, AST, and bilirubin (B190676).[3] | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Experimental Protocols
1. Primary Rat Hepatocyte Isolation and Culture
-
Animal Model: Male Sprague-Dawley or Fischer-344 rats (200-300g).
-
Procedure:
-
Anesthetize the rat and perform a laparotomy to expose the portal vein.
-
Perfuse the liver in situ with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) to wash out the blood and loosen cell junctions.
-
Switch to a perfusion buffer containing collagenase (e.g., Type IV) to digest the liver matrix.
-
Excise the digested liver, transfer it to a sterile dish, and gently disperse the cells in culture medium (e.g., Williams' Medium E).
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Purify the hepatocytes by low-speed centrifugation or through a Percoll gradient.
-
Assess cell viability using the trypan blue exclusion method.
-
Plate the hepatocytes on collagen-coated culture dishes at a desired density.
-
Allow the cells to attach for several hours before initiating toxicant exposure.
-
2. In Vitro DNA Damage Assessment (Alkaline Comet Assay)
-
Cell Treatment:
-
Culture primary rat hepatocytes as described above.
-
Expose the cells to various concentrations of Methapyrilene for a defined period (e.g., 24 hours).
-
Include appropriate positive and negative controls.
-
-
Comet Assay Protocol:
-
Harvest the hepatocytes and resuspend them in low-melting-point agarose.
-
Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lyse the cells in a high-salt, detergent-containing solution to remove membranes and soluble cellular components, leaving behind the nucleoids.
-
Subject the slides to electrophoresis in an alkaline buffer (pH > 13) to unwind the DNA and allow damaged DNA (fragments) to migrate out of the nucleoid, forming a "comet tail".
-
Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, or tail moment).
-
In Vivo Experimental Protocols
1. Animal Model and Methapyrilene Administration
-
Animal Model: Male Fischer-344 rats are commonly used due to their susceptibility to MP-induced hepatocarcinogenesis.
-
Administration:
-
Dietary Administration (for chronic studies): Methapyrilene is mixed into the standard rodent chow at specified concentrations (e.g., parts per million, ppm). This method mimics continuous environmental or dietary exposure.
-
Oral Gavage (for acute/sub-chronic studies): A specific dose of Methapyrilene, dissolved or suspended in a vehicle like corn oil, is administered directly into the stomach using a gavage needle. This ensures accurate dosing.
-
2. Assessment of Hepatotoxicity
-
Serum Biochemistry:
-
Collect blood samples from the rats at specified time points.
-
Separate the serum by centrifugation.
-
Analyze the serum for liver function enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and levels of bilirubin using standard clinical chemistry analyzers.
-
-
Histopathology:
-
Euthanize the rats and perform a necropsy.
-
Excise the liver and fix a portion in 10% neutral buffered formalin.
-
Process the fixed tissue, embed it in paraffin, and section it into thin slices (e.g., 5 µm).
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
Evaluate the liver sections for pathological changes such as necrosis, inflammation, bile duct hyperplasia, and the presence of neoplastic nodules or carcinomas.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: Contrasting in vitro and in vivo toxicity pathways of Methapyrilene.
References
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. Characterization of a primary hepatocyte culture system for toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term culture and coculture of primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Unveiling the Carcinogenic Signature of Methapyrilene: A Histopathological Comparison
A deep dive into the experimental evidence validating Methapyrilene-induced liver neoplasms, this guide offers researchers, scientists, and drug development professionals a comparative analysis of the histopathological changes, underlying mechanisms, and experimental protocols associated with this non-genotoxic carcinogen.
Methapyrilene (B1676370), a histamine (B1213489) H1-receptor antagonist formerly used in over-the-counter medications, was withdrawn from the market after studies revealed its potent hepatocarcinogenic activity in rats.[1] Unlike many carcinogens that directly damage DNA, methapyrilene is considered a non-genotoxic carcinogen, inducing liver tumors through alternative mechanisms.[1] This guide provides a comprehensive overview of the histopathological validation of methapyrilene-induced liver neoplasms, with a focus on comparative data and detailed experimental methodologies.
Comparative Analysis of Hepatocarcinogenic Effects
Studies have consistently demonstrated the ability of methapyrilene to induce a spectrum of preneoplastic and neoplastic lesions in the livers of rodent models. The progression from early cellular alterations to malignant tumors has been well-documented, providing a valuable model for studying non-genotoxic carcinogenesis.
Histopathological Findings: A Sequential Progression
The administration of methapyrilene hydrochloride in the diet of rats leads to a predictable sequence of histopathological changes in the liver. Early alterations include the appearance of eosinophilic and basophilic foci of altered hepatocytes.[2][3] These foci are considered putative preneoplastic lesions and are characterized by changes in cellular enzyme expression, such as an increase in γ-glutamyltranspeptidase (γ-GT) activity and a decrease in adenosine-5-triphosphatase (ATPase) activity.[4][5]
Over time, these foci can progress to form hepatocellular adenomas, which are benign tumors.[2] With continued exposure, a significant number of animals develop hepatocellular carcinomas, the malignant counterpart.[2] In some long-term studies, cholangiocarcinomas, which are cancers of the bile ducts, have also been observed.[2]
A key ultrastructural feature of methapyrilene-induced liver lesions is a marked proliferation of mitochondria in hepatocytes, particularly in the early eosinophilic foci and subsequent carcinomas.[3][6] This mitochondrial proliferation is a distinct characteristic of methapyrilene's effect on liver cells.[3]
Quantitative Comparison of Tumor Incidence
The following tables summarize the incidence of liver neoplasms in F344 rats fed with this compound at different concentrations and for varying durations, as reported in key studies.
Table 1: Incidence of Liver Neoplasms in Male F344/NCr Rats Fed this compound (1,000 ppm)
| Duration of Treatment | Number of Rats | Hepatocellular Adenomas | Hepatocellular Carcinomas |
| 15 weeks | - | Present | 0 |
| 40 weeks | 10 | - | 5 (50%) |
| 73 weeks | 5 | - | 3 (60%) |
| Life-span (up to 89 weeks) | 19 | - | 19 (100%) |
| Data sourced from Ohshima et al., 1984.[2] |
Table 2: Incidence of Liver Neoplasms in F344/N Rats Fed this compound for 2 Years
| Concentration (ppm) | Sex | Neoplastic Nodules | Hepatocellular Carcinoma |
| 125 | Male | 40% | - |
| 250 | Male | - | 18/20 (90%) |
| 250 | Female | - | 20/20 (100%) |
| Data sourced from Lijinsky, 1984.[1] |
Comparison with Non-Carcinogenic Analogs and Other Compounds
To better understand the specific carcinogenic properties of methapyrilene, comparative studies have been conducted with structurally similar but non-carcinogenic compounds, such as pyrilamine (B1676287).[1][7] While methapyrilene induces sustained hepatocellular replication, pyrilamine does not show a significant increase in cell proliferation at similar doses.[7] Furthermore, studies on other structural analogs of methapyrilene, including thenyldiamine, chlorothen, methafurylene, and methaphenilene, did not show an increased incidence of liver neoplasms in F344 rats.[8] This highlights the specific molecular structure of methapyrilene as being critical for its carcinogenic activity.[8]
Experimental Protocols
The following methodologies are based on protocols described in the cited literature for the induction and histopathological analysis of methapyrilene-induced liver neoplasms.
Animal Models and Dosing
-
Species: Male and female Fischer 344 (F344) rats or Wistar rats are commonly used.[1][2][4]
-
Administration: this compound is typically administered in the feed at concentrations ranging from 50 ppm to 1000 ppm.[1][2][7]
-
Duration: Studies range from short-term (e.g., 2 weeks) to long-term (e.g., up to 2 years or lifespan).[1][2][6]
Tissue Collection and Processing
-
Necropsy: At specified time points, animals are euthanized. A thorough gross examination of the liver and other organs is performed.
-
Tissue Fixation: Liver samples are fixed in 10% neutral buffered formalin.
-
Paraffin (B1166041) Embedding: Fixed tissues are dehydrated through a series of graded alcohols and xylene, and then embedded in paraffin wax.
-
Sectioning: 5-micrometer thick sections are cut from the paraffin blocks.
Histopathological and Histochemical Staining
-
Hematoxylin and Eosin (H&E): For routine morphological evaluation of liver architecture and identification of neoplastic lesions.
-
Regaud's Mitochondrial Stain: To visualize the density of mitochondria within hepatocytes.[2]
-
Enzyme Histochemistry:
-
Immunohistochemistry:
Visualizing the Process: Workflows and Pathways
To better illustrate the experimental process and the proposed mechanism of action, the following diagrams are provided.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. A sequential study of this compound-induced liver carcinogenesis in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequential morphologic changes during methapyrilene-induced hepatocellular carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early stages of chemically induced liver carcinogenesis by oral administration of the antihistaminic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early stages of chemically induced liver carcinogenesis by oral administration of the antihistaminic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morphology of early changes in liver carcinogenesis induced by methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hepatocarcinogen methapyrilene but not the analog pyrilamine induces sustained hepatocellular replication and protein alterations in F344 rats in a 13-week feed study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carcinogenicity studies of some analogs of the carcinogen methapyrilene in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Methapyrilene Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the detection of Methapyrilene. Due to the limited availability of direct cross-validation studies for Methapyrilene, this document focuses on the validation parameters of widely used analytical techniques for similar small molecule compounds. The information presented here is synthesized from established validation guidelines and studies on analogous substances, offering a robust framework for researchers and drug development professionals.
Analytical method validation is a critical process in pharmaceutical quality control, ensuring that the chosen method is reliable, accurate, and suitable for its intended purpose.[1][2] The validation process demonstrates that an analytical method consistently produces dependable results under defined conditions.[1]
Comparison of Analytical Methods
The selection of an analytical method for Methapyrilene detection depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The following table summarizes typical performance characteristics for these methods based on validation studies of similar small molecule drugs. These values should be considered as representative examples to guide method selection and validation for Methapyrilene.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.05 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 5 - 50 ng/mL | 0.1 - 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 5% | < 10% | < 3% |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.998 |
| Specificity | Moderate to High | High | Very High |
Note: The values presented are generalized from various sources and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful validation of any analytical method.[3] Below are generalized protocols for key validation experiments.
Specificity
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[4]
-
Protocol:
-
Prepare a blank sample (matrix without the analyte) and a placebo sample (matrix with all components except the analyte).
-
Prepare a standard solution of Methapyrilene and a sample spiked with Methapyrilene.
-
Analyze all samples using the developed method.
-
Acceptance Criteria: The blank and placebo samples should not show any significant interference at the retention time of Methapyrilene.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range.[5]
-
Protocol:
-
Prepare a series of at least five calibration standards of Methapyrilene at different concentrations.[5]
-
Inject each standard in triplicate.
-
Plot the average response (e.g., peak area) against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy
Accuracy is the closeness of the test results to the true value.[2] It is often determined through recovery studies.[2]
-
Protocol:
-
Spike a blank matrix with known concentrations of Methapyrilene at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98-102%.
-
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[6] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[4]
-
Protocol (Repeatability - Intra-assay precision):
-
Prepare a minimum of six determinations at 100% of the test concentration.[4]
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD).
-
Acceptance Criteria: The %RSD should be ≤ 2%.
-
-
Protocol (Intermediate Precision):
-
Repeat the precision study on different days, with different analysts, and/or on different instruments.[4]
-
Calculate the %RSD for the combined data.
-
Acceptance Criteria: The %RSD should be ≤ 5%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of Methapyrilene with those of blank samples.
-
Acceptance Criteria: A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[7]
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for Methapyrilene detection.
Caption: General workflow for analytical method validation.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. iosrphr.org [iosrphr.org]
- 3. emerypharma.com [emerypharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. scribd.com [scribd.com]
Safety Operating Guide
Safe Disposal of Methapyrilene Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like Methapyrilene Hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, drawing from established safety data sheets and chemical handling protocols.
This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects[1][2][3]. Adherence to proper disposal procedures is therefore critical.
Immediate Safety and Spill Response
In the event of a small spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Spill Response Protocol:
-
Isolate the Area: For solid spills, isolate the spill or leak area for at least 25 meters (75 feet) in all directions[4][5].
-
Personal Protective Equipment (PPE): Before addressing the spill, ensure appropriate PPE is worn, including a NIOSH-approved half-face respirator, chemical-resistant gloves, and safety goggles or faceshields[4].
-
Containment: Dampen the solid spill material with water to prevent it from becoming airborne[4][5].
-
Collection: Carefully transfer the dampened material into a suitable, labeled container for hazardous waste[4][5].
-
Decontamination: Use absorbent paper dampened with water to clean up any remaining residue. Wash all contaminated surfaces with a soap and water solution[4][5].
-
Waste Packaging: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for eventual disposal as hazardous waste[4][5].
-
Ventilation: Ensure the area is well-ventilated throughout the cleanup process.
Proper Disposal Procedures
The recommended and required method for the disposal of this compound is through a licensed hazardous waste disposal facility. On-site chemical treatment or neutralization by laboratory personnel is not advised.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Unused or Expired Product: Pure, unadulterated this compound should be clearly labeled as "Hazardous Waste: this compound".
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, absorbent pads, and labware, must be collected separately and labeled as "Hazardous Waste: Contaminated with this compound".
-
Empty Containers: Containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.
-
-
Storage:
-
All waste containing this compound must be stored in a designated, secure area.
-
Ensure waste containers are tightly sealed and clearly labeled.
-
Store away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents[2].
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS department about the type and quantity of this compound waste.
-
The EHS department will provide specific instructions and arrange for collection by a licensed hazardous waste disposal company.
-
-
Professional Disposal:
-
The licensed hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure the complete destruction of the compound.
-
It is important to note that Methapyrilene is listed by the U.S. Environmental Protection Agency (EPA) as a hazardous waste with the designation U155[6]. Therefore, all disposal activities must comply with federal, state, and local regulations.
Quantitative Data Summary
While specific quantitative limits for laboratory-scale disposal are not provided, the following table summarizes key hazard classifications.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 3: Toxic if swallowed | [2][3] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | [1] |
| Aquatic Toxicity (Acute) | Category 1: Very toxic to aquatic life | [1] |
| Aquatic Toxicity (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects | [1] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for this compound Disposal.
References
Essential Safety and Operational Guide for Handling Methapyrilene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methapyrilene (B1676370) Hydrochloride. The following procedures are designed to minimize risk and ensure a safe laboratory environment when working with this potent carcinogen.
Methapyrilene Hydrochloride is a recognized hepatocarcinogen in rats and should be handled with extreme caution.[1][2] Although it is no longer in widespread use, its presence in research and development settings necessitates stringent safety protocols.[1]
Hazard Summary & Quantitative Data
While specific occupational exposure limits (e.g., OSHA PELs, NIOSH RELs) for this compound have not been established, it is classified as "Toxic if swallowed" and is a known carcinogen.[3][4] Therefore, the principle of "As Low As Reasonably Achievable" (ALARA) must be strictly followed for all handling procedures.
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) | Not Established | [4][5] |
| NIOSH Recommended Exposure Limit (REL) | Not Established | [4][5] |
| Carcinogenicity Classification | Potent hepatocarcinogen in rats | [1][2][6] |
| Glove Material Recommendation | Nitrile gloves generally have poor resistance to aromatic amines. It is recommended to use double gloves, with the outer glove being a robust material such as Viton or Silver Shield/4H for extended operations. For short-duration tasks, double-gloving with nitrile gloves may be acceptable, with immediate replacement upon any sign of contamination. | [7][8][9] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound.
Minimum PPE Requirements:
-
Gloves: Double-gloving is mandatory. The inner glove should be a well-fitting nitrile glove. The outer glove should be selected based on the duration and nature of the work. For incidental contact, a second pair of nitrile gloves may be sufficient. For longer procedures or when handling larger quantities, a more robust glove such as Viton or Silver Shield/4H is recommended.[7][9] Gloves must be changed immediately if contaminated, torn, or punctured.
-
Eye Protection: Safety goggles with side shields are required at all times in the designated work area.[10] A face shield should be worn in addition to goggles when there is a splash hazard.
-
Lab Coat: A dedicated, disposable, back-closing lab coat is required.[10][11] This coat should not be worn outside of the designated handling area.
-
Respiratory Protection: For weighing and handling of the solid compound, a NIOSH-approved half-face respirator with a combination of organic vapor and HEPA particulate filter cartridges is recommended to prevent inhalation of airborne particles.[12][13]
Operational Plan: Step-by-Step Experimental Protocols
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[10][14]
1. Weighing Solid this compound:
-
Preparation:
-
Procedure:
-
Place a tared, sealable container (e.g., a vial with a screw cap) on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the container using a clean spatula.
-
Securely close the container.
-
Wipe the exterior of the container with a damp paper towel to remove any residual powder.
-
Dispose of the damp paper towel in the designated hazardous waste container.
-
-
Post-Procedure:
-
Clean the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) in the fume hood. Collect the cleaning solvent as hazardous waste.
-
Wipe down the work surface of the fume hood with the same solvent.
-
Carefully fold the absorbent paper, ensuring any residual powder is contained, and place it in the designated solid hazardous waste container.
-
Remove outer gloves and dispose of them in the hazardous waste.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
2. Dissolving this compound:
-
Preparation:
-
Perform this procedure in a chemical fume hood with the sash at the lowest practical height.
-
Have all necessary equipment (e.g., solvent, stir plate, magnetic stir bar, glassware) inside the hood before starting.
-
Don all required PPE.
-
-
Procedure:
-
Add the desired volume of solvent to a flask containing a magnetic stir bar.
-
Carefully add the pre-weighed, sealed container of this compound into the flask.
-
If the container can be rinsed, carefully uncap it and rinse it multiple times with the solvent, adding the rinsate to the flask.
-
If the container cannot be rinsed, it should be disposed of as hazardous waste.
-
Cover the flask and begin stirring until the compound is fully dissolved. Avoid creating aerosols.[14]
-
-
Post-Procedure:
-
Once dissolved, cap the solution container and label it clearly with the chemical name, concentration, date, and hazard warning.
-
Clean any reusable glassware with an appropriate solvent, collecting the waste for disposal.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE as described in the weighing procedure and wash hands.
-
Disposal Plan
This compound and all materials contaminated with it are considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines.[15]
Waste Segregation and Labeling:
-
Solid Waste:
-
Includes contaminated gloves, disposable lab coats, absorbent paper, and empty vials.
-
Collect in a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.
-
The container must be labeled "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
Includes unused solutions and solvent rinses.
-
Collect in a dedicated, leak-proof, and chemically compatible container.
-
The container must be labeled "Hazardous Waste" and list all chemical constituents with their approximate concentrations.
-
-
Sharps Waste:
-
Includes needles and syringes used for administration.
-
Dispose of immediately in a designated sharps container for hazardous waste.
-
Disposal Procedure:
-
All hazardous waste containers must be kept closed when not in use.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
When a waste container is full, arrange for pickup by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of any this compound waste down the drain or in the regular trash.[16][17]
Emergency Procedures
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it:
-
For large spills, evacuate the laboratory, close the door, and contact your institution's EHS office immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[18]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3]
-
Visual Workflow for Safe Handling of this compound
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Genotoxicity, toxicity, and carcinogenicity of the antihistamine methapyrilene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. Carcinogenicity of this compound, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uline.ca [uline.ca]
- 8. gloves.com [gloves.com]
- 9. scribd.com [scribd.com]
- 10. jefferson.edu [jefferson.edu]
- 11. Safe Handling of Hazardous Agents and Carcinogens | Temerty Faculty of Medicine [temertymedicine.utoronto.ca]
- 12. This compound | C14H20ClN3S | CID 8667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methapyrilene | C14H19N3S | CID 4098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. louisville.edu [louisville.edu]
- 16. policies.uq.edu.au [policies.uq.edu.au]
- 17. m.youtube.com [m.youtube.com]
- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
